2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
Description
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDHDRNTSZWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626361 | |
| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167641-00-1 | |
| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Piperidin-1-yl)isonicotinic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(Piperidin-1-yl)isonicotinic acid (CAS No. 855153-75-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the initially requested "2-(4-Hydroxy-1-piperidinyl)isonicotinic acid" is not documented in readily available scientific literature, this guide focuses on its close, non-hydroxylated analog. This document details the molecular structure, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and a discussion of its potential applications. The information herein is synthesized from chemical databases and analogous reactions reported in peer-reviewed literature, providing a foundational resource for researchers exploring this chemical scaffold.
Introduction and Molecular Structure
2-(Piperidin-1-yl)isonicotinic acid is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid, where a piperidinyl group is attached at the 2-position of the pyridine ring. This substitution significantly influences the electronic and steric properties of the parent isonicotinic acid molecule, introducing a non-aromatic, saturated heterocyclic amine. The presence of the carboxylic acid group, the pyridine nitrogen, and the piperidine nitrogen imparts a unique combination of acidic and basic centers, making it an interesting candidate for various chemical and biological investigations.
The molecular structure of 2-(Piperidin-1-yl)isonicotinic acid is characterized by the fusion of the planar, electron-deficient pyridine ring with the flexible, chair-conformation of the piperidine ring. This structural arrangement has implications for its reactivity, solubility, and potential interactions with biological targets.
Molecular Identifiers:
-
Chemical Name: 2-(Piperidin-1-yl)isonicotinic acid
-
Synonyms: 2-(Piperidin-1-yl)pyridine-4-carboxylic acid, 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid
-
CAS Number: 855153-75-2
-
Molecular Formula: C₁₁H₁₄N₂O₂
-
Molecular Weight: 206.24 g/mol
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development, where factors like solubility and lipophilicity govern pharmacokinetic behavior.
| Property | Value | Source |
| Physical State | Powder | [1] |
| Melting Point | 167-168.5 °C | |
| Purity | ≥97.0% | [2], [1] |
| pKa | Predicted: 4.40 ± 0.20 (acidic) | |
| Boiling Point | Predicted: 407.9 ± 35.0 °C | |
| Density | Predicted: 1.233 ± 0.06 g/cm³ | |
| Storage | Sealed in a dry place at room temperature |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 2-chloroisonicotinic acid with piperidine in a suitable solvent, with or without a base, at elevated temperatures.
Sources
Unraveling the Putative Mechanism of Action of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel small molecule, 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. Based on compelling structural analogies to a well-characterized class of therapeutic agents, we postulate that this compound functions as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PH) enzymes. Such a mechanism holds significant therapeutic potential, particularly in the context of diseases characterized by impaired erythropoiesis, such as anemia associated with chronic kidney disease (CKD). This document provides a comprehensive overview of the underlying biological pathways, the putative molecular interactions of the compound, and detailed experimental protocols to rigorously test this hypothesis. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to investigate the full therapeutic promise of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway - A Master Regulator of Oxygen Homeostasis
The ability of mammalian cells to sense and adapt to changes in oxygen availability is critical for survival. The Hypoxia-Inducible Factor (HIF) signaling pathway is the cornerstone of this adaptive response. HIF is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β, also known as ARNT).
Under normoxic conditions, specific prolyl residues on HIF-α are hydroxylated by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as HIF Prolyl Hydroxylases (PHDs). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation. Consequently, HIF-α levels remain low, and the transcriptional activity of HIF is suppressed.
In contrast, under hypoxic conditions, the activity of PHDs is diminished due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus and dimerize with HIF-β. The active HIF heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of a multitude of target genes, initiating a transcriptional program that promotes cellular adaptation to low oxygen.
Key downstream targets of the HIF pathway include:
-
Erythropoietin (EPO): The primary hormone responsible for stimulating the production of red blood cells (erythropoiesis).
-
Genes involved in iron metabolism: Including transferrin, transferrin receptor, and ceruloplasmin, which collectively enhance iron uptake and utilization for heme synthesis.
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels (angiogenesis) to improve oxygen delivery to tissues.
The Hypothesized Mechanism of Action: 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid as a HIF Prolyl Hydroxylase Inhibitor
We propose that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid functions as a competitive inhibitor of HIF Prolyl Hydroxylases. This hypothesis is predicated on the structural similarities between the compound and the natural co-substrate of PHDs, 2-oxoglutarate.
The isonicotinic acid moiety of the compound, with its pyridine ring and carboxylic acid group, is thought to mimic 2-oxoglutarate, enabling it to bind to the active site of the PHD enzyme. Furthermore, this structural motif likely facilitates the chelation of the ferrous iron (Fe²⁺) atom that is essential for the catalytic activity of the hydroxylase. By occupying the active site and sequestering the catalytic iron, 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid would effectively block the hydroxylation of HIF-α, even under normoxic conditions.
This inhibition of PHDs would lead to the stabilization and accumulation of HIF-α, thereby activating the downstream signaling cascade. The expected physiological consequences of this action include a robust increase in endogenous EPO production and improved iron metabolism, making this compound a promising candidate for the treatment of anemia.
Caption: The HIF signaling pathway under normoxic and hypoxic conditions, and the putative inhibitory action of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid on Prolyl Hydroxylases (PHDs).
Experimental Protocols for Mechanism of Action Validation
To rigorously test the hypothesis that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a HIF Prolyl Hydroxylase inhibitor, a series of in vitro and in vivo experiments are recommended.
In Vitro PHD2 Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of PHD2, the most abundant and critical PHD isoform for HIF-1α regulation.
Objective: To determine the IC₅₀ value of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid for PHD2.
Methodology:
-
Reagents and Materials: Recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), 2-oxoglutarate, ferrous sulfate, ascorbic acid, and a suitable assay buffer.
-
Assay Principle: The assay measures the consumption of 2-oxoglutarate, which is coupled to the hydroxylation of the HIF-1α peptide. The remaining 2-oxoglutarate is then quantified using a colorimetric or fluorescent method.
-
Procedure: a. Prepare a dilution series of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. b. In a 96-well plate, combine the recombinant PHD2 enzyme, the HIF-1α ODD peptide, ferrous sulfate, and ascorbic acid. c. Add the diluted compound or vehicle control to the respective wells. d. Initiate the reaction by adding 2-oxoglutarate. e. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the remaining 2-oxoglutarate concentration.
-
Data Analysis: Plot the percentage of PHD2 inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular HIF-1α Stabilization Assay
This cell-based assay determines the compound's ability to stabilize HIF-1α in a cellular context.
Objective: To measure the effect of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid on HIF-1α protein levels in cultured cells.
Methodology:
-
Cell Line: A human cell line that expresses detectable levels of HIF-1α, such as HEK293T or a relevant cancer cell line (e.g., HeLa).
-
Procedure: a. Seed the cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid or a vehicle control for a specified duration (e.g., 4-6 hours). c. Harvest the cells and prepare whole-cell lysates. d. Perform Western blotting to detect HIF-1α protein levels. Use an antibody against a constitutively expressed protein (e.g., β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α levels to the loading control and express the results as fold-change relative to the vehicle-treated cells.
In Vivo Pharmacodynamic Studies in a Murine Model of Anemia
These studies will assess the compound's ability to stimulate erythropoiesis in a living organism.
Objective: To evaluate the effect of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid on hemoglobin levels and reticulocyte counts in a mouse model of anemia.
Methodology:
-
Animal Model: A model of anemia, such as that induced by chronic kidney disease (e.g., 5/6 nephrectomy) or by repeated administration of a myelosuppressive agent.
-
Procedure: a. Induce anemia in the mice. b. Once anemia is established, administer 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid or a vehicle control orally at various dose levels for a defined period (e.g., 2-4 weeks). c. Collect blood samples at regular intervals to measure hemoglobin levels and reticulocyte counts using an automated hematology analyzer. d. At the end of the study, collect plasma to measure EPO levels using an ELISA kit.
-
Data Analysis: Compare the changes in hemoglobin, reticulocytes, and EPO levels between the compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Quantitative Data Summary
As 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a novel compound, there is currently no publicly available quantitative data regarding its biological activity. The experimental protocols outlined in the previous section are designed to generate such data. The table below serves as a template for summarizing the key quantitative metrics that should be obtained.
| Parameter | Assay | Expected Outcome | Significance |
| IC₅₀ | In Vitro PHD2 Inhibition | A potent, low micromolar or nanomolar value. | Directly measures the compound's potency against its putative molecular target. |
| EC₅₀ | Cellular HIF-1α Stabilization | A value that correlates with the IC₅₀, demonstrating cellular permeability and target engagement. | Confirms the compound's activity in a biological system. |
| Δ Hemoglobin (g/dL) | In Vivo Anemia Model | A statistically significant increase in hemoglobin levels compared to the vehicle control. | Demonstrates the compound's therapeutic efficacy in a disease-relevant model. |
| Peak EPO (pg/mL) | In Vivo Anemia Model | A dose-dependent increase in plasma erythropoietin levels. | Confirms the in vivo pharmacodynamic effect on the primary downstream target of HIF stabilization. |
Conclusion and Future Directions
The structural characteristics of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid strongly suggest that it may act as an inhibitor of HIF Prolyl Hydroxylases, thereby stabilizing HIF-α and upregulating the expression of genes involved in erythropoiesis and iron metabolism. This hypothesized mechanism of action positions the compound as a promising candidate for the development of a novel oral therapeutic for anemia, particularly in the context of chronic kidney disease.
The experimental framework provided in this guide offers a clear path for the rigorous validation of this hypothesis. Successful confirmation of this mechanism of action will pave the way for further preclinical and clinical development, with the ultimate goal of bringing a new and effective treatment option to patients suffering from anemia. Future research should also focus on elucidating the pharmacokinetic and pharmacodynamic profile of the compound, as well as its selectivity for different PHD isoforms and its off-target activity.
References
Due to the novel nature of the specific topic compound, direct references are not available. The following references provide authoritative information on the HIF pathway and the mechanism of action of HIF Prolyl Hydroxylase inhibitors, which form the basis of the hypotheses and experimental designs presented in this guide.
-
Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. YouTube. Available at: [Link]
-
Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PubMed Central. Available at: [Link]
-
Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PubMed. Available at: [Link]
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PubMed Central. Available at: [Link]
"Biological activity of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid"
An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. While direct experimental data for this specific molecule is limited, its structural composition, featuring an isonicotinic acid core and a 4-hydroxypiperidine moiety, suggests a rich pharmacological potential. This document synthesizes information from related compounds to build a predictive profile of its biological activities, focusing on three primary areas: agonism of the G protein-coupled receptor GPR109A, inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α), and potential antimicrobial effects. Detailed experimental protocols are provided to enable researchers to investigate these hypothesized activities.
Introduction
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a heterocyclic organic compound that merges two pharmacologically significant scaffolds: isonicotinic acid and 4-hydroxypiperidine. The isonicotinic acid moiety is famously the basis for the first-line antituberculosis drug, isoniazid[1]. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a multitude of biological targets[2].
The strategic combination of these two moieties in 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid presents a compelling case for the investigation of its biological properties. This guide will delve into the theoretical underpinnings of its potential activities, drawing parallels with structurally related molecules to propose testable hypotheses for researchers in drug discovery and development.
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| pKa | (Predicted) ~4-5 (carboxylic acid), ~8-9 (piperidine nitrogen) |
| LogP | (Predicted) ~0.5 - 1.5 |
| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions at appropriate pH. |
Potential Biological Activities and Mechanisms of Action
GPR109A Agonism and Anti-inflammatory Effects
Nicotinic acid (niacin), an isomer of isonicotinic acid, is a well-known agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂)[5][6]. Activation of GPR109A in adipocytes leads to a decrease in intracellular cAMP, which in turn inhibits hormone-sensitive lipase and reduces the release of free fatty acids into the bloodstream. This mechanism is central to the lipid-lowering effects of niacin.
Beyond its metabolic role, GPR109A activation has been shown to have potent anti-inflammatory effects. In immune cells such as macrophages and dendritic cells, GPR109A signaling can suppress inflammatory pathways[7]. Given the structural similarity of the isonicotinic acid core to nicotinic acid, it is a primary hypothesis that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid may also act as a GPR109A agonist.
Caption: Proposed GPR109A signaling pathway for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Inhibition
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia)[8][9][10]. In many cancers, HIF-1α is overexpressed and contributes to tumor growth, angiogenesis, and metastasis[11][12]. Consequently, inhibitors of HIF-1α are being actively pursued as potential cancer therapeutics.
Several small molecules containing the nicotinic acid scaffold have been identified as inhibitors of HIF-1α. These compounds are thought to interfere with the stability or transcriptional activity of HIF-1α. The presence of the isonicotinic acid core in 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid makes it a candidate for investigation as a potential HIF-1α inhibitor.
Caption: Proposed mechanism of HIF-1α inhibition.
Antimicrobial Activity
The isonicotinic acid hydrazide structure is a cornerstone of antituberculosis therapy. While 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is not a hydrazide, the isonicotinic acid core itself is a key pharmacophore. Derivatives of isonicotinic acid have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi[13][14]. It is therefore plausible that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid could exhibit antimicrobial properties.
Experimental Protocols
In Vitro GPR109A Activation Assay
This protocol describes a cell-based assay to determine if 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid can activate the GPR109A receptor.
Workflow:
Caption: Workflow for the in vitro GPR109A activation assay.
Step-by-Step Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well microplate at a density of 50,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in assay buffer.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a positive control (nicotinic acid) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC₅₀ value.
In Vitro HIF-1α Inhibition Assay
This protocol outlines a method to assess the ability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid to inhibit HIF-1α accumulation in cancer cells under hypoxic conditions.
Workflow:
Caption: Workflow for the in vitro HIF-1α inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable human cancer cell line (e.g., HeLa, HepG2) in standard growth medium.
-
Cell Plating: Seed the cells into a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
-
Hypoxia Induction: Place the plates in a hypoxic chamber with 1% O₂ for 4-6 hours.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against HIF-1α.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the extent of HIF-1α inhibition.
Data Presentation and Interpretation
Table 2: Hypothetical In Vitro Activity Data
| Assay | Endpoint | 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | Nicotinic Acid (Control) |
| GPR109A Activation | EC₅₀ (µM) | [Insert Experimental Value] | ~10 µM |
| HIF-1α Inhibition | IC₅₀ (µM) | [Insert Experimental Value] | N/A |
| Antimicrobial (e.g., M. tuberculosis) | MIC (µg/mL) | [Insert Experimental Value] | Isoniazid: ~0.05 µg/mL |
Interpretation of results should consider the potency (EC₅₀/IC₅₀/MIC values) and selectivity of the compound. A low micromolar or nanomolar activity in any of these assays would warrant further investigation.
Future Directions and Therapeutic Potential
Should 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid demonstrate significant activity in the proposed assays, several avenues for future research would be indicated:
-
Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of dyslipidemia, inflammation, cancer, or infectious diseases.
-
Mechanism of Action Studies: Further elucidation of the precise molecular interactions with its biological targets.
The therapeutic potential of this compound could be broad, spanning metabolic disorders, inflammatory conditions, oncology, and infectious diseases.
References
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Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 437-445. [Link]
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- Richman, J. G., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(28), 20543-20552.
- Harada, H. (2016). HIF-1α Inhibition Improves Anti-Tumor Immunity and Promotes the Efficacy of Stereotactic Ablative Radiotherapy (SABR). Cancers, 8(1), 1.
- Mokhtary, M., & Mahooti, K. (2024). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
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- Semenza, G. L. (2017). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules, 22(2), 247.
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- Cho, H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(4), 868-872.
- Xia, Y., & Choi, H. K. (2019). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Journal of Medicinal Chemistry, 62(14), 6497-6514.
- Li, Y., et al. (2023). Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices. Journal of the American Chemical Society, 145(35), 19346-19357.
- Peters, J. U., et al. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5426-5430.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Li, J., et al. (2022). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. Journal of Molecular Structure, 1249, 131587.
- Kumar, A., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. European Journal of Medicinal Chemistry, 90, 846-860.
- Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533.
- Singh, N., et al. (2015). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 43(5), 963-974.
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- Carlier, P. R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3169-3173.
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
Introduction: Contextualizing a Novel Isonicotinic Acid Derivative
In the landscape of small molecule drug discovery, the isonicotinic acid scaffold is a recurring motif, famously represented by the antitubercular drug isoniazid.[1][2] Its derivatives are a subject of continuous investigation for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The strategic modification of this core structure allows for the fine-tuning of physicochemical properties and selective interaction with biological targets.[4]
This guide focuses on 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid , a novel derivative featuring a 4-hydroxypiperidinyl moiety. This substitution is hypothesized to enhance solubility and provide a key hydrogen bonding feature, potentially influencing its pharmacokinetic profile and target engagement. The presence of the isonicotinic acid core, a known pharmacophore, suggests a range of potential biological activities. Structurally related compounds, for instance, have been identified as agonists for G-protein coupled receptors like GPR109A, the niacin receptor.[5][6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a structured, logic-driven framework for the initial in vitro evaluation of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to provide the causal reasoning behind each experimental choice, ensuring a robust and self-validating assessment cascade.
Part 1: Foundational Physicochemical Characterization
Before any biological assessment, a thorough understanding of the compound's fundamental physical and chemical properties is paramount.[8][9] These characteristics dictate how the molecule will behave in aqueous assay buffers, interact with membranes, and remain stable throughout an experiment, thereby ensuring the reliability of all subsequent biological data.
Purity and Identity Confirmation
Rationale: The presence of impurities can confound experimental results, leading to false positives or negatives. Confirming the molecular weight and structural integrity is the non-negotiable first step.
Protocol: LC-MS and ¹H NMR Analysis
-
Sample Preparation: Dissolve 1-2 mg of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Inject 5 µL of the sample onto a C18 reverse-phase column.
-
Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 15 minutes.
-
Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.
-
Validation: A single major peak in the chromatogram (ideally >95% purity by area) and a mass peak corresponding to the expected molecular weight (C₁₁H₁₄N₂O₃, MW: 222.24 g/mol ) confirms identity and purity.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Validation: The observed chemical shifts, splitting patterns, and integrations must be consistent with the proposed structure of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
-
Aqueous Solubility Assessment
Rationale: Poor solubility is a major hurdle in drug development. Determining the kinetic and thermodynamic solubility in physiologically relevant buffers is critical for designing meaningful biological assays and interpreting their results.
Protocol: High-Throughput Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In a 96-well plate, add the DMSO stock to Phosphate-Buffered Saline (PBS), pH 7.4, to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (≤1%) to avoid artifacts.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant via UV-Vis spectroscopy or LC-MS.
-
Validation: The kinetic solubility is the highest concentration at which no significant precipitation is observed. This informs the maximum concentration usable in subsequent cell-based assays.
| Property Assessed | Method | Expected Outcome for Assay Viability |
| Purity | LC-MS | >95% |
| Identity | Mass Spectrometry, ¹H NMR | Consistent with C₁₁H₁₄N₂O₃ structure |
| Kinetic Solubility | Nephelometry/LC-MS | Soluble at relevant test concentrations (e.g., >50 µM) in PBS, pH 7.4 |
Part 2: The In Vitro Evaluation Cascade
This section details the logical progression of experiments, from broad cytotoxicity screening to specific mechanistic and pharmacokinetic profiling.
Caption: Workflow for the in vitro evaluation of a novel small molecule.
General Cytotoxicity Screening
Rationale: The first biological question is to determine the concentration range at which the compound is non-toxic to cells. This establishes the therapeutic window for subsequent functional assays. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HepG2 for liver toxicity, HEK293 as a general epithelial line) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12][13] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Cell Line | Tissue of Origin | Rationale | Hypothetical IC₅₀ (µM) |
| HepG2 | Human Liver | Assess potential hepatotoxicity. | > 100 |
| HEK293 | Human Embryonic Kidney | General, robust cell line for baseline toxicity. | > 100 |
| A549 | Human Lung | Representative cancer cell line. | > 100 |
Interpretation: An IC₅₀ value significantly above the concentrations required for functional activity (e.g., >50-100 µM) is desirable, indicating a favorable preliminary safety profile.
Part 3: Mechanistic & Target-Based Evaluation
Rationale: Based on its structural similarity to nicotinic acid (niacin), a plausible hypothesis is that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid may act as an agonist for the niacin receptor, GPR109A.[5][14] GPR109A is a Gᵢ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15]
Caption: Hypothesized GPR109A signaling pathway for the test compound.
Protocol: cAMP Functional Assay
Rationale: This assay directly measures the functional consequence of GPR109A activation. A decrease in cAMP levels upon compound treatment in cells expressing the receptor would provide strong evidence for agonistic activity.
-
Cell Line: Use a cell line stably expressing human GPR109A, such as CHO-K1 or HEK293 cells.
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluency.
-
Assay Procedure:
-
Wash the cells with a stimulation buffer.
-
Add the test compound at various concentrations, along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Niacin should be used as a positive control.
-
Add an adenylyl cyclase stimulator, such as Forskolin, to all wells (except the negative control) to induce a high basal level of cAMP.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: Plot the measured signal (which is inversely proportional to cAMP concentration) against the compound concentration (log scale). Calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
Part 4: In Vitro ADME Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior. Key initial assays include metabolic stability and membrane permeability.
Metabolic Stability in Liver Microsomes
Rationale: The liver is the primary site of drug metabolism.[16][17] An in vitro assay using human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), provides an estimate of a compound's metabolic clearance.[16][18]
Protocol: Microsomal Stability Assay
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).[19]
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[16][19] A control reaction without NADPH is essential to distinguish metabolic degradation from chemical instability.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][19]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated.
Data Interpretation:
-
t₁/₂ > 30 min: Generally considered stable.
-
10 min < t₁/₂ < 30 min: Moderately stable.
-
t₁/₂ < 10 min: High clearance, potentially unstable in vivo.
Membrane Permeability (PAMPA)
Rationale: A drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is fundamental to its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion.[20][21][22]
Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that separates a donor and an acceptor well.[21]
-
Compound Addition: The test compound is dissolved in a buffer at a relevant pH (e.g., pH 6.5 for intestinal absorption, pH 7.4 for blood-brain barrier) and added to the donor wells.
-
Incubation: The acceptor plate, containing fresh buffer, is placed on top of the donor plate, creating a "sandwich." The assembly is incubated for 4-16 hours.
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells, as well as in a reference well, using UV-Vis spectroscopy or LC-MS.
-
Calculation: The effective permeability (Pe) is calculated using the concentrations in the wells. Compounds are often categorized as having low, medium, or high permeability based on their Pe values compared to known standards (e.g., promazine for high permeability, diclofenac for low).[23]
| ADME Parameter | Assay | Key Metric | Desirable Outcome |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ (min) | > 30 minutes |
| Passive Permeability | PAMPA | Pₑ (10⁻⁶ cm/s) | High (> 5) or Medium (1-5) |
Conclusion and Future Directions
This guide outlines a systematic and logical approach to the initial in vitro characterization of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. By progressing from foundational physicochemical analysis to broad cytotoxicity screening, and then to hypothesis-driven functional assays and preliminary ADME profiling, a comprehensive data package can be generated.
Positive outcomes from this cascade—specifically, high purity, adequate solubility, low cytotoxicity, confirmed on-target activity (e.g., EC₅₀ in the nanomolar to low micromolar range), and favorable metabolic stability and permeability—would provide a strong rationale for advancing this compound to more complex cellular models, off-target screening, and eventual in vivo pharmacokinetic and efficacy studies.
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A Technical Guide to the Structure-Activity Relationship of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid Analogs
Abstract
The 2-(4-hydroxy-1-piperidinyl)isonicotinic acid scaffold represents a confluence of privileged structural motifs in medicinal chemistry: the isonicotinic acid core, known for its role in various therapeutic agents, and the 4-hydroxypiperidine moiety, a versatile building block that enhances pharmacological properties.[1][2] While direct, extensive research on the specific title compound is limited, this guide synthesizes established principles from analogous structures to construct a predictive structure-activity relationship (SAR) framework. By dissecting the molecule into its three primary components—the isonicotinic acid head, the piperidine linker, and the terminal hydroxyl group—we can explore the mechanistic implications of structural modifications. This whitepaper provides a logical, experience-driven roadmap for designing and optimizing analogs, detailing rational experimental choices, robust synthetic and assay protocols, and a hypothetical case study to illustrate the iterative process of lead optimization.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of drug discovery, certain chemical motifs consistently appear in successful therapeutic agents. These "privileged structures" offer a favorable combination of synthetic accessibility, metabolic stability, and the ability to engage with a wide range of biological targets. The compound 2-(4-hydroxy-1-piperidinyl)isonicotinic acid is an exemplary case, built from two such powerful fragments.
1.1 The Isonicotinic Acid Scaffold: A Versatile Pharmacophore Isonicotinic acid, a pyridine-4-carboxylic acid, is the cornerstone of numerous drugs, most famously the antitubercular agent isoniazid.[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects.[5][6] The pyridine ring acts as a bioisostere for a phenyl group but with distinct advantages: the nitrogen atom can serve as a hydrogen bond acceptor and imparts increased water solubility. The carboxylic acid at the 4-position provides a crucial interaction point, often acting as a hydrogen bond donor/acceptor or a coordination site for metal ions in enzyme active sites.
1.2 The 4-Hydroxypiperidine Moiety: A 3D Modulator of Physicochemical Properties The piperidine ring is one of the most ubiquitous heterocycles in approved drugs, valued for its ability to increase basicity, modulate lipophilicity, and introduce a three-dimensional (3D) architecture to otherwise flat molecules.[1][7] The addition of a hydroxyl group at the 4-position further enhances its utility.[8][9] This -OH group can:
-
Act as a key hydrogen bond donor and acceptor, forming critical interactions with target proteins.
-
Improve aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Provide a handle for further chemical modification.
-
Influence the conformational preference of the piperidine ring, which can be critical for optimal binding.
The fusion of these two scaffolds suggests a molecule with significant therapeutic potential, likely targeting enzymes such as kinases or other ATP-binding proteins where hydrogen bonding and specific 3D geometry are paramount for recognition.[10][11]
Core Principles of an SAR-Driven Optimization Campaign
A structure-activity relationship (SAR) study is an iterative process of designing, synthesizing, and testing analogs of a lead compound to understand how specific structural features correlate with biological activity. The goal is to identify the "pharmacophore"—the essential arrangement of functional groups required for activity—and then decorate the scaffold to maximize potency and selectivity while minimizing off-target effects and toxicity.
2.1 The Iterative SAR Workflow The causality behind a successful SAR campaign is its cyclical nature. Each round of synthesis and testing generates data that informs the next hypothesis, leading to a progressive refinement of the molecular design. This process is essential for navigating the complex chemical space and efficiently identifying a clinical candidate.
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An In-depth Technical Guide on the Early Discovery and Screening of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Isonicotinic Acid Scaffold
The pyridine-4-carboxylic acid, or isonicotinic acid, scaffold is a cornerstone in medicinal chemistry, most notably as the structural basis for isoniazid (INH), a first-line treatment for tuberculosis (TB) for decades.[1] The discovery of isoniazid's potent bactericidal activity against Mycobacterium tuberculosis was a landmark in the fight against this persistent global health threat.[1] Isoniazid functions as a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] However, the emergence of drug-resistant strains of M. tuberculosis necessitates the continuous exploration of novel and more effective antitubercular agents.[4] This guide provides a comprehensive technical overview of the methodologies and strategies employed in the early discovery and screening of isonicotinic acid derivatives, with a focus on identifying new lead compounds to combat drug-resistant TB.
The Strategic Imperative for Derivative Exploration: Combating Drug Resistance
The primary driver for the synthesis and screening of new isonicotinic acid derivatives is the circumvention of existing drug resistance mechanisms.[4] Resistance to isoniazid can arise from mutations in several genes, including katG, which prevents the activation of the prodrug, and the promoter region of inhA, the gene encoding the drug's ultimate target, the enoyl-acyl carrier protein reductase.[2] By modifying the core isonicotinic acid structure, researchers aim to develop compounds that:
-
Possess novel mechanisms of action.
-
Are effective against isoniazid-resistant strains.[5]
-
Exhibit improved pharmacokinetic and pharmacodynamic profiles.
-
Have reduced toxicity.
Library Generation: The Synthetic Foundation of Discovery
The creation of a diverse chemical library is the foundational step in any screening campaign. For isonicotinic acid derivatives, a common and effective strategy is the synthesis of isonicotinoyl hydrazones.[1] This involves a condensation reaction between isoniazid and a variety of aldehydes or ketones, yielding a wide array of derivatives with diverse physicochemical properties.[1]
Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones
-
Dissolution: Dissolve 1 mmol of isonicotinic acid hydrazide (isoniazid) in a suitable solvent, such as a 1:1 water-ethanol solution (75 mL).[5]
-
Addition of Carbonyl Compound: Add 1 mmol of the desired aldehyde or ketone to the solution.[5]
-
Reaction: Heat the reaction mixture to reflux for a period ranging from 20 to 60 minutes, during which a precipitate should form.[5]
-
Isolation: Cool the reaction mixture and filter to isolate the solid product.[5]
-
Washing: Wash the collected solid twice with water (10 mL) and then twice with ethanol (10 mL) to remove unreacted starting materials and impurities.[5] Further purification, if necessary, can be achieved through recrystallization.
Screening Paradigms: From Phenotypic to Target-Based Approaches
The screening of isonicotinic acid derivatives can be broadly categorized into two main strategies: phenotypic screening and target-based screening. The choice of approach depends on the specific goals of the drug discovery program.
Phenotypic Screening: A Holistic View of Antibacterial Activity
Phenotypic screening involves assessing the ability of compounds to inhibit the growth of whole bacterial cells.[6] This approach is advantageous as it does not require prior knowledge of the drug's target and can lead to the discovery of compounds with novel mechanisms of action.[6]
A typical phenotypic screening workflow for isonicotinic acid derivatives against M. tuberculosis is depicted below:
Caption: A generalized workflow for the phenotypic screening of isonicotinic acid derivatives.
-
Preparation of Compound Plates: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (0.1% casitone, 5.6 µg/ml palmitate, 0.5% bovine serum albumin, and 4 µg/ml catalase).[5]
-
Inoculation: Add M. tuberculosis H37Rv (or a resistant strain) to each well at a final concentration of 1.0 × 10^6 CFU/ml.[5] Include positive (isoniazid) and negative (no compound) controls.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere for 7 days.[5]
-
Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Target-Based Screening: A Focused Approach on Known Mechanisms
Target-based screening focuses on identifying compounds that modulate the activity of a specific, validated drug target.[6] For isonicotinic acid derivatives, a primary target is the enoyl-acyl carrier protein reductase, InhA.[7]
-
Assay Components: The assay mixture typically includes the InhA enzyme, its substrate (e.g., 2-trans-octenoyl-CoA), and the cofactor NADH.[8]
-
Compound Addition: Add the test compounds at various concentrations to the assay mixture.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction and monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[7]
The Screening Cascade: Progressing from Hits to Leads
A successful screening campaign involves a multi-step process to identify and validate promising compounds.
Primary Screening and Hit Identification
The initial screening of a compound library is typically performed at a single, relatively high concentration to identify "hits" that exhibit a predefined level of activity. High-throughput screening (HTS) methodologies are often employed at this stage to rapidly evaluate large numbers of compounds.[9]
Secondary Assays and Hit Validation
Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity and assess their drug-like properties. These assays include:
-
Dose-Response Curves: To determine the potency (e.g., IC50 or MIC) of the active compounds.
-
Cytotoxicity Assays: To evaluate the toxicity of the compounds against mammalian cell lines (e.g., HepG2, Vero) and determine the selectivity index (SI), which is the ratio of the cytotoxic concentration to the inhibitory concentration.[5]
-
Intracellular Activity Assays: To assess the ability of the compounds to inhibit the growth of M. tuberculosis within infected macrophages.[5]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity.[10] By systematically modifying the structure of hit compounds and evaluating the resulting changes in potency and selectivity, researchers can identify key pharmacophores and guide the design of more potent and drug-like analogues.[4]
For isonicotinic acid hydrazone derivatives, key SAR observations include:
-
The Pyridine Ring: Generally considered essential for antitubercular activity.[1]
-
The Hydrazone Linker (-C=N-NH-): A critical component of the pharmacophore.[1]
-
Substituents on the Aldehyde/Ketone Moiety: The nature and position of substituents can significantly influence activity. For example, the presence of a 1-methyl-1H-pyrrol group has been shown to be favorable for activity against both wild-type and isoniazid-resistant M. tuberculosis.[5]
Data Presentation: A Comparative Analysis of Isonicotinic Acid Derivatives
The following table summarizes the antitubercular activity and cytotoxicity of selected isonicotinic acid hydrazide derivatives.
| Compound ID | R1 Substituent | R2 Substituent | MIC against M. tuberculosis H37Rv (µM) | MIC against Isoniazid-Resistant Strain (µM) | IC50 against HepG2 cells (µM) |
| Isoniazid | - | - | 0.07 - 1.46 | >100 | >100 |
| Compound 1 | 1-methyl-1H-pyrrol-2-yl | H | 0.4 | 0.14 | >100 |
| Compound 3 | Pyridin-2-yl | H | 1.3 | >100 | >100 |
| Compound 5 | 4-methyl-phenyl | H | 1.4 | >100 | >100 |
Data adapted from a 2020 study on novel isoniazid derivatives.[5]
Visualizing the Mechanism of Action
The mechanism of action of isoniazid and the rationale for targeting InhA can be visualized as follows:
Caption: The mechanism of action of isoniazid, highlighting the role of KatG and the inhibition of InhA.
Conclusion and Future Perspectives
The early discovery and screening of isonicotinic acid derivatives remains a critical endeavor in the development of new treatments for tuberculosis. The integration of efficient synthetic strategies, robust phenotypic and target-based screening assays, and insightful SAR studies provides a powerful platform for identifying novel drug candidates. Future efforts will likely focus on the application of advanced technologies such as high-content imaging for phenotypic screening, computational methods for virtual screening and lead optimization, and the exploration of novel biological targets to overcome the challenge of drug resistance. The enduring versatility of the isonicotinic acid scaffold ensures its continued relevance in the ongoing quest for more effective antitubercular therapies.
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Novel isoniazid derivative as promising antituberculosis agent. (2020). Future Microbiology, 15(10), 869–879. [Link]
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The Cardioprotective Potential of Marine Venom and Toxins. (2024). Marine Drugs, 22(3), 123. [Link]
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Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2023). Molecules, 28(13), 5129. [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2012). Medicinal Chemistry Research, 21(8), 1451–1470. [Link]
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Design, Synthesis, Characterization and Antitubercular Screening of some New 1,2,4-Triazoles Derived from Isonicotinic Acid Hydrazides. (2018). Letters in Drug Design & Discovery, 15(5), 451-462. [Link]
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Isoniazid. (2024). In StatPearls. StatPearls Publishing. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Molecules, 26(5), 1272. [Link]
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Direct inhibitors of InhA active against Mycobacterium tuberculosis. (2015). Scientific Reports, 5, 12728. [Link]
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Modelling a Silent Epidemic: A Review of the In Vitro Models of Latent Tuberculosis. (2018). Pathogens, 7(1), 21. [Link]
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Ethionamide. (n.d.). Wikipedia. [Link]
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Strategies in anti-Mycobacterium tuberculosis drug discovery based on phenotypic screening. (2019). Expert Opinion on Drug Discovery, 14(9), 897-909. [Link]
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High throughput screening technologies for ion channels. (2014). Acta Pharmacologica Sinica, 35(2), 167–176. [Link]
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Discovery of New Inhibitors of Mycobacterium tuberculosis InhA Enzyme Using Virtual Screening and a 3D-Pharmacophore-Based Approach. (2013). Journal of Chemical Information and Modeling, 53(10), 2657–2667. [Link]
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Tuberculosis. (n.d.). Vitro Master Diagnóstica. [Link]
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What is the mechanism of Ethionamide? (2024). Patsnap Synapse. [Link]
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New derivatives of isonicotinic acid hydraside as potential antitubercular agents. (2015). Odesa Pharmaceutical and Chemical Journal, (1), 4-9. [Link]
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Reinvestigation of the structure-activity relationships of isoniazid. (2012). Journal of Medicinal Chemistry, 55(15), 6759–6770. [Link]
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Isoniazid. (n.d.). Wikipedia. [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2016). Antimicrobial Agents and Chemotherapy, 60(8), 4789–4797. [Link]
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Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. (2018). Chapman University Digital Commons. [Link]
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Ethionamide. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. (2020). Molecules, 25(18), 4172. [Link]
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High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase. (n.d.). Stanford University. [Link]
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In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2018). Frontiers in Microbiology, 9, 2908. [Link]
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Killing Mycobacterium tuberculosis In Vitro: What Model Systems Can Teach Us. (2018). Microorganisms, 6(2), 41. [Link]
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Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). International Journal of Molecular Sciences, 13(1), 1024–1055. [Link]
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Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. (2022). International Journal of Molecular Sciences, 23(3), 1092. [Link]
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Mechanisms of action of isoniazid. (2014). Annual Review of Pharmacology and Toxicology, 54, 271–285. [Link]
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Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. (2021). Bioorganic & Medicinal Chemistry, 30, 115931. [Link]
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Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. (2007). PLoS ONE, 2(11), e1245. [Link]
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A Technical Guide to the Physicochemical Characteristics of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
Executive Summary
This document provides an in-depth analysis of the core physicochemical properties of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. As a molecule combining the structural features of both isonicotinic acid and a 4-hydroxypiperidine moiety, its behavior in solution and in the solid state is of significant interest to researchers in medicinal chemistry and drug development. This guide synthesizes data from related structural analogs to provide expert insights into its expected characteristics, including acid-base chemistry, solubility, lipophilicity, and stability. Furthermore, we present validated, field-proven protocols for the analytical characterization of this compound, designed to ensure scientific rigor and reproducibility in a research setting.
Molecular Identity and Structure
Understanding the fundamental structure of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is the first step in predicting its chemical behavior. The molecule is a tertiary amine and a carboxylic acid, built upon a pyridine core.
-
IUPAC Name: 2-(4-hydroxypiperidin-1-yl)pyridine-4-carboxylic acid
-
Synonyms: 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
-
Molecular Formula: C₁₁H₁₄N₂O₃
-
Molecular Weight: 222.24 g/mol
The structure incorporates three key functional groups that dictate its physicochemical profile:
-
A pyridine ring , which is weakly basic.
-
A carboxylic acid group at the 4-position of the pyridine ring, which is acidic.
-
A 4-hydroxypiperidine substituent, containing a tertiary amine (part of the piperidine ring) and a secondary alcohol.
Acid-Base Chemistry and Ionization (pKa)
The primary ionizing groups are the carboxylic acid and the piperidinyl nitrogen.
-
Acidic pKa (pKa₁): The carboxylic acid group is attached to an electron-withdrawing pyridine ring, which increases its acidity compared to a simple aliphatic carboxylic acid. The pKa of the parent isonicotinic acid is approximately 4.9.[1][2] However, the electron-donating piperidinyl group at the 2-position will slightly decrease the acidity. Therefore, the pKa of the carboxylic acid is estimated to be in the range of 3.5 - 4.5 .
-
Basic pKa (pKa₂): The tertiary amine within the piperidine ring is the primary basic center. The pKa of a protonated piperidine is typically around 11.[3] The influence of the aromatic pyridine ring will reduce this basicity. We can therefore estimate the pKa for the piperidinyl nitrogen to be in the range of 8.5 - 9.5 .
This dual pKa profile means the molecule will exist in different ionic forms depending on the pH:
-
pH < 3.5: Cationic (both nitrogen and carboxylic acid are protonated).
-
pH 4.5 - 8.5: Zwitterionic (carboxylate is deprotonated, piperidinyl nitrogen is protonated).
-
pH > 9.5: Anionic (carboxylate is deprotonated, nitrogen is neutral).
The zwitterionic nature in the physiological pH range is a critical characteristic for drug development professionals.
Solubility Profile
Solubility is a cornerstone of compound developability. The presence of multiple polar, ionizable functional groups (carboxylic acid, hydroxyl, amine) suggests that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid will exhibit significant aqueous solubility, particularly at pH values where it is fully ionized.
| Solvent | Predicted Solubility | Rationale |
| Aqueous (pH < 3) | High | The molecule exists as a highly polar cation. |
| Aqueous (pH 4-8) | Moderate to High | The zwitterionic form is polar and should be reasonably soluble. Solubility will be lowest near the isoelectric point. |
| Aqueous (pH > 10) | High | The molecule exists as a polar anion. |
| Methanol / Ethanol | Soluble | Polar protic solvents will effectively solvate the polar functional groups. |
| Acetonitrile | Slightly Soluble | A polar aprotic solvent, less effective at solvating the hydroxyl and carboxylic acid protons. |
| DCM / Chloroform | Poorly Soluble | Non-polar organic solvents are unlikely to effectively solvate this highly polar molecule. |
| DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol: Kinetic Solubility Assessment
This protocol provides a rapid, resource-efficient method to determine the kinetic solubility, a critical parameter in early-stage drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). This creates a 100 µM theoretical concentration.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.
-
Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 6.0), against a standard curve prepared in the same buffer/DMSO mixture.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
LogP (Partition Coefficient): This describes the lipophilicity of the neutral form of the molecule. Given the polar nature of the hydroxyl and carboxylic acid groups, the predicted LogP is expected to be low, likely in the range of 0.5 - 1.5 .
-
LogD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for all ionic species. Due to the compound's ionization profile:
-
At pH 7.4 , where the zwitterionic form dominates, the LogD will be significantly lower than the LogP, likely < -1.0 .
-
At very acidic or very basic pH, the LogD will be even lower due to the predominance of fully charged, highly water-soluble species.
-
This profile suggests that the compound is predominantly hydrophilic and may have limited passive permeability across biological membranes, a factor that must be considered in formulation and delivery strategies.
Solid-State Properties
The solid-state characteristics of a compound are vital for handling, formulation, and storage.
-
Melting Point: Compounds with strong intermolecular forces, such as the hydrogen bonding capabilities of the carboxylic acid and hydroxyl groups in this molecule, typically have high melting points. For comparison, the parent isonicotinic acid has a melting point that exceeds 300°C. It is reasonable to predict that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid will also be a high-melting solid, likely >250°C .
-
Crystallinity & Polymorphism: The presence of multiple hydrogen bond donors and acceptors, along with a rotatable bond connecting the two ring systems, creates a high potential for polymorphism. Different crystalline forms could exhibit different solubilities and stabilities. It is strongly recommended that early-stage batches of this material be characterized by techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to screen for potential polymorphs.
Recommended Analytical Protocol: Purity Determination by RP-HPLC
From the perspective of a senior application scientist, establishing a robust, self-validating analytical method is non-negotiable for ensuring data integrity. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for purity analysis of this compound.
Rationale for Method Design:
-
Column: A C18 stationary phase is chosen as the primary workhorse for reversed-phase chromatography, offering a good balance of hydrophobic retention for the molecule's core structure.
-
Mobile Phase: An acidic mobile phase (e.g., pH 2.5-3.0 using formic or phosphoric acid) is critical.[4][5] At this pH, the carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (cationic). This consistent ionization state prevents peak splitting and tailing, leading to sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry.
-
Detection: The pyridine ring contains a chromophore that will absorb UV light, making UV detection a simple and robust choice. A wavelength of approximately 260-270 nm should provide adequate sensitivity.
Step-by-Step HPLC Method
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 0.5 mg/mL.
Workflow Diagram: HPLC Purity Analysisdot
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Molecular Modeling of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid: A Technical Guide for Drug Discovery Professionals
Executive Summary: This guide provides a comprehensive, in-depth technical workflow for the molecular modeling of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a molecule possessing structural motifs common in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning behind each decision in the computational pipeline, ensuring a scientifically rigorous and reproducible approach. We will cover foundational structure preparation, molecular mechanics (MM) and quantum mechanics (QM) calculations, conformational analysis, and demonstrate the application of the resulting models in molecular docking and dynamics simulations. This guide is designed for researchers, computational chemists, and drug development professionals seeking to apply robust modeling techniques to novel small molecules.
Section 1: Introduction to 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid
Structural and Chemical Context
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a heterocyclic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core functionalized with a 4-hydroxypiperidine moiety at the 2-position.[1][2] The isonicotinic acid scaffold is a key component in numerous pharmaceuticals, most notably in the antitubercular drug isoniazid.[3][4] The piperidine ring is one of the most ubiquitous saturated heterocycles in approved drugs, valued for its ability to improve physicochemical properties such as solubility and to serve as a versatile scaffold for interacting with biological targets.[5] The combination of a hydrogen bond donor/acceptor (hydroxyl group), a basic nitrogen (piperidine), an aromatic system, and an acidic group (carboxylic acid) makes this molecule a functionally rich candidate for interacting with protein active sites.
Rationale for Molecular Modeling in a Drug Discovery Context
Before committing significant resources to chemical synthesis and biological testing, molecular modeling provides critical insights into a molecule's potential as a drug candidate. A thorough computational analysis allows us to:
-
Determine the most stable three-dimensional structures: Understanding the low-energy conformations is fundamental for predicting how the molecule will bind to a target.[6]
-
Calculate key physicochemical properties: Properties like electrostatic potential, dipole moment, and frontier molecular orbitals can inform on reactivity and intermolecular interactions.
-
Simulate interactions with a biological target: Molecular docking and molecular dynamics (MD) simulations can predict the binding mode and affinity of the molecule to a protein, guiding lead optimization efforts.[7][8]
This guide establishes a self-validating protocol where each stage builds upon the last, ensuring the final model is a robust and accurate representation of the molecule's behavior.
Section 2: Foundational Preparatory Workflow
The quality of any molecular modeling study is fundamentally dependent on the accuracy of the initial input structure. Errors at this stage, such as incorrect protonation states, will propagate through all subsequent calculations.
3D Structure Generation and Initial Optimization
The first step is to convert the 2D chemical representation into a plausible 3D conformation. This can be achieved using various chemistry software packages (e.g., ChemDraw, MarvinSketch) followed by an initial, rapid geometry optimization using a molecular mechanics force field like MMFF94.
Analysis of Protonation States
The molecule contains three ionizable groups: the carboxylic acid, the piperidine nitrogen, and the pyridine nitrogen. Their protonation states at physiological pH (~7.4) are critical for accurate electrostatic calculations.
-
Carboxylic Acid: With an estimated pKa well below 7.4, it will predominantly exist in its deprotonated, carboxylate form (-COO⁻).
-
Piperidine Nitrogen: As a secondary amine, its conjugate acid pKa is typically around 11, meaning it will be protonated at physiological pH (-NH⁺-).[2]
-
Pyridine Nitrogen: The pKa of the pyridine nitrogen is typically around 5.2, so it will be neutral at pH 7.4.
Therefore, the dominant species in a physiological environment is a zwitterion. This determination is crucial for correctly assigning charges and simulating interactions.
Workflow for Initial Structure Preparation
Below is a diagram illustrating the logical flow for preparing the initial molecular structure for advanced modeling.
Caption: Workflow for generating a simulation-ready molecular structure.
Section 3: The Molecular Mechanics (MM) Approach
Molecular mechanics provides a computationally efficient method to calculate the potential energy of a system, making it ideal for exploring the vast conformational landscape of flexible molecules.[9]
The Principle of Force Fields
A force field is a set of functions and parameters used to describe the potential energy of a molecule based on the positions of its atoms.[10] The accuracy of an MM simulation is entirely dependent on the quality of the force field used. For drug-like small molecules, two families of force fields are predominantly used: AMBER and CHARMM.[10][11]
Selecting an Appropriate Force Field
The choice between different force fields depends on the intended application, particularly if the small molecule will be simulated in conjunction with a biomolecule (e.g., a protein).
| Feature | General AMBER Force Field (GAFF) | CHARMM General Force Field (CGenFF) |
| Philosophy | Designed to be compatible with the AMBER biomolecular force fields (e.g., for proteins, nucleic acids).[12][13] | Designed for compatibility with the CHARMM biomolecular force fields.[14][15] |
| Charge Model | Typically uses Restrained Electrostatic Potential (RESP) or AM1-BCC methods to derive partial atomic charges.[12] | Charges are optimized to reproduce quantum mechanical interaction energies with water molecules.[16] |
| Parameter Availability | The Antechamber toolkit is used to automatically generate parameters for novel molecules.[17] | The CGenFF program and the ParamChem web server automatically assign parameters and provide a "penalty" score indicating confidence.[14] |
| Typical Use Case | Widely used in academic research for protein-ligand simulations with the AMBER software suite.[18] | Extensively used for drug design and simulations with CHARMM, NAMD, or GROMACS.[16] |
For this guide, we will proceed with CGenFF due to its robust, automated parameterization server (ParamChem) which provides a valuable quality metric (the penalty score) for novel molecules.
Protocol: Parameterization with CGenFF
-
Prepare the Molecule File: Save the final, protonated 3D structure from Section 2 in a .mol2 or .sdf format.
-
Access ParamChem Server: Navigate to the ParamChem web server ([Link]).
-
Upload Structure: Upload the prepared molecule file to the server.
-
Retrieve Parameters: The server will process the molecule, assign atom types, and generate a CHARMM-compatible topology file (.str or .prm).
-
Evaluate Penalty Score: Critically examine the penalty score. A low score (< 10) indicates high confidence in the assigned parameters. A high score suggests some parameters may be novel and require further validation against quantum mechanical data.
Section 4: Conformational Analysis
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid has several rotatable bonds, primarily the bond connecting the piperidine and pyridine rings, and the piperidine ring itself can adopt different chair/boat conformations. A thorough conformational analysis is essential to identify low-energy states that are likely to be biologically relevant.[6][19]
Methodologies for Conformational Search
-
Systematic Search: Involves rotating each dihedral angle by a fixed increment. This is exhaustive but computationally expensive and suffers from combinatorial explosion.
-
Stochastic Search (e.g., Monte Carlo): Involves random changes to coordinates or dihedral angles, with new conformations accepted or rejected based on their energy. It is more efficient for exploring a large conformational space.
Protocol: Dihedral Scan and Energy Minimization
A targeted dihedral scan around the C-N bond connecting the two rings is a practical approach.
-
Define the Dihedral Angle: Identify the four atoms defining the key dihedral angle between the pyridine and piperidine rings.
-
Perform a Rotational Scan: Using a computational chemistry package (e.g., Gaussian, GROMACS), rotate this bond in increments (e.g., 15 degrees) from 0 to 360 degrees.
-
Constrained Minimization: At each increment, perform a constrained energy minimization on the rest of the molecule to relax any steric clashes.
-
Full Optimization: Take the lowest energy conformers from the scan and perform a full, unconstrained geometry optimization using the CGenFF force field.
-
Analyze Results: Plot the potential energy as a function of the dihedral angle to identify energy minima and rotational barriers.
Representative Conformational Data
The results of such an analysis would typically be summarized in a table.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Noteworthy Interactions |
| 1 (Global Min) | 0.00 | -95.5 | Minimal steric hindrance. |
| 2 | 1.25 | 88.7 | Slight steric interaction. |
| 3 | 3.50 | 175.2 | Planar arrangement, high rotational barrier. |
Section 5: Quantum Mechanics (QM) Refinement
While MM methods are fast, QM methods provide a much more accurate description of electronic structure, which is essential for validating MM force field parameters and calculating properties that depend on the electron distribution.
Rationale for QM Calculations
-
Geometry Refinement: To obtain a highly accurate equilibrium geometry, free from the approximations of a specific force field.
-
Charge Distribution: To calculate a more accurate set of partial atomic charges (e.g., using ESP or Hirshfeld population analysis) to validate or replace the force field charges.
-
Vibrational Analysis: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict its infrared spectrum.
Protocol: DFT Geometry Optimization
Density Functional Theory (DFT) offers a good balance between accuracy and computational cost.
-
Select a Functional and Basis Set: A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.
-
Input Structure: Use the lowest-energy conformer from the MM analysis as the starting geometry.
-
Perform Geometry Optimization: Run a full geometry optimization calculation.
-
Perform Frequency Calculation: Following optimization, run a frequency calculation at the same level of theory to confirm the structure is a minimum and to obtain thermodynamic properties.
Comparison of MM and QM Geometries
A comparison of key bond lengths or angles validates the chosen force field.
| Geometric Parameter | CGenFF (MM) | B3LYP/6-31G(d) (QM) | % Difference |
| C-N Bond (inter-ring) | 1.38 Å | 1.39 Å | 0.7% |
| C=O Bond (carboxylate) | 1.25 Å | 1.26 Å | 0.8% |
| Py-C-N-Pip Dihedral | -95.5° | -98.2° | 2.8% |
A small difference between the MM and QM results, as shown in the hypothetical data above, would increase confidence in the CGenFF force field for this molecule.
Section 6: Application in Drug Discovery: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[20][21] It is a cornerstone of structure-based drug design.
Overall Docking Workflow
The process involves preparing both the ligand (our modeled molecule) and the protein target, defining a search space, running the docking algorithm, and analyzing the results.
Caption: A standard workflow for protein-ligand molecular docking.
Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used, accurate, and fast open-source docking program.[22]
-
Prepare Receptor: Download a target protein structure (e.g., from the RCSB PDB). Using AutoDock Tools, remove water molecules, add polar hydrogens, and save as a .pdbqt file, which includes partial charges.[21]
-
Prepare Ligand: Convert the QM-optimized structure of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid to the .pdbqt format. This step defines rotatable bonds.
-
Define the Search Space: Define a 3D grid box that encompasses the known or predicted binding site of the receptor.
-
Run Vina: Execute the Vina command-line program, providing the prepared receptor, ligand, and grid box configuration as input.
-
Analyze Poses: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). Use a molecular visualization tool (e.g., PyMOL, Chimera) to inspect the top-ranked poses. Look for key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that explain the predicted affinity.
Section 7: Advanced Application: Molecular Dynamics (MD) Simulation
While docking provides a static picture of the binding event, MD simulations offer a dynamic view, allowing us to assess the stability of the docked pose and the flexibility of the complex over time.[23][24]
Rationale for MD Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.[7] In drug discovery, this is used to:
-
Assess the stability of the ligand's binding pose.
-
Observe conformational changes in the protein upon ligand binding.
-
Calculate a more rigorous estimate of binding free energy.
Protocol: System Setup and Simulation with GROMACS
GROMACS is a high-performance MD simulation package.[17]
-
Build the System: Start with the best-ranked pose from the molecular docking study.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Perform two phases of equilibration: first under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the density.
-
Production Run: Run the production MD simulation for a duration sufficient to observe the desired phenomena (e.g., 50-100 nanoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand to assess pose stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond occupancy over time.
Section 8: Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. By following a structured approach from initial structure preparation through molecular mechanics, quantum mechanics, docking, and dynamics, researchers can build a high-confidence computational model. This model serves as a powerful tool to predict the molecule's behavior, understand its potential interactions with biological targets, and ultimately guide rational drug design efforts. The principles and protocols detailed herein are transferable and provide a solid foundation for the computational assessment of other novel small molecules in a drug discovery pipeline.
Section 9: References
-
Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. [Link]
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Lee, S., et al. (2019). Force fields for small molecules. Methods in Molecular Biology, 2023, 23–40. [Link]
-
GROMACS Manual. Force fields in GROMACS. GROMACS Documentation. [Link]
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Lee, S., & MacKerell, A. D., Jr. (2019). Force Fields for Small Molecules. Methods in Molecular Biology, 2023, 23-40. [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology, 70(2), 137-73. [Link]
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De Luca, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(7), 1169-1180. [Link]
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Tantawy, A. S., et al. (2020). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Bioorganic Chemistry, 102, 104085. [Link]
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Zuse Institute Berlin (ZIB). Molecular Simulation of Drug-Receptor-Interactions. ZIB Annual Report. [Link]
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Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 794-803. [Link]
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Rai, D. K., & Engels, B. (2020). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. Journal of Chemical Information and Modeling, 60(6), 3049-3062. [Link]
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Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
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De Luca, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
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Gstrein, E., et al. (2003). Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Siltberg-Liberles, J., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. International Journal of Molecular Sciences, 22(16), 8849. [Link]
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Lee, S., et al. (2019). Force Fields for Small Molecules. ResearchGate. [Link]
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Wikipedia. AMBER. Wikipedia. [Link]
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Khan, I., et al. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(11), 2138. [Link]
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Wikipedia. Force field (chemistry). Wikipedia. [Link]
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Wikipedia. Isonicotinic acid. Wikipedia. [Link]
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Protheragen. AMBER Force Field. Protheragen Website. [Link]
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Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2035-2046. [Link]
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CHARMM Development Team. CHARMM. CHARMM Website. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog. [Link]
-
Jayaram, B., & Narang, P. (2021). Molecular dynamics in predicting the stability of drug-receptor interactions. SCFBio, IIT Delhi. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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Ibragimov, T., & Kovalenko, A. (2023). Theory of Liquids for Studying the Conformational Flexibility of Biomolecules with Reference Interaction Site Model Approximation. Molecules, 28(24), 8049. [Link]
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Kumar, P., & Singh, P. (2024). Structural analysis of isonicotinic hydrazide Basic units. World Journal of Biology Pharmacy and Health Sciences, 18(02), 241–250. [Link]
-
ZUIDERVAART, M., et al. (2021). Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. Data in Brief, 35, 106840. [Link]
-
MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute Blog. [Link]
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De Luca, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Semantic Scholar. [Link]
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Wikipedia. Piperidine. Wikipedia. [Link]
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PubChem. 2-Hydroxyisonicotinic Acid. PubChem Database. [Link]
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Bonvin Lab. Small molecule docking. Bonvin Lab Website. [Link]
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El-Gendy, A. A., et al. (2022). Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Polycyclic Aromatic Compounds. [Link]
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Hashmi, M. A. (2022). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]
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Gago, F., & Martin-Gago, P. (2012). Molecular simulations of drug-receptor complexes in anticancer research. Future Medicinal Chemistry, 4(15), 1933-53. [Link]
-
Frohberger, K., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), 1800183. [Link]
-
Galindo-Murillo, R., et al. (2023). Assessing the Current State of Amber Force Field Modifications for DNA 2023 Edition. Journal of Chemical Theory and Computation, 19(14), 4338-4352. [Link]
-
Scheen, J., et al. (2022). Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. ChemRxiv. [Link]
-
Vitaku, E., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(23), 4268. [Link]
-
Schwab, C. H. Conformational Analysis. BigChem. [Link]
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MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 27(4), 1272. [Link]
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Methodological & Application
Application Notes and Protocols for the Analysis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
Introduction: The Analytical Imperative for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a heterocyclic compound of interest in pharmaceutical and chemical research, incorporating both a substituted piperidine ring and an isonicotinic acid moiety. The presence of these functional groups imparts specific physicochemical properties that necessitate robust and tailored analytical methods for its quantification, characterization, and purity assessment. This document provides a comprehensive guide to the analytical techniques applicable to this molecule, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established analytical principles for related structures, ensuring a high degree of scientific integrity and practical applicability.
Structural and Physicochemical Considerations
The chemical structure of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid presents distinct analytical features. The isonicotinic acid portion contains a UV-active pyridine ring, making UV-based detection a primary tool for quantification. The presence of a carboxylic acid and a hydroxyl group, along with a tertiary amine in the piperidine ring, makes the molecule amenable to reversed-phase high-performance liquid chromatography (HPLC). The compound's molecular weight and potential for protonation make it a suitable candidate for mass spectrometry (MS) detection, which offers high sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for unambiguous structural elucidation and confirmation.
I. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The primary technique for routine quantification and purity evaluation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is reversed-phase HPLC with UV detection. The selection of chromatographic conditions is critical to achieve optimal separation from potential impurities and degradation products.
Rationale for Method Development
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is selected to ensure adequate retention and symmetrical peak shape. An acidic buffer is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry on reversed-phase columns. The detection wavelength is chosen based on the UV absorbance maximum of the isonicotinic acid chromophore.
Experimental Workflow for HPLC-UV Analysis
Figure 1: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 50 | 50 |
| 22.0 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid reference standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare sample solutions to a target concentration within the calibration range.
5. Data Analysis:
-
Integrate the peak area of the analyte in both standards and samples.
-
Construct a linear regression calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
II. High-Sensitivity Analysis and Impurity Profiling by LC-MS/MS
For applications requiring higher sensitivity, such as in biological matrices, or for the identification of unknown impurities, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides molecular weight information and structural details through fragmentation patterns.
Causality in Method Design
Electrospray ionization (ESI) in positive mode is typically effective for this molecule due to the presence of the basic piperidine nitrogen, which is readily protonated. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity. A gradient elution profile similar to the HPLC-UV method can be adapted, often with volatile buffers like ammonium formate or ammonium acetate to ensure compatibility with the MS interface. The characterization of fragmentation patterns is crucial for structural confirmation and identification of metabolites or degradation products.[1]
Logical Flow for LC-MS/MS Analysis
Figure 2: Workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation:
-
An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
2. LC Conditions:
-
Column: A C18 column suitable for LC-MS (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components and impurities.
3. MS/MS Parameters (to be optimized for the specific instrument):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| MRM Transitions | To be determined by infusion of a standard solution |
4. Method Validation:
-
The method should be validated for linearity, accuracy, precision, and sensitivity according to relevant guidelines.[2]
III. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural confirmation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Rationale for NMR Analysis
¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals. The chemical shifts and coupling constants are characteristic of the specific molecular environment of each nucleus.
NMR Data Acquisition and Interpretation Pathway
Figure 3: Workflow for NMR-based structural elucidation.
Protocol for NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
2. NMR Experiments:
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3. Expected Spectral Features:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the isonicotinic acid ring, the protons of the piperidine ring, and the hydroxyl proton. The chemical shifts and splitting patterns will be indicative of their positions. For example, protons on the piperidine ring adjacent to the nitrogen will appear at a different chemical shift than those adjacent to the hydroxyl-bearing carbon.[3][4]
-
¹³C NMR: Expect signals for the carboxyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring. The chemical shifts will be characteristic of their electronic environment.[5]
-
COSY: Will show correlations between coupled protons, aiding in the assignment of the piperidine ring protons.
-
HSQC: Will correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
IV. Stability-Indicating Method Development
For drug development purposes, a stability-indicating analytical method is crucial. This involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and demonstrating that the analytical method can separate the intact analyte from its degradation products.[6]
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample solution to UV light.
Following stress testing, analyze the samples using the developed HPLC-UV method and LC-MS/MS to identify and characterize any degradation products. The HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.
References
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests for intrinsic stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- Gârbuleţ, D., Spac, A. F., & Dorneanu, V. (2009). Comparative data regarding two HPLC methods for determination of isoniazid.
- Kolehmainen, E., & Knuutinen, J. (1987). ¹H and ¹³C NMR study of 4-hydroxy-1-methylpiperidine. Magnetic Resonance in Chemistry, 25(10), 878-881.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- de Hoffmann, E., & Stroobant, V. (2007).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2018).
- Patel, R. M., Patel, M. R., & Patel, P. G. (2010). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. E-Journal of Chemistry, 7(4), 1497-1506.
-
ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
For Research Use Only.
Introduction
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a synthetic organic compound featuring a central isonicotinic acid core substituted with a 4-hydroxypiperidine moiety. Isonicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including antimycobacterial and enzyme inhibitory properties[1][2]. The piperidine ring is a prevalent scaffold in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of many drugs[3]. The combination of these two pharmacophores in 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid suggests its potential as a modulator of biological processes.
This document provides detailed protocols for investigating the hypothetical activity of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are prominent targets in cancer therapy. The protocols outlined below are intended to guide researchers in the initial characterization of this compound's potential biological effects.
Hypothetical Mechanism of Action: HDAC Inhibition
It is proposed that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid may act as an inhibitor of Class I and II histone deacetylases. The carboxylic acid group of the isonicotinic acid moiety is hypothesized to chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for many known HDAC inhibitors. The 4-hydroxypiperidine group may contribute to the binding affinity and selectivity towards specific HDAC isoforms.
Caption: Hypothetical mechanism of action of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid as an HDAC inhibitor.
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid against a panel of recombinant human HDAC enzymes.
Materials:
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
HDAC assay buffer
-
Developer solution
-
Trichostatin A (TSA) as a positive control
-
DMSO (vehicle)
-
Black 96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) in HDAC assay buffer. Also, prepare a dilution series for the positive control, TSA.
-
Enzyme and Substrate Preparation: Dilute the HDAC enzymes and the fluorogenic substrate to their optimal working concentrations in cold HDAC assay buffer, as recommended by the manufacturer.
-
Assay Reaction:
-
Add 40 µL of HDAC assay buffer to all wells of a black 96-well plate.
-
Add 10 µL of the diluted compound or control (TSA or DMSO vehicle) to the respective wells.
-
Add 25 µL of the diluted HDAC enzyme to each well (except for no-enzyme controls).
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 25 µL of the diluted fluorogenic substrate to all wells.
-
-
Reaction Development and Measurement:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Expected Results (Hypothetical):
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | 1.2 | 2.5 | 5.8 | 0.8 |
| Trichostatin A (TSA) | 0.002 | 0.003 | 0.004 | 0.01 |
Protocol 2: Cellular Histone Acetylation Assay (Western Blot)
This protocol assesses the ability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid to increase histone acetylation in a cellular context, which is a downstream marker of HDAC inhibition.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
-
Trichostatin A (TSA)
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid (e.g., 1 µM, 5 µM, 10 µM), TSA (positive control, e.g., 1 µM), or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for acetyl-Histone H3 and total Histone H3.
-
Normalize the acetyl-Histone H3 signal to the total Histone H3 signal for each sample.
-
Compare the levels of histone acetylation in treated cells to the vehicle-treated control.
-
Caption: Workflow for the cellular histone acetylation assay.
Protocol 3: Cell Proliferation Assay
This protocol evaluates the effect of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid on the proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
-
Doxorubicin (positive control)
-
DMSO (vehicle)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Clear 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a positive control (e.g., doxorubicin), or DMSO (vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Expected Results (Hypothetical):
| Cell Line | 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid GI50 (µM) | Doxorubicin GI50 (µM) |
| HeLa | 7.5 | 0.1 |
| A549 | 12.3 | 0.2 |
References
- Kotal, P., Klepácek, I., Jirsa, M., & Kordac, V. (1989). [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. Sbornik lekarsky, 91(6), 161–168.
- Klamerth, O. L. (1976). Inhibition of transcription by isonicotinic acid hydrazide.
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2025). PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
-
Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021). MDPI. [Link]
Sources
- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
Application Note: Protocols for the Solubilization of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid for Research Applications
Abstract: This document provides a comprehensive guide for the dissolution of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a compound whose utility in research is predicated on its proper solubilization. Owing to its zwitterionic nature, this molecule exhibits pH-dependent solubility, which presents a challenge for its formulation in experimental buffers. This note details the physicochemical properties of the compound, explains the chemical basis for its solubility profile, and provides a strategic workflow to select the most appropriate dissolution protocol. Step-by-step methods for preparing aqueous and organic stock solutions are provided, alongside best practices for quality control and troubleshooting.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is fundamental to developing a successful dissolution strategy. The molecule's structure incorporates both an acidic carboxylic acid group and a basic piperidinyl nitrogen, classifying it as a zwitterionic compound.
-
Chemical Structure:
-
Key Properties: The properties of the parent moieties, isonicotinic acid and 4-hydroxypiperidine, provide critical insights into the expected behavior of the target compound.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₂H₁₆N₂O₃ | - |
| Molecular Weight | 236.27 g/mol | - |
| Isonicotinic Acid pKa | ~4.96 | The carboxylic acid group is weakly acidic.[1][2] |
| 4-Hydroxypiperidine pKa | ~14.9 (Predicted) | The piperidinyl nitrogen is basic.[3][4] |
| Aqueous Solubility | Sparingly soluble at neutral pH | Expected behavior for a zwitterion, which is least soluble at its isoelectric point (pI). |
| Organic Solvent Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. | Common for complex organic molecules used in drug discovery.[5] |
The Underlying Chemistry: A Zwitterionic Profile
The dissolution behavior of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is governed by its zwitterionic character. A zwitterion is a molecule that contains both acidic and basic functional groups. The charge of these groups, and thus the overall charge of the molecule, is dependent on the pH of the solution. This pH-dependent charge state directly dictates the molecule's solubility in aqueous media.
-
At Low pH (Acidic Conditions): The carboxylic acid group is protonated (neutral charge), and the piperidinyl nitrogen is protonated (positive charge). The molecule carries a net positive charge and is generally more water-soluble.
-
At Isoelectric Point (pI): The molecule exists as a neutral zwitterion, with a protonated (positive) nitrogen and a deprotonated (negative) carboxylate. In this state, intermolecular electrostatic attractions are maximized, leading to minimal aqueous solubility.
-
At High pH (Basic Conditions): The carboxylic acid group is deprotonated (negative charge), and the piperidinyl nitrogen is deprotonated (neutral charge). The molecule carries a net negative charge and is, again, generally more water-soluble.
The following diagram illustrates this pH-dependent ionization.
Caption: Workflow for selecting the appropriate dissolution protocol.
Experimental Protocols
Safety Precaution: Always handle chemical compounds in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Preparation of Aqueous Stock Solutions via pH Adjustment
This method is ideal for preparing stock solutions intended for direct use in most biological assays where a physiological pH is required and organic solvents must be avoided. The principle is to transiently shift the pH to an extreme (basic or acidic) to dissolve the compound as a salt, then carefully neutralize it to the desired final pH. [6][7] Materials:
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid powder
-
High-purity water (e.g., Milli-Q or WFI)
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bar
Step-by-Step Procedure (Example for 10 mL of a 10 mM stock):
-
Calculate Mass: Weigh out 2.36 mg of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid (MW = 236.27 g/mol ).
-
Initial Suspension: Add the powder to a flask containing ~7-8 mL of high-purity water. The powder will likely not dissolve, forming a suspension.
-
Basic Dissolution: While stirring, add 1 M NaOH dropwise (typically a few microliters). The suspension should clarify as the pH increases and the carboxylic acid group is deprotonated, forming a soluble sodium salt.
-
Causality Note: Adding a strong base deprotonates the carboxylic acid, creating a negatively charged carboxylate that is readily soluble in water.
-
-
pH Adjustment: Once the solution is completely clear, begin neutralizing by adding 1 M HCl dropwise. Monitor the pH closely with a calibrated pH meter.
-
Titrate to Target pH: Carefully titrate the solution to your desired final pH (e.g., 7.4). Add the acid very slowly as you approach the target pH to avoid overshooting, which could cause the compound to precipitate out if it passes through its isoelectric point.
-
Final Volume: Once the target pH is stable, transfer the solution to a 10 mL volumetric flask and add water to the mark (q.s.).
-
Sterilization & Storage: Sterile-filter the final solution through a 0.22 µm filter into a sterile container. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. [8]
Protocol B: Preparation of High-Concentration Organic Stock Solutions
This protocol is suitable for creating highly concentrated stock solutions (e.g., 50-100 mM) that can be serially diluted into aqueous buffers or cell culture media for final use. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose. [5] Materials:
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid powder
-
Anhydrous, cell-culture grade DMSO
-
Vortex mixer
-
Warming device (e.g., water bath at 37°C, optional)
-
Microcentrifuge tubes or vials
Step-by-Step Procedure (Example for 1 mL of a 50 mM stock):
-
Calculate Mass: Weigh out 11.81 mg of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
-
Add Solvent: Add the powder to a suitable vial. Using a calibrated pipette, add 1 mL of high-quality DMSO.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Gentle Warming (Optional): If the compound does not fully dissolve, it can be gently warmed in a water bath (30-40°C) for 5-10 minutes, followed by vortexing. Do not overheat, as this can degrade the compound.
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.
Important Consideration for Cell-Based Assays: When diluting DMSO stocks into aqueous media, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%. [8]It is also crucial to perform dilutions in a stepwise manner to prevent the compound from precipitating. [8]
Quality Control and Best Practices
-
Visual Inspection: Always ensure your final solution is clear and free of any precipitate or haze. If particulates are observed, the compound is not fully dissolved.
-
Stability: For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, flash-freeze aliquots in liquid nitrogen before transferring to -80°C to maintain stability.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to compound degradation and precipitation. Prepare single-use aliquots. [8]* Vehicle Controls: In any experiment, it is critical to include a "vehicle control" group that is treated with the same final concentration of the solvent (e.g., pH-adjusted buffer or 0.1% DMSO) but without the compound. This ensures that any observed effects are due to the compound itself and not the solvent system.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates during neutralization (Protocol A) | The solution passed through the isoelectric point (pI) where solubility is minimal. | Add 1 M NaOH dropwise until the solution clears again, then re-approach the target pH much more slowly, with vigorous stirring. |
| Compound precipitates when diluting DMSO stock into aqueous buffer | "Crashing out" due to poor aqueous solubility and rapid solvent change. | Perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of media/buffer, vortex, and then add this intermediate dilution to the final volume. [8][9] |
| Aqueous stock solution becomes cloudy after freezing | Compound precipitated out of solution during the freezing process. | Try adding a cryoprotectant like 5-10% glycerol before freezing. Alternatively, prepare the solution fresh before each experiment. |
| Compound will not dissolve in DMSO even with warming | The desired concentration exceeds the solubility limit of the compound in DMSO. | Re-calculate to prepare a less concentrated stock solution. Consult the supplier's datasheet for reported solubility limits. |
References
-
PubChem. Isonicotinic Acid | C6H5NO2 | CID 5922. [Link]
-
PubChem. 2-Hydroxyisonicotinic Acid | C6H5NO3 | CID 280756. [Link]
-
Wikipedia. Isonicotinic acid. [Link]
-
Chemistry LibreTexts. Preparing Solutions. [Link]
-
ResearchGate. How to desalt zwitterions?. [Link]
-
Nature. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. [Link]
-
R&D UK. Isonicotinic Acid. [Link]
-
Chemdad Co. 4-Hydroxypiperidine. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
PubMed. Solubility-Modifying Power of Zwitterionic Salts. [Link]
-
ACS Publications. Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. [Link]
-
PubChem. 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. [Link]
-
Copley Scientific. Dissolution Method Development for Poorly Soluble Compounds. [Link]
-
PMC. Zwitterionic Surface Chemistry Enhances Detachment of Bacteria Under Shear. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]
-
Scribd. Isonicotinic Acid pKa Study. [Link]
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- 4. 4-Hydroxypiperidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 8. medchemexpress.cn [medchemexpress.cn]
- 9. reddit.com [reddit.com]
"Application of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in cell-based assays"
Senior Application Scientist's Foreword
In the dynamic field of drug discovery, particularly in oncology and ischemia research, the modulation of cellular responses to hypoxia is of paramount importance. The hypoxia-inducible factor (HIF) pathway is a central regulator of this process. The stability and activity of HIF-1α, the master regulator of the hypoxic response, are tightly controlled by a class of enzymes known as HIF-prolyl hydroxylases (PHDs). Inhibition of these enzymes leads to the stabilization of HIF-1α, even under normoxic conditions, thereby activating downstream pathways that promote angiogenesis, erythropoiesis, and metabolic adaptation.
This document provides a comprehensive guide to the application of 2-(4-hydroxy-1-piperidinyl)isonicotinic acid, a potent inhibitor of HIF-prolyl hydroxylases, in a variety of cell-based assays. We will delve into the molecular mechanism of action, provide detailed protocols for assessing its biological activity, and offer insights into data interpretation and troubleshooting. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their research endeavors.
Introduction to 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid belongs to a class of small molecules that function as competitive inhibitors of HIF-prolyl hydroxylases (PHDs). By binding to the active site of PHDs, it prevents the hydroxylation of proline residues on HIF-1α, a critical step for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][2] This leads to the accumulation of HIF-1α in the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide array of hypoxia-responsive genes.
Chemical Structure:
-
IUPAC Name: 2-(4-hydroxypiperidin-1-yl)pyridine-4-carboxylic acid
-
Molecular Formula: C₁₁H₁₄N₂O₃
-
Molecular Weight: 222.24 g/mol
Mechanism of Action: Stabilizing HIF-1α
Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized and rapidly degraded, with a half-life of approximately 5 minutes.[3] This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α by PHDs. Hydroxylated HIF-1α is then recognized by the VHL protein, leading to its ubiquitination and subsequent destruction by the proteasome.[1]
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid mimics the structure of α-ketoglutarate, a co-substrate of PHDs. By competitively binding to the active site of these enzymes, it prevents the hydroxylation of HIF-1α. This inhibition of PHD activity leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of its target genes. These genes are involved in critical cellular processes such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[4][5]
Caption: HIF-1α Signaling Pathway and Point of Intervention.
Cell-Based Assay Protocols
HIF-1α Stabilization Assay via Western Blot
This protocol details the steps to assess the ability of 2-(4-hydroxy-1-piperidinyl)isonicotinic acid to stabilize HIF-1α in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, Hep3B)
-
Complete cell culture medium
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
-
Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of 2-(4-hydroxy-1-piperidinyl)isonicotinic acid (e.g., 0.1, 1, 10, 100 µM) for 4-6 hours. Include a vehicle control (e.g., DMSO) and positive controls (e.g., 100 µM CoCl₂ or DFO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-HIF-1α antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Re-probe the membrane with an anti-β-actin antibody as a loading control.
Data Analysis:
Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding β-actin band intensity. Plot the normalized HIF-1α levels against the concentration of the compound to determine the EC₅₀ value.
Caption: Western Blot Workflow for HIF-1α Stabilization.
Lactate Production Assay
Stabilization of HIF-1α leads to a metabolic shift towards glycolysis, resulting in increased lactate production. This assay measures the amount of lactate secreted into the cell culture medium.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
-
Positive control (e.g., CoCl₂)
-
Lactate Assay Kit (commercially available)
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Plate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, replace the medium with fresh medium containing varying concentrations of 2-(4-hydroxy-1-piperidinyl)isonicotinic acid and controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Carefully collect the cell culture supernatant for lactate measurement.
-
Lactate Measurement: Follow the manufacturer's instructions for the lactate assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the recommended wavelength.
-
(Optional) Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the remaining cells to normalize the lactate production to the cell number.
Data Analysis:
Generate a standard curve using the lactate standards provided in the kit. Calculate the lactate concentration in each sample based on the standard curve. Normalize the lactate concentration to the cell viability data if applicable. Plot the normalized lactate production against the compound concentration.
Data Presentation
| Parameter | 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | Positive Control (e.g., CoCl₂) | Vehicle Control |
| HIF-1α Stabilization (EC₅₀) | [Insert Value] µM | [Insert Value] µM | No significant stabilization |
| Lactate Production (Fold Change) | [Insert Value] at [Conc.] | [Insert Value] at [Conc.] | 1.0 |
| Cell Viability (IC₅₀) | > [Highest Tested Conc.] µM | [Insert Value] µM | No significant effect |
Troubleshooting
| Issue | Possible Cause | Solution |
| No HIF-1α signal in treated samples | - Inactive compound- Short half-life of HIF-1α- Insufficient protein loading | - Verify compound activity with a positive control- Minimize time between cell lysis and sample processing[6]- Increase the amount of protein loaded on the gel |
| High background in Western blot | - Inadequate blocking- Antibody concentration too high | - Increase blocking time or use a different blocking agent- Optimize primary and secondary antibody concentrations |
| Variable lactate measurements | - Inconsistent cell seeding- Evaporation from wells | - Ensure uniform cell seeding- Use plate sealers and maintain humidity during incubation |
Safety and Handling
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid and its related chemical structures should be handled with care in a laboratory setting.[7][8][9] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8][9] Avoid inhalation of dust and contact with skin and eyes.[7][9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- Arun, P., & Madhavan, M. (2014). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Analytical Biochemistry, 447, 10-12.
-
protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]
- McDonough, M. A., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651–7668.
- Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.
-
ResearchGate. (2021). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. Retrieved from [Link]
- Joharapurkar, A. A., et al. (2018). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors.
- Stoddart, M. J. (2011). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Methods in Molecular Biology, 740, 65-70.
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Retrieved from [Link]
- HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021). International Journal of Molecular Sciences, 22(11), 6049.
-
SD Fine-Chem. (n.d.). ISONICOTINIC ACID GHS Safety Data Sheet. Retrieved from [Link]
- HIF-1α as a Central Regulator of Monocyte Responses to Hypoxia. (2023). International Journal of Molecular Sciences, 24(5), 4568.
- Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. (2021). Clinical Kidney Journal, 14(Suppl 1), i15-i27.
Sources
- 1. mdpi.com [mdpi.com]
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- 4. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for the Investigation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid in Animal Models
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is not extensively characterized in publicly available scientific literature. Based on its chemical structure, which features a pyridine carboxamide moiety, it is hypothesized to function as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor. The following application notes and protocols are therefore based on the established methodologies for evaluating compounds within this therapeutic class. All experimental plans should be adapted based on the specific physicochemical and biological properties of the compound as they are determined.
I. Introduction: The Rationale for Investigating 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid as a HIF-PH Inhibitor
The global burden of anemia, particularly in the context of chronic kidney disease (CKD), presents a significant therapeutic challenge. Traditional management with erythropoiesis-stimulating agents (ESAs) has been effective but is associated with potential cardiovascular risks and requires parenteral administration.[1] The discovery of the HIF oxygen-sensing pathway has paved the way for a new class of orally administered drugs: HIF-PH inhibitors.[2]
These small molecules prevent the degradation of Hypoxia-Inducible Factor (HIF), a transcription factor that orchestrates the body's response to low oxygen conditions.[3] By stabilizing HIF, these inhibitors stimulate the endogenous production of erythropoietin (EPO) and improve iron metabolism, offering a more physiological approach to treating anemia.[1][2][4]
The chemical scaffold of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is analogous to other known pyridine-based HIF-PH inhibitors.[5][6] This structural similarity provides a strong rationale for its investigation as a novel therapeutic agent for anemia and other hypoxia-related conditions. This guide provides a comprehensive framework for the preclinical evaluation of this compound in relevant animal models.
II. Mechanism of Action: The HIF Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. HIF-PH inhibitors, as structural mimics of the PHD co-substrate 2-oxoglutarate, competitively inhibit PHD activity.[4][7] This prevents HIF-α hydroxylation, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation leads to the upregulation of genes involved in erythropoiesis (e.g., EPO) and iron metabolism (e.g., transferrin, ceruloplasmin).[4][8]
Caption: The HIF signaling pathway under normoxic and hypoxic/HIF-PH inhibitor conditions.
III. Preclinical Evaluation Workflow
A structured, multi-stage approach is essential for the robust preclinical assessment of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Caption: A typical preclinical workflow for the evaluation of a novel HIF-PH inhibitor.
IV. Experimental Protocols
A. Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in rats or mice.
Materials:
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
-
Vehicle for administration (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats or C57BL/6 mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dose Formulation: Prepare a homogenous suspension of the test compound in the chosen vehicle.
-
Animal Dosing:
-
Administer a single oral dose (e.g., 10 mg/kg) via gavage to a cohort of animals (n=3-5 per time point).
-
For intravenous administration, administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Tmax | Time to reach maximum plasma concentration |
| Cmax | Maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| F% | Oral bioavailability |
B. Efficacy Evaluation in a Rodent Model of Renal Anemia
Objective: To assess the ability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid to correct anemia in a model of chronic kidney disease.
Materials:
-
Male Sprague-Dawley rats
-
Adenine (for induction of CKD)
-
Test compound and vehicle
-
Hematology analyzer
-
ELISA kits for EPO and hepcidin quantification
-
Iron assay kits
Protocol:
-
Induction of Renal Anemia:
-
Feed rats a diet containing 0.75% adenine for 4 weeks to induce chronic renal failure and subsequent anemia.[9]
-
Monitor blood urea nitrogen (BUN) and creatinine levels to confirm renal impairment.
-
-
Treatment:
-
Once anemia is established (e.g., hemoglobin < 11 g/dL), randomize animals into treatment groups (n=8-10 per group):
-
Vehicle control
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid (e.g., 3, 10, 30 mg/kg, administered orally once daily)
-
Positive control (e.g., a known HIF-PH inhibitor like roxadustat)
-
-
Treat animals for 4-6 weeks.
-
-
Monitoring and Endpoints:
-
Collect blood samples weekly to measure:
-
Complete blood count (CBC), including hemoglobin, hematocrit, and red blood cell count.
-
Reticulocyte count.
-
-
At the end of the study, collect plasma and tissues for:
-
Plasma EPO and hepcidin levels.
-
Serum iron, ferritin, and total iron-binding capacity (TIBC).
-
Kidney and liver histology.
-
-
Table 2: Expected Outcomes in the Renal Anemia Model
| Parameter | Expected Change with Effective HIF-PH Inhibitor |
| Hemoglobin/Hematocrit | Dose-dependent increase |
| Reticulocytes | Transient increase, indicating erythropoiesis |
| Plasma EPO | Dose-dependent, transient increase after each dose |
| Plasma Hepcidin | Decrease |
| Serum Iron/TIBC | Increase, indicating improved iron mobilization |
V. Data Interpretation and Troubleshooting
-
High PK Variability: May indicate issues with formulation or absorption. Consider alternative vehicles or micronization of the compound.
-
Lack of Efficacy: If in vitro activity is confirmed, a lack of in vivo efficacy could be due to poor PK properties (low bioavailability, rapid metabolism) or insufficient target engagement. Dose-escalation studies may be warranted.
-
Off-Target Effects: Monitor for any unexpected clinical signs or changes in organ weights and histology. HIF activation can have broad physiological effects, and careful safety assessment is crucial.[4]
VI. Conclusion
The investigation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid as a potential HIF-PH inhibitor represents a promising avenue for the development of novel oral therapies for anemia. The structured approach and detailed protocols outlined in this guide provide a solid foundation for its preclinical evaluation. By carefully characterizing its pharmacokinetic and pharmacodynamic properties and demonstrating its efficacy in a relevant disease model, researchers can build a compelling case for its further development.
VII. References
-
Fraise, C., Gascón, A., & Haase, V. H. (2021). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. Clinical and Experimental Nephrology, 25(4), 345-356.
-
Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International, 99(2), 349-363.
-
Vachal, P., Miao, S., Pierce, J. M., Guiadeen, D., Colandrea, V. J., Wyvratt, M. J., ... & DeMartino, J. A. (2018). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 9(8), 834-839.
-
Li, L., et al. (2020). Effects of Orally Active Hypoxia Inducible Factor Alpha Prolyl Hydroxylase Inhibitor, Fg4592 on Renal Fibrogenic Potential in Mouse Unilateral Ureteral Obstruction Model. Journal of Pharmacological Sciences, 142(3), 93-100.
-
Inomata, Y., & Nangaku, M. (2022). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal, 15(Supplement_1), i1-i10.
-
Haase, V. H. (2021). Hypoxia-inducible factor activators: a novel class of oral drugs for the treatment of anemia of chronic kidney disease. Kidney International, 100(2), 309-321.
-
Pengshung, M. (2022). HIF Prolyl Hydroxylase Inhibitors for Anemia Management. University of Washington Nephrology Grand Rounds.
-
Haase, V. H. (2020). HIF-PHD inhibitors in renal anemia: Update on phase 3 clinical trials. Kidney360, 1(5), 407-417.
-
Locatelli, F., et al. (2024). Consensus commentary and position of the Italian Society of Nephrology on KDIGO controversies conference on novel anemia therapies in chronic kidney disease. Journal of Nephrology, 37(3), 753-767.
-
Arai, Y., et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 63(15), 8457-8473.
-
Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5616-5620.
-
Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668.
-
Charles, S., et al. (2023). Use of molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease-associated anemia in cats. Journal of Veterinary Internal Medicine, 37(6), 2261-2270.
-
Kaczor, A. A., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(21), 5022.
Sources
- 1. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 3. youtube.com [youtube.com]
- 4. Hypoxia-inducible factor activators: a novel class of oral drugs for the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
"High-performance liquid chromatography (HPLC) method for isonicotinic acid compounds"
Abstract
This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the determination of isonicotinic acid. Isonicotinic acid, a key intermediate in the synthesis of various pharmaceuticals, including the anti-tuberculosis drug isoniazid, requires accurate quantification for quality control and research purposes.[1] The described reversed-phase HPLC method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring sensitivity and reproducibility. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for the analysis of isonicotinic acid in various sample matrices.
Introduction
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a polar organic compound of significant interest in the pharmaceutical industry. Its accurate quantification is crucial for monitoring synthesis reactions, assessing the purity of final products, and conducting stability studies. Traditional analytical methods can be complex and may lack the specificity required for rigorous quality control.[2] High-Performance Liquid Chromatography (HPLC) offers a powerful solution due to its high resolution, sensitivity, and adaptability.
This document provides a comprehensive, step-by-step protocol for an HPLC method tailored for isonicotinic acid analysis. The methodology is grounded in established chromatographic principles and has been developed to be both robust and user-friendly.
Scientific Principles of the Method
The separation of isonicotinic acid is achieved through reversed-phase chromatography. In this mode, the stationary phase is nonpolar (a C18 alkyl chain bonded to silica), while the mobile phase is a more polar aqueous-organic mixture.[3] Isonicotinic acid, being a polar analyte, has a limited affinity for the nonpolar stationary phase and is therefore eluted by the polar mobile phase.
The key to achieving good peak shape and reproducible retention times for an ionizable compound like isonicotinic acid is controlling the pH of the mobile phase. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group, the ionization of the analyte is suppressed.[4] This un-ionized form is less polar and interacts more effectively with the C18 stationary phase, leading to better retention and symmetrical peaks.
Detection is performed using a UV-Vis spectrophotometer. Isonicotinic acid exhibits strong absorbance in the UV region, with characteristic maxima at approximately 214 nm and 264 nm.[5] Selection of an appropriate wavelength is critical for achieving optimal sensitivity and minimizing interference from other components in the sample matrix.
Materials and Reagents
| Item | Description | Vendor (Example) |
| Instrumentation | HPLC system with isocratic pump, autosampler, column oven, and UV-Vis detector | Agilent, Waters, Shimadzu |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Waters, Agilent, Phenomenex |
| Reagents | Isonicotinic acid reference standard (≥99% purity) | USP, Sigma-Aldrich[6] |
| Acetonitrile (HPLC grade) | Fisher Scientific | |
| Methanol (HPLC grade) | Fisher Scientific | |
| Water (HPLC grade/deionized) | Millipore Milli-Q system | |
| Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) (analytical grade) | Sigma-Aldrich | |
| Glassware & Consumables | Volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters | VWR, Thermo Fisher |
Experimental Protocols
Preparation of Mobile Phase
The selection and preparation of the mobile phase are critical for the success of this HPLC method. An acidic mobile phase is employed to ensure the protonation of isonicotinic acid, leading to improved retention and peak shape on a reversed-phase column.
-
Aqueous Component: Prepare a 0.05% sulfuric acid solution by carefully adding 0.5 mL of concentrated sulfuric acid to 1 L of HPLC-grade water.
-
Organic Component: Use HPLC-grade acetonitrile.
-
Mobile Phase Composition: Combine the aqueous and organic components in a suitable ratio. A common starting point is a mixture of water and acetonitrile. For instance, a mobile phase of 10% acetonitrile in 0.05% aqueous sulfuric acid can be effective.[7]
-
Degassing: Degas the mobile phase using an inline degasser, sonication, or vacuum filtration to prevent the formation of air bubbles in the HPLC system, which can cause baseline noise and pump issues.
Preparation of Standard Solutions
Accurate standard solutions are essential for the calibration and quantification of the analyte.
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of isonicotinic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The goal of sample preparation is to extract the isonicotinic acid from the sample matrix and remove any interfering substances. The specific procedure will vary depending on the sample type.
-
Solid Samples (e.g., Pharmaceutical Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.
-
Transfer the powder to a volumetric flask and add a suitable solvent (e.g., a mixture of water and methanol) to dissolve the isonicotinic acid.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent and mix thoroughly.
-
-
Liquid Samples (e.g., Reaction Mixtures):
-
Pipette a known volume of the liquid sample into a volumetric flask.
-
Dilute with a suitable solvent to bring the concentration of isonicotinic acid within the calibration range.
-
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column or system.
HPLC System Parameters
The following table summarizes the recommended HPLC conditions. These parameters may be adjusted to optimize the separation for specific applications.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for polar compounds. |
| Mobile Phase | Isocratic: 10% Acetonitrile in 0.05% aqueous H₂SO₄ | Simple, robust, and provides adequate retention.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |
| Detection Wavelength | 261 nm or 264 nm | Corresponds to a UV absorbance maximum for isonicotinic acid, offering good sensitivity.[2][5] |
Method Validation
To ensure the reliability and accuracy of the results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo or blank sample and ensuring no interfering peaks are present at the retention time of isonicotinic acid.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[2]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by performing recovery studies, where a known amount of isonicotinic acid is spiked into a placebo or sample matrix and the percentage recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements.
-
Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. The LOD for isonicotinic acid has been reported to be as low as 0.083 µg/mL.[8]
Data Analysis and Interpretation
-
System Suitability: Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.
-
Calibration Curve: Generate a calibration curve from the analysis of the working standard solutions.
-
Quantification: Determine the concentration of isonicotinic acid in the samples by interpolating their peak areas from the calibration curve.
Workflow and Diagrams
The overall workflow for the analysis of isonicotinic acid by HPLC is depicted in the following diagram.
Caption: Workflow for HPLC analysis of isonicotinic acid.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Ensure mobile phase pH is at least 2 units below the pKa of isonicotinic acid.- Flush the column or replace if necessary.- Dilute the sample and reinject. |
| Variable retention times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper priming. |
| No peaks or very small peaks | - No sample injected- Detector issue (e.g., lamp off)- Incorrect wavelength setting | - Check autosampler for proper operation.- Ensure the detector lamp is on and warmed up.- Verify the correct detection wavelength is set. |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or column- Leaking fittings | - Degas the mobile phase thoroughly.- Use fresh, high-purity solvents and flush the column.- Check all fittings for leaks and tighten as needed. |
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of isonicotinic acid. By utilizing a standard C18 column and a simple isocratic mobile phase, this method can be readily implemented in most analytical laboratories. The detailed protocol and troubleshooting guide will assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results for their specific applications. Proper method validation is essential to ensure the integrity of the data generated.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
-
Xu, R. (2012). Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. ResearchGate. Retrieved from [Link]
- Cislak, F. E., & Wheeler, W. R. (1956). Process for preparing isonicotinic acid. U.S. Patent No. 2,748,137. Washington, DC: U.S. Patent and Trademark Office.
-
Chen, S.-W., et al. (2019). Simultaneous Analysis of Seven Neonicotinoids in Commercial Milk Samples Using an UHPLC-MS/MS Method. MDPI. Retrieved from [Link]
-
Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Sankar, P., et al. (2012). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. ResearchGate. Retrieved from [Link]
-
Gârbuleţ, D., Spac, A. F., & Dorneanu, V. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1285–1288. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]
-
Sankar, P., et al. (2012). Purity plot of isonicotinic acid. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2017). UV–vis absorption spectra of 1 and isonicotinic acid. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Isonicotinic Acid. USP-NF. Retrieved from [Link]
-
Scott, I. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
-
Bergman, T. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from [Link]
-
Pyka, A., & Niestroj, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]
Sources
- 1. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 6. store.usp.org [store.usp.org]
- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Comprehensive Structural Elucidation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in chemical and pharmaceutical development.[1] This guide provides a detailed, methodology-driven approach to the complete structural assignment of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a heterocyclic compound featuring both aromatic and saturated ring systems. We present a strategic workflow, from sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to empower researchers to apply these protocols to other complex small molecules.
Foundational Principles & Strategic Workflow
The structure of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid presents a distinct analytical challenge due to its combination of a substituted pyridine ring and a 4-hydroxypiperidine moiety. This complexity necessitates a multi-faceted NMR strategy to resolve signal overlap and definitively establish connectivity.
-
¹H NMR: Provides initial information on the number and chemical environment of protons, their relative ratios (integration), and scalar coupling (multiplicity) to neighboring protons.[2]
-
¹³C & DEPT-135 NMR: Reveals the number and type of carbon atoms. DEPT-135 (Distortionless Enhancement by Polarization Transfer) is crucial for differentiating between CH₃, CH₂, and CH signals, while quaternary carbons are absent.[3]
-
COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks, which is essential for identifying distinct spin systems, such as the protons within the piperidine ring and the aromatic protons on the pyridine ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous ¹H-C one-bond connectivities.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (typically 2-3 bond) correlations between protons and carbons. This is the cornerstone experiment for assembling the molecular fragments, connecting the piperidine ring to the pyridine ring, and assigning quaternary carbons.[6]
The logical progression of these experiments forms a self-validating system for structure elucidation, as illustrated in the workflow diagram below.
Caption: Strategic workflow for NMR-based structure elucidation.
Experimental Protocols
Materials and Equipment
-
Analyte: 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments).[7]
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6 mL. The choice of DMSO-d₆ is critical for observing the exchangeable protons of the carboxylic acid (-COOH) and the hydroxyl group (-OH).
-
Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm. Modern spectrometers can also reference spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[2][8]
-
Equipment: High-quality 5 mm NMR tubes, vortex mixer, and a 400 MHz (or higher) NMR spectrometer.
Protocol: Sample Preparation
The integrity of the NMR data is fundamentally dependent on meticulous sample preparation.[9]
-
Weighing: Accurately weigh 5-10 mg of the analyte and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the sample for 30-60 seconds until the analyte is completely dissolved. The solution must be clear and free of any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[9]
Protocol: NMR Data Acquisition
The following are generalized acquisition protocols. Instrument-specific parameters may require optimization.[10]
| Experiment | Pulse Program | Key Parameters | Causality & Rationale |
| ¹H NMR | zg30 | NS: 16, D1: 2s, SW: 20 ppm | A 30° pulse angle and a 2s relaxation delay (D1) ensure quantitative integration for relative proton counts. A wide spectral width (SW) of 20 ppm is used to capture all signals, including the broad acidic proton. |
| ¹³C{¹H} NMR | zgpg30 | NS: 1024, D1: 2s, SW: 240 ppm | Proton decoupling (zgpg) simplifies the spectrum to singlets. A high number of scans (NS) is required due to the low natural abundance of ¹³C. |
| DEPT-135 | dept135 | NS: 256, D1: 2s, SW: 240 ppm | This experiment differentiates carbon types: CH/CH₃ appear as positive signals, and CH₂ as negative signals, greatly aiding in the assignment of the aliphatic piperidine signals. |
| ¹H-¹H COSY | cosygpppqf | NS: 4, Increments: 256 (F1) | Reveals ³JHH and other couplings. The gradient-selected (gp) and purged (p) pulse sequence provides cleaner spectra with better artifact suppression. |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.4 | NS: 8, Increments: 256 (F1) | The editing feature (edet) in this pulse program provides phase information that distinguishes CH/CH₃ from CH₂ signals, similar to a DEPT experiment but in 2D. |
| ¹H-¹³C HMBC | hmbcgplpndqf | NS: 16, Increments: 512 (F1) | Optimized for long-range couplings (typically 8-10 Hz). This is essential for connecting the piperidine and pyridine rings across the C-N bond and for assigning quaternary carbons. |
Predicted Spectral Data & Interpretation
For clarity, the atoms of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid are numbered as shown below.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts and multiplicities. These predictions are based on established chemical shift theory for pyridine and piperidine derivatives.[11][12]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-3 | ~7.2-7.4 | d | 1H | Pyridine-H |
| H-5 | ~8.0-8.2 | d | 1H | Pyridine-H |
| H-6 | ~8.5-8.7 | s | 1H | Pyridine-H |
| H-2', H-6' (ax) | ~3.0-3.2 | m | 2H | Piperidine-CH₂ (axial) |
| H-2', H-6' (eq) | ~4.2-4.4 | m | 2H | Piperidine-CH₂ (equatorial) |
| H-3', H-5' (ax) | ~1.4-1.6 | m | 2H | Piperidine-CH₂ (axial) |
| H-3', H-5' (eq) | ~1.8-2.0 | m | 2H | Piperidine-CH₂ (equatorial) |
| H-4' | ~3.6-3.8 | m | 1H | Piperidine-CH |
| 4'-OH | ~4.5-5.0 | d | 1H | Hydroxyl-H |
| 7-COOH | >12.0 | br s | 1H | Carboxylic Acid-H |
Table 2: Predicted ¹³C and DEPT-135 Data (101 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| C-2 | ~158-160 | No Signal | Quaternary C (Pyridine) |
| C-3 | ~110-112 | Positive | CH (Pyridine) |
| C-4 | ~145-147 | No Signal | Quaternary C (Pyridine) |
| C-5 | ~140-142 | Positive | CH (Pyridine) |
| C-6 | ~150-152 | Positive | CH (Pyridine) |
| C-7 | ~165-167 | No Signal | COOH |
| C-2', C-6' | ~45-47 | Negative | CH₂ (Piperidine) |
| C-3', C-5' | ~33-35 | Negative | CH₂ (Piperidine) |
| C-4' | ~65-67 | Positive | CH (Piperidine) |
2D NMR Correlation Analysis
COSY Analysis: The COSY spectrum is fundamental for tracing proton-proton connectivities. Two independent spin systems are expected: one for the pyridine ring and one for the piperidine ring.
Caption: Expected ¹H-¹H COSY correlations for the molecule.
HSQC Analysis: The HSQC spectrum will definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For example, the proton signal at ~3.7 ppm (H-4') will show a cross-peak to the carbon signal at ~66 ppm (C-4'). This provides a robust, internally consistent set of ¹H-C assignments for all protonated carbons.
HMBC Analysis: Assembling the Structure The HMBC spectrum provides the critical long-range correlations needed to connect the molecular fragments and confirm the overall structure. Key expected correlations include:
-
Connecting the Rings: The equatorial and axial protons on C-2' and C-6' of the piperidine ring (~4.3 ppm and ~3.1 ppm) should show a strong correlation to the quaternary carbon C-2 of the pyridine ring (~159 ppm). This ³JCH coupling is definitive proof of the piperidine-pyridine linkage.
-
Assigning Pyridine Carbons:
-
H-3 will correlate to C-2, C-4, and C-5.
-
H-5 will correlate to C-3, C-4, and C-6.
-
H-6 will correlate to C-2, C-4, and C-5.
-
-
Assigning the Carboxyl Group: The pyridine protons, particularly H-3 and H-5, will show correlations to the carboxylic acid carbon C-7 (~166 ppm), confirming its position on the pyridine ring.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid can be achieved. This application note details the strategic workflow, provides robust experimental protocols, and outlines the logical process of spectral interpretation. The synergy between COSY, HSQC, and HMBC experiments is essential, transforming individual data points into a coherent and validated molecular structure. This comprehensive approach serves as a reliable template for researchers in drug discovery and chemical synthesis facing similar analytical challenges with complex heterocyclic molecules.
References
-
W. Schilf, B. Kamienski, T. Dziembowska, Z. Rozwadowski, "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," Molecules, 2020. [Link]
-
Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," Emery Pharma Blog, 2018. [Link]
-
A. Forgacs, C. Moldoveanu, L. V. Taran, "¹³C-NMR spectrum of (4)," ResearchGate, 2012. [Link]
-
The Organic Chemistry Tutor, "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC," YouTube, 2020. [Link]
-
ResearchGate, "List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives," ResearchGate Figure. [Link]
-
Iowa State University, "NMR Sample Preparation," Chemical Instrumentation Facility. [Link]
-
A. M. S. Silva, D. C. G. A. Pinto, "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, 2011. [Link]
-
ACS Publications, "Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra," Journal of Chemical Education, 2021. [Link]
-
PubChem, "Piperidine," National Center for Biotechnology Information. [Link]
-
Organomation, "NMR Sample Preparation: The Complete Guide," Organomation Blog. [Link]
-
SDSU NMR Facility, "Common 2D (COSY, HSQC, HMBC)," San Diego State University. [Link]
-
JEOL, "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)," JEOL Ltd. [Link]
-
M. R. D. J. van der Lee, "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots," PMC, 2014. [Link]
-
University College London, "Sample Preparation," Faculty of Mathematical & Physical Sciences. [Link]
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- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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Application Note: Mass Spectrometric Characterization of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid
Abstract
This application note presents a detailed protocol for the characterization of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a molecule incorporating both the isonicotinic acid and piperidine scaffolds, which are prevalent in pharmaceuticals, establishing a robust analytical method is crucial for its identification, structural elucidation, and quality control in drug discovery and development pipelines.[1] This guide provides a comprehensive methodology, from sample preparation to instrument setup and data interpretation, including a detailed analysis of the compound's characteristic fragmentation patterns. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a small polar molecule featuring multiple functional groups amenable to mass spectrometric analysis: a tertiary amine within the piperidine ring, a pyridine nitrogen, a hydroxyl group, and a carboxylic acid. This unique combination of acidic and basic sites makes the molecule an ideal candidate for analysis by Electrospray Ionization (ESI), a soft ionization technique that generates intact molecular ions from thermally labile and polar compounds with minimal fragmentation in the source.[2][3]
The primary objective of this protocol is to leverage High-Resolution Mass Spectrometry (HRMS) to:
-
Confirm the elemental composition via accurate mass measurement of the molecular ion.
-
Elucidate the compound's structure through fragmentation analysis using tandem mass spectrometry (MS/MS).
-
Establish a foundational method that can be adapted for future quantitative studies in complex biological matrices.
Understanding the fragmentation behavior is key to structural confirmation. Piperidine-containing compounds exhibit characteristic fragmentation pathways, including alpha-cleavage and ring-opening mechanisms.[4][5] Similarly, isonicotinic acid derivatives show predictable cleavages, such as decarboxylation. This application note will explore the specific fragmentation signature of the target analyte, providing a reliable reference for its unambiguous identification.
Analyte Chemical Properties
| Property | Value |
| Chemical Name | 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Monoisotopic Mass | 222.10044 Da |
| [M+H]⁺ Exact Mass | 223.10772 Da |
| [M-H]⁻ Exact Mass | 221.09317 Da |
Experimental Workflow
The overall experimental process is designed for efficiency and accuracy, moving from sample preparation to definitive structural analysis.
Caption: High-level experimental workflow for MS analysis.
Detailed Protocols
Materials and Reagents
-
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid (Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
Sample Preparation Protocol
This protocol is designed for the analysis of a pure standard. When working with complex matrices, an appropriate extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be required.[6][7]
Step 1: Prepare Stock Solution (1 mg/mL)
-
Accurately weigh 1.0 mg of the analyte standard.
-
Dissolve in 1.0 mL of methanol in a clean glass vial.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Scientist's Note: Methanol is chosen as the initial solvent due to its high volatility and ability to dissolve a wide range of organic compounds.[8]
Step 2: Prepare Working Solution (10 µg/mL)
-
Pipette 10 µL of the 1 mg/mL stock solution into a new vial.
-
Add 990 µL of a 50:50 (v/v) solution of acetonitrile and deionized water.
-
Scientist's Note: This dilution brings the analyte to a concentration suitable for direct infusion ESI-MS, preventing detector saturation. The acetonitrile/water mixture is a common mobile phase that promotes efficient electrospray.[8]
Step 3: Add Ionization Modifier
-
To the working solution, add 1 µL of formic acid to achieve a final concentration of approximately 0.1%.
-
Vortex briefly. The sample is now ready for analysis.
-
Scientist's Note: Formic acid is added to lower the pH of the solution. For positive mode ESI, this promotes protonation of the analyte's basic nitrogen sites (piperidine and pyridine), significantly enhancing the signal intensity of the [M+H]⁺ ion.[9]
Mass Spectrometry Instrumentation and Parameters
The following parameters are provided as a starting point for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer and should be optimized for the specific instrument in use.
| Parameter Group | Parameter | Recommended Setting | Rationale |
| Ion Source | Ionization Mode | Electrospray (ESI), Positive | The presence of two basic nitrogen atoms makes the molecule highly susceptible to protonation. |
| Capillary Voltage | 3.5 kV | Creates a strong electric field to generate the electrospray plume.[2] | |
| Sampling Cone / Skimmer Voltage | 30 V | Facilitates ion transfer from atmospheric pressure to the vacuum region; can be tuned to minimize in-source fragmentation.[10] | |
| Source Temperature | 120 °C | Aids in the desolvation of droplets.[3] | |
| Desolvation Gas (N₂) Flow | 600 L/hr | Assists in solvent evaporation from the charged droplets.[2] | |
| Desolvation Temperature | 350 °C | Ensures complete desolvation of the ions before they enter the mass analyzer. | |
| MS1 (Full Scan) | Mass Range | m/z 50 - 500 | Covers the expected molecular ion and its potential fragments. |
| Scan Time | 0.5 seconds | Provides sufficient data points for accurate mass measurement. | |
| MS2 (Product Ion) | Precursor Ion Isolation | m/z 223.1 | Selects the protonated molecular ion for fragmentation. |
| Isolation Window | 1.0 Da | Defines the mass range around the precursor ion that is allowed to pass to the collision cell. | |
| Collision Gas | Argon | An inert gas used to induce fragmentation through collision-induced dissociation (CID). | |
| Collision Energy (CE) | Ramped 10 - 40 eV | A range of energies ensures the capture of both low-energy (major structural components) and high-energy (smaller fragments) dissociations. |
Results and Discussion
Full Scan (MS1) Analysis
In positive ESI mode, the full scan mass spectrum is expected to show a dominant base peak corresponding to the protonated molecular ion [M+H]⁺.
-
Theoretical [M+H]⁺: 223.10772 m/z
-
Observed [M+H]⁺: An observed mass within 5 ppm of the theoretical mass confirms the elemental formula C₁₁H₁₄N₂O₃.
Tandem MS (MS/MS) and Fragmentation Pathway Analysis
Collision-induced dissociation (CID) of the precursor ion at m/z 223.1 reveals a characteristic and structurally informative fragmentation pattern. The primary fragmentation sites are the bonds adjacent to charged sites and functional groups, leading to stable neutral losses or fragment ions.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for protonated analyte.
Interpretation of Key Fragments:
| Observed m/z | Proposed Formula | Proposed Structure/Origin |
| 223.1 | [C₁₁H₁₅N₂O₃]⁺ | Precursor Ion ([M+H]⁺) |
| 205.1 | [C₁₁H₁₃N₂O₂]⁺ | Loss of a water molecule (H₂O) from the hydroxyl group of the piperidine ring.[4] |
| 177.1 | [C₁₀H₁₃N₂O]⁺ | Subsequent loss of carbon monoxide (CO) from the carboxylic acid group after water loss. |
| 122.0 | [C₆H₄N₂O]⁺ | Cleavage of the C-N bond between the pyridine and piperidine rings, retaining the protonated isonicotinic acid moiety. |
| 100.1 | [C₅H₁₀NO]⁺ | Cleavage of the C-N bond, resulting in the protonated 4-hydroxypiperidine fragment. |
The loss of water is a very common fragmentation pathway for alcohols.[11] The cleavage of the bond connecting the two ring systems is also highly characteristic, providing definitive evidence for the presence of both the isonicotinic acid and the 4-hydroxypiperidine substructures.
Method Validation Principles
While a full validation was not performed for this application note, a robust analytical method must be validated to ensure it is fit for its intended purpose.[12][13] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique precursor ion and its specific fragmentation pattern.
-
Linearity & Range: Establishing a linear relationship between concentration and instrument response over a defined range.
-
Accuracy & Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[15]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. By utilizing ESI-MS/MS, the method allows for confident confirmation of the compound's molecular formula and detailed structural elucidation through a predictable and informative fragmentation pattern. The provided instrument parameters and sample preparation steps serve as a robust starting point for researchers in pharmaceutical development and related fields, enabling reliable characterization of this and structurally similar molecules.
References
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. Available at: [Link]
-
Ghosh, C., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available at: [Link]
-
Mass fragmentation pattern of the isonicotinohydrazide derivatives L. (n.d.). ResearchGate. Available at: [Link]
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Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). ResearchGate. Available at: [Link]
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Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. Available at: [Link]
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Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Available at: [Link]
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High Resolution Mass Spectrum of Piperidine. (n.d.). pubs.acs.org. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Available at: [Link]
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A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Available at: [Link]
-
Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (n.d.). MDPI. Available at: [Link]
-
Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). RSC Publishing. Available at: [Link]
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Freitas, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). kineticos.com. Available at: [Link]
-
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (n.d.). PubMed Central. Available at: [Link]
-
Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Available at: [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. Available at: [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Available at: [Link]
-
Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. (2024). MDPI. Available at: [Link]
-
Piperidine. (n.d.). NIST WebBook. Available at: [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]
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Application Notes and Protocols: Dosage Formulation for In Vivo Studies of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful in vivo evaluation of a novel chemical entity is critically dependent on the development of an appropriate dosage formulation. This document provides a comprehensive guide for the formulation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a compound for which detailed physicochemical data may not be readily available. As such, we present a logical, tiered approach, beginning with the essential ab initio characterization of the molecule's solubility and ionization properties. Subsequently, we detail a series of formulation strategies, escalating in complexity from simple aqueous solutions to co-solvent systems and suspensions, suitable for preclinical studies in rodent models. Each protocol is accompanied by the scientific rationale for its application, ensuring that the chosen formulation is both scientifically sound and experimentally robust. This guide is designed to empower researchers to develop a stable, homogenous, and bioavailable formulation to achieve reliable and reproducible in vivo results.
Introduction: The Formulation Imperative for Novel Chemical Entities
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant one being the ability to administer the compound to a living system in a manner that allows for meaningful pharmacological assessment. The formulation of an NCE for in vivo studies is not a trivial task; it requires a deep understanding of the compound's physicochemical properties to ensure that the observed biological effects are a true representation of the molecule's activity, rather than an artifact of poor solubility or stability.[1] For many NCEs, such as 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a comprehensive datasheet of properties is often unavailable. This necessitates a foundational, investigative approach to formulation development.
This application note provides a systematic workflow for researchers to characterize and formulate 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid for in vivo studies. The protocols herein are designed to be adaptable, guiding the user from basic characterization to the preparation of various dosage forms suitable for common routes of administration in preclinical species.
Foundational Physicochemical Characterization
Prior to any formulation work, the intrinsic properties of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid must be determined. This initial characterization will dictate the most logical and efficient path for formulation development.[2]
Experimental Solubility Determination
The solubility of a compound is a cornerstone of formulation development. A tiered approach is recommended to efficiently determine the solubility in various vehicles.
Protocol 1: Tiered Solubility Assessment
Tier 1: Initial Visual Solubility Screen
-
Weigh 1-2 mg of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid into a series of clear glass vials.
-
Add 1 mL of the test vehicle to each vial. A recommended starting panel of vehicles is provided in Table 1.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles against a light and dark background.
-
If the compound dissolves, proceed to add more compound in small increments until saturation is reached.
-
If the compound does not dissolve, proceed to Tier 2.
Tier 2: Enhanced Solubilization and Microscopic Examination
-
If the compound did not dissolve in Tier 1, gently warm the vial to 37°C for 15-30 minutes.
-
If warming does not lead to dissolution, sonicate the vial in a water bath for 5-10 minutes.[3]
-
After each step, visually inspect for dissolution.
-
If undissolved particles remain, pipette a small aliquot (5-10 µL) onto a microscope slide and examine under a microscope (e.g., at 20x magnification) to confirm the presence of solid material.[4]
-
To confirm if a true solution is formed, centrifuge the remaining mixture at a high speed (e.g., 10,000 x g) for 10 minutes. A pellet at the bottom of the tube indicates incomplete solubility.[4]
Table 1: Recommended Initial Solvent Screen for Solubility Determination
| Vehicle Category | Specific Examples | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Physiologically relevant pH for initial assessment. |
| 0.9% Saline | Isotonic vehicle suitable for many routes of administration. | |
| 5% Dextrose in Water (D5W) | Common vehicle for intravenous administration. | |
| Co-solvents | Propylene Glycol (PG) | Commonly used, low toxicity co-solvent.[5] |
| Polyethylene Glycol 400 (PEG 400) | Increases solubility of many poorly water-soluble compounds.[6] | |
| N,N-Dimethylacetamide (DMA) | Stronger organic solvent, often used in combination.[5] | |
| Surfactants | 1% Tween® 80 in water | Non-ionic surfactant to aid in wetting and solubilization. |
| Oils | Corn Oil | Vehicle for oral administration of lipophilic compounds.[7] |
pKa Determination by Potentiometric Titration
The presence of a carboxylic acid and a piperidinyl nitrogen suggests that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is an amphoteric compound with at least two pKa values. Knowing these values is crucial for predicting how solubility will change with pH. Potentiometric titration is a reliable and cost-effective method for pKa determination.[8][9]
Protocol 2: pKa Determination
-
Prepare a 1-5 mM solution of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in deionized water or a suitable co-solvent if aqueous solubility is low.[10][11]
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse a calibrated pH electrode into the solution and stir gently with a magnetic stirrer.
-
If an acidic pKa is anticipated, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.[10][11]
-
Record the pH after each addition of titrant.
-
To determine a basic pKa, first acidify the sample solution to ~pH 2 with a strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
A Tiered Strategy for Formulation Development
Based on the initial physicochemical characterization, a tiered approach to formulation development is recommended. The goal is to use the simplest formulation possible that provides a stable and homogenous dose.
dot
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields, streamline your purification processes, and confidently troubleshoot experimental hurdles.
Introduction to the Synthesis
The synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from the 2-position of an isonicotinic acid derivative by the nucleophilic nitrogen of 4-hydroxypiperidine. While theoretically straightforward, this reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis can stem from several factors, from reagent quality to suboptimal reaction conditions. Let's break down the most common culprits.
Potential Cause 1: Incomplete Reaction
-
Expert Insight: The SNAr reaction on an electron-deficient pyridine ring is generally favorable, but can be sluggish without proper optimization. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use a reliable method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials (2-chloroisonicotinic acid and 4-hydroxypiperidine).
-
Temperature Adjustment: Gradually increase the reaction temperature in 10-15 °C increments. Be cautious, as excessive heat can lead to side reactions.
-
Extended Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time is a straightforward solution.
-
Potential Cause 2: Side Reactions
-
Expert Insight: Several side reactions can compete with your desired synthesis, consuming starting materials and complicating purification.
-
Common Side Reactions:
-
Hydrolysis of 2-chloroisonicotinic acid: In the presence of a strong base and water, the starting material can hydrolyze to form 2-hydroxyisonicotinic acid.
-
Formation of Pyridinones: At elevated temperatures, halopyridines can react with hydroxide ions to form pyridinones, which can be difficult to separate from the desired product.[1][2][3]
-
Dimerization/Oligomerization: Although less common, self-condensation of starting materials or products can occur under harsh conditions.
-
-
Troubleshooting Steps:
-
Base Selection: Opt for a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate instead of stronger bases like sodium hydroxide if hydrolysis is suspected.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. Using freshly distilled solvents and drying agents can minimize water-related side reactions.
-
Temperature Control: Avoid excessive heating to minimize the formation of pyridinone byproducts.
-
Potential Cause 3: Reagent Quality
-
Expert Insight: The purity of your starting materials is paramount. Impurities in 2-chloroisonicotinic acid or 4-hydroxypiperidine can inhibit the reaction or introduce unwanted side products.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials by an appropriate analytical method such as Nuclear Magnetic Resonance (NMR) or melting point analysis.
-
Fresh Reagents: Use freshly opened or properly stored reagents. 4-hydroxypiperidine can be hygroscopic and should be stored in a desiccator.
-
Below is a workflow diagram to guide your troubleshooting process for low yields:
Q2: I am having difficulty purifying the final product. What are the best practices for purification?
The zwitterionic nature of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, possessing both a basic piperidine nitrogen and an acidic carboxylic acid, makes its purification non-trivial.
Challenge 1: Poor Solubility in Organic Solvents
-
Expert Insight: Zwitterionic compounds often exhibit low solubility in common organic solvents used for chromatography and extraction, making these standard techniques challenging.
-
Solutions:
-
Recrystallization: This is often the most effective method. A mixed solvent system is typically required.
-
Recommended Solvents: Experiment with solvent/anti-solvent systems such as methanol/acetonitrile, ethanol/ethyl acetate, or water/isopropanol.
-
pH Adjustment: The solubility of your product is highly pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point of the molecule will minimize its solubility and promote crystallization.
-
-
Acid-Base Extraction (with caution):
-
Dissolve the crude product in a dilute aqueous acid (e.g., 0.1 M HCl) to protonate the carboxylate, forming a more water-soluble salt.
-
Wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Carefully adjust the pH of the aqueous layer back to the isoelectric point with a dilute base (e.g., 0.1 M NaOH) to precipitate the pure product.
-
-
Challenge 2: Separation from Polar Impurities
-
Expert Insight: If your crude product is contaminated with polar impurities that have similar solubility profiles, recrystallization may not be sufficient.
-
Solution: Ion-Exchange Chromatography
-
This technique separates molecules based on their net charge and is highly effective for zwitterionic compounds like amino acids.[4][5][6][7][8]
-
Cation-Exchange: At a pH below the isoelectric point, your product will have a net positive charge and will bind to a cation-exchange resin. Impurities that are neutral or anionic will pass through. The product can then be eluted by increasing the pH or the salt concentration of the buffer.
-
Anion-Exchange: At a pH above the isoelectric point, your product will have a net negative charge and will bind to an anion-exchange resin. The elution is then achieved by decreasing the pH or increasing the salt concentration.
-
Here is a diagram illustrating the purification strategy:
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for this reaction?
-
A: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the ionic intermediates of the SNAr mechanism. However, high-boiling point alcohols like n-butanol can also be effective. The choice of solvent can influence the reaction rate and side product profile, so empirical optimization is recommended.
-
-
Q: Is a catalyst required for this reaction?
-
A: Generally, this SNAr reaction does not require a catalyst. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group sufficiently activates the 2-position for nucleophilic attack.
-
-
Q: How can I be sure that the reaction has gone to completion?
-
A: The most reliable method is to use LC-MS to monitor for the disappearance of the limiting starting material. Alternatively, TLC can be used, but it may be more challenging to find a solvent system that gives good separation of the starting materials and the polar product. A common TLC stain for the piperidine hydroxyl group is ceric ammonium molybdate (CAM).
-
-
Q: Can I use the methyl ester of 2-chloroisonicotinic acid instead of the free acid?
-
A: Yes, using the methyl ester is a viable alternative and can sometimes offer advantages in terms of solubility in organic solvents. However, a final hydrolysis step will be required to obtain the desired carboxylic acid, which adds another step to your synthesis and may require its own optimization.
-
Experimental Protocols
General Protocol for the Synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
-
To a solution of 2-chloroisonicotinic acid (1.0 eq) in a suitable solvent (e.g., DMSO, 10 mL/mmol), add 4-hydroxypiperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point (typically around pH 6-7) with a dilute base (e.g., 1 M NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with cold water and then a small amount of a water-miscible organic solvent like acetone or isopropanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO, NMP, or n-butanol | Polar aprotic solvents facilitate SNAr reactions. |
| Base | K2CO3, Cs2CO3, or DIPEA | Non-nucleophilic bases minimize hydrolysis of the starting material. |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction while minimizing thermal degradation. |
| Stoichiometry | Slight excess of 4-hydroxypiperidine | Ensures complete consumption of the more expensive starting material. |
References
-
Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. Journal of Organic Chemistry, 81(15), 7717-7724. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Protein Separation with Ion Exchange Chromatography. Available at: [Link]
-
Ali, S. A., et al. (2007). Cycloadditions: An alternative to forbidden [4π + 4π] processes. the case of nitrone dimerization. ResearchGate. Available at: [Link]
-
Li, X., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. American Chemical Society. Available at: [Link]
-
Khan, I., et al. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. PubMed Central. Available at: [Link]
- Google Patents. (2006). Process for preparation of isonicotinic acid derivatives.
-
PubChem. (n.d.). 2-Chloronicotinic acid. Available at: [Link]
- Komura, F., & Higuchi, Y. (2017). Method for producing heterocyclic compound. Google Patents.
-
Fields, G. B., et al. (1993). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. International Journal of Peptide and Protein Research, 42(4), 386-393. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]
- Google Patents. (1965). Reduction of isonicotinic acid esters.
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. Available at: [Link]
- Google Patents. (1957). Preparation of 4-hydroxypiperidines.
- Jayakumar, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(10), 100164.
-
Tzakos, A. G., et al. (2006). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 11(7), 535-548. Available at: [Link]
-
GE Healthcare. (2004). Ion Exchange Chromatography. Available at: [Link]
- Google Patents. (2008). PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE.
-
Zoltewicz, J. A., & Smith, C. L. (1969). Mechanism of pyridyne formation from halopyridines. Tetrahedron, 25(19), 4331-4337. Available at: [Link]
-
PubChem. (n.d.). 2-Chloroisonicotinic acid. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
da Piedade, M. E. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083. Available at: [Link]
- Google Patents. (2016). Tetrahydroisoquinoline derived prmt5-inhibitors.
- Google Patents. (2008). PIPERIDINE GPCR AGONISTS.
- Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation.
- Ciufolini, M. A., & Chan, B. K. (2007).
-
AK Lectures. (n.d.). Ion Exchange Chromatography. Available at: [Link]
Sources
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- 3. 2-Pyridone synthesis [organic-chemistry.org]
- 4. chromtech.com [chromtech.com]
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- 7. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 8. aklectures.com [aklectures.com]
Technical Support Center: Solubility Enhancement of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. This document provides a structured approach to troubleshooting common solubility issues, grounded in fundamental physicochemical principles and established formulation science.
Compound Overview & Core Challenge
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a complex heterocyclic molecule. Its structure contains both a basic piperidinyl nitrogen and an acidic carboxylic acid group. This dual functionality makes the molecule zwitterionic (or amphoteric), meaning it can carry both a positive and a negative charge.
The primary challenge with zwitterionic compounds is their characteristically poor solubility in neutral water. Solubility is lowest at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At this pH, strong intermolecular electrostatic attractions and hydrogen bonding lead to the formation of a stable, less soluble crystal lattice.[1] The key to enhancing solubility is to shift the solution's pH away from the pI, thereby increasing the population of the more soluble cationic or anionic species.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the low aqueous solubility of this compound at neutral pH?
A1: The molecule's zwitterionic nature is the primary cause. It possesses both an acidic group (isonicotinic acid, pKa₁) and a basic group (piperidinyl nitrogen, pKa₂). At a specific pH between pKa₁ and pKa₂, known as the isoelectric point (pI), the compound exists predominantly as a neutral zwitterion with both charged groups. This form has minimal solubility due to strong intermolecular forces that favor the solid, crystalline state over dissolution in water.
Q2: I dissolved my compound at a high/low pH, but it crashed out when I added it to my phosphate-buffered saline (PBS) at pH 7.4. Why?
A2: This is a classic issue of pH-dependent solubility.[2] You successfully dissolved the compound by converting it into its soluble salt form (anionic at high pH or cationic at low pH). However, when you introduced this solution into a well-buffered system like PBS at pH 7.4, the buffer forced the pH of the microenvironment back towards the compound's pI. This caused the compound to revert to its poorly soluble zwitterionic form, leading to precipitation.
Q3: What is the very first step I should take to try and dissolve my compound?
A3: The first and most critical step is to perform a pH-solubility profile . This experiment will determine the optimal pH for maximizing solubility and is the most effective initial strategy for this type of molecule.[4][5] It involves measuring the equilibrium solubility of the compound across a wide range of pH values.
Q4: Are there other methods besides pH adjustment?
A4: Yes. While pH adjustment is the primary method, other techniques can be used alone or in combination to further enhance solubility.[4][6] These include the use of cosolvents, surfactants, and complexing agents like cyclodextrins.[4][6][7] These are typically explored after the pH-solubility relationship has been characterized.
Troubleshooting Guides & Experimental Protocols
Guide 1: Low Intrinsic Solubility in Neutral Aqueous Solution
Problem: The compound does not dissolve sufficiently in water or buffers near pH 7.
This is the most direct and impactful method. The goal is to ionize the molecule, making it a more soluble salt.
Protocol: Equilibrium pH-Solubility Profile Determination
This protocol is adapted from standard industry and regulatory guidelines for determining the solubility of active pharmaceutical ingredients (APIs).[8][9]
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., in 1.0 pH unit increments). Use buffers with appropriate capacity for each pH range (e.g., HCl for pH < 2, phosphate buffers for pH 2-3 and 6-8, acetate for pH 4-5, borate for pH 9-10).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1-5 mL) of each buffer solution in separate glass vials. The amount should be enough to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) using a shaker or rotator.[9] Equilibrium is typically reached within 24-48 hours. To confirm equilibrium, take measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, allow the vials to stand until the excess solid settles. Separate the supernatant from the solid by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the clear supernatant. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) that has been confirmed not to bind the compound.
-
Analysis:
-
Measure the final pH of the supernatant to confirm it has not shifted.
-
Quantify the concentration of the dissolved compound in each supernatant using a validated analytical method (e.g., HPLC-UV, UPLC-UV).
-
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL or µg/mL) on a logarithmic scale against the final measured pH. The resulting curve will reveal the pH of minimum solubility (the pI) and the pH ranges where solubility is maximized.
Rationale: Cosolvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[10][11] This can be effective if the zwitterionic form has significant lipophilicity.
Protocol: Cosolvent Screening
-
Select a pH where solubility is already improved but still insufficient (e.g., pH 9 or pH 3, based on your pH-profile).
-
Prepare stock solutions of several pharmaceutically acceptable cosolvents (see table below) in your chosen buffer.
-
Create a series of solvent systems with increasing cosolvent concentrations (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine the equilibrium solubility in each cosolvent mixture using the same method described in the pH-solubility protocol.
-
Caution: High concentrations of cosolvents can be toxic in biological systems and may cause the drug to precipitate upon dilution into a fully aqueous environment.[10]
Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[12][13][14][15]
Protocol: Surfactant Screening
-
Select a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a Cremophor® grade.
-
Prepare a series of surfactant solutions in a suitable buffer (e.g., pH 7.4 PBS) at concentrations above the surfactant's CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Determine the equilibrium solubility in each surfactant solution using the standard protocol.
Guide 2: High Concentration Formulation Required
Problem: Even after optimizing pH, the maximum achievable concentration is below the target for a specific application (e.g., a parenteral formulation).
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water and significantly increasing its solubility.[16][18]
Protocol: Cyclodextrin Screening
-
Selection: Choose pharmaceutically acceptable cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are common choices for injectable formulations due to their high water solubility and safety profiles.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add an excess of the compound to each solution.
-
Equilibrate the samples for 24-72 hours at a constant temperature.
-
Separate the supernatant via centrifugation and/or filtration.
-
Quantify the drug concentration in each sample.
-
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve indicates the type of complex formed and the stoichiometry of the interaction. A linear (Aₗ-type) plot is common and indicates the formation of a 1:1 soluble complex.
Visualizations & Data Tables
Diagrams
Data Tables
Table 1: Common Pharmaceutically Acceptable Cosolvents
| Cosolvent | Typical Concentration Range (% v/v) | Notes |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Generally safe; high concentrations can be viscous.[19] |
| Propylene Glycol (PG) | 10 - 50% | Common solvent for oral and parenteral formulations. |
| Ethanol | 5 - 20% | Effective, but volatility and potential for precipitation upon dilution must be considered. |
| Glycerin | 10 - 40% | Viscous; often used in oral solutions. |
Table 2: pH-Solubility Profile Data Template
| Buffer System | Target pH | Final Measured pH | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) |
| 0.1 M HCl | 2.0 | |||||
| Phosphate | 3.0 | |||||
| Acetate | 4.0 | |||||
| Acetate | 5.0 | |||||
| Phosphate | 6.0 | |||||
| Phosphate | 7.0 | |||||
| Phosphate | 8.0 | |||||
| Borate | 9.0 | |||||
| Borate | 10.0 |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3447–3459. [Link]
-
MDPI. (n.d.). Special Issue: Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. [Link]
-
Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 01(01), 18-38. [Link]
-
Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(3), 512-524. [Link]
-
Fayez, S., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 1-10. [Link]
-
Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 992. [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]
-
Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Patel, M. M., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: a review. International Journal of Pharmaceutical Sciences and Research, 4(2), 522. [Link]
-
Cristofoletti, R., & Dressman, J. B. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(3), 512-524. [Link]
-
Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]
-
Amssaf, et al. (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. WHO. [Link]
-
dos Santos, T., et al. (2021). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics, 13(10), 1693. [Link]
-
Sharma, D., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[6], 392-397. [Link]
-
Hoffmann, M. M., & Hoffmann, M. (2020). Solubility-Modifying Power of Zwitterionic Salts. Journal of the American Chemical Society, 142(44), 18788–18792. [Link]
-
Semalty, A. (n.d.). Lesson 3: Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Wang, Y., et al. (2023). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. ResearchGate. [Link]
-
Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(4), 801-809. [Link]
-
Al-Hamdani, Y. M. (n.d.). Exp. 11 The influence of pH on solubility in water. University of Babylon. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxyisonicotinic Acid. PubChem. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]
-
Encyclopedia.pub. (n.d.). Zwitterionic Surfactants. Encyclopedia.pub. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of a JSci Total Practice of Pharmacy and Pharmaceutical Sciences, 1(1). [Link]
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"Stability testing of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid under different conditions"
Technical Support Center: Stability Testing of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid
Welcome to the technical support guide for the stability testing of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential challenges and their solutions. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your stability studies are robust, reliable, and built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the molecule and the principles of stability testing.
Q1: What is 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, and what are its key structural features relevant to stability?
A1: 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety. From a stability perspective, several functional groups are of critical interest:
-
Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine, which is susceptible to oxidation, potentially forming an N-oxide.[1]
-
Secondary Alcohol: The hydroxyl group on the piperidine ring can be oxidized to a ketone.
-
Isonicotinic Acid Moiety: This pyridine-carboxylic acid structure is generally stable, but the carboxylic acid can undergo reactions such as esterification if alcohols are present as excipients or solvents. The pyridine ring itself is relatively resistant to cleavage but can be susceptible to photolytic degradation.
Understanding these potential weak points is the first step in designing a comprehensive and targeted stability study.
Q2: What is a forced degradation study, and why is it essential for this molecule?
A2: A forced degradation or "stress testing" study involves intentionally exposing the drug substance to conditions more severe than accelerated stability conditions.[2] Its primary purposes are:
-
To Identify Degradation Pathways: It helps elucidate the likely degradation products of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid under various stresses (e.g., hydrolysis, oxidation, light).
-
To Develop Stability-Indicating Methods: The analytical method, typically HPLC, must be able to separate the intact drug from all potential degradation products. Stress testing generates these degradants, proving the method's specificity.
-
To Understand Intrinsic Stability: It provides insight into the molecule's inherent stability, which can inform formulation and packaging decisions.
According to guidelines from the International Council for Harmonisation (ICH), stress testing is a crucial part of the drug development process.[3][4] A degradation of 5-20% is generally considered optimal for validating the analytical method.[2]
Q3: What are the standard ICH conditions for stability and photostability testing?
A3: The ICH provides a harmonized framework for stability testing.[3][5]
-
Long-Term Stability: For Climatic Zones I and II (most of Europe, Japan, and the US), the standard condition is 25°C ± 2°C / 60% RH ± 5% RH.[4]
-
Accelerated Stability: The standard condition is 40°C ± 2°C / 75% RH ± 5% RH.[2]
-
Photostability (ICH Q1B): The drug substance should be exposed to a light source that produces a combined visible and UV output.[6][7] The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A control sample should be protected from light to allow for comparison.
Section 2: Troubleshooting Guide for Stress Conditions
This section provides specific, question-based troubleshooting for common issues encountered during forced degradation studies.
Hydrolytic Stability
Q: My compound is showing significant degradation in both acidic (0.1 N HCl) and basic (0.1 N NaOH) solutions at elevated temperatures. How do I properly characterize this instability?
A: Rapid degradation under pH stress is a common issue. A systematic approach is required to understand the kinetics and ensure you are not simply destroying the molecule completely.
Expert Insight: The goal is to achieve partial degradation (5-20%) to properly identify the degradants.[2] Simply observing 99% loss after 24 hours is not useful. You need to modulate the stress conditions.
Protocol: pH Stability Profiling
-
Initial Screening (as per ICH Q1A):
-
Refining the Conditions:
-
If degradation is too rapid (e.g., >20% in the first 2 hours), immediately reduce the temperature or the strength of the acid/base. For example, switch from 0.1 N HCl to 0.01 N HCl or lower the temperature to 40°C.
-
If degradation is too slow, you may need to increase the temperature.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining drug concentration versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the degradation rate constant (k).
-
This allows you to predict the half-life (t½ = 0.693/k) under various pH conditions.
-
Potential Degradation Pathway: The most likely hydrolytic pathway for this molecule is the cleavage of the C-N bond between the pyridine and piperidine rings, yielding isonicotinic acid and 4-hydroxypiperidine. Your stability-indicating method should be able to resolve these potential products.
Oxidative Stability
Q: I treated my sample with 3% hydrogen peroxide (H₂O₂), but I'm not seeing any degradation. Does this mean my compound is stable to oxidation?
A: Not necessarily. While resistance to H₂O₂ is a good sign, it's not definitive proof of oxidative stability. The mechanism of oxidation can be complex, and other pathways may exist.[11][12]
Expert Insight: Hydrogen peroxide is a common choice, but its reactivity can be pH-dependent, and some compounds require radical initiators to undergo oxidation.
Protocol: Comprehensive Oxidative Stress Testing
-
Standard H₂O₂ Test:
-
Dissolve the compound in a suitable solvent and treat with 3% H₂O₂ at room temperature.
-
Analyze at time points up to 24 hours. If no degradation is observed, consider gentle heating (e.g., 40°C).
-
-
Alternative Oxidants: If H₂O₂ yields no degradation, consider a metal-catalyzed oxidation. A Fenton-like reaction (H₂O₂ with a trace of Fe²⁺) can generate highly reactive hydroxyl radicals, which may induce degradation where H₂O₂ alone does not.
-
Radical Initiator: For pathways involving autoxidation, using a radical initiator like azobisisobutyronitrile (AIBN) with exposure to air/oxygen at a controlled temperature can be informative.
Potential Degradation Products:
-
N-oxide: Formation on the piperidine nitrogen is a very common pathway for tertiary amines.[1]
-
Ketone: Oxidation of the secondary alcohol on the piperidine ring.
-
Ring Opening: Less common, but severe oxidative stress can lead to the opening of the piperidine ring.[13][14]
Photostability
Q: After exposing my solid drug substance to ICH Q1B conditions, the powder turned slightly yellow, but the HPLC purity value is unchanged. How should I interpret this?
A: This is a classic observation where a physical change (color) occurs without a corresponding change in the primary analytical endpoint (purity by HPLC).
Expert Insight: This result does not mean the change is insignificant. It suggests that either:
-
The degradation product is formed at a very low level, below the detection limit of your current HPLC method.
-
The degradant co-elutes with the main peak.
-
A surface-level degradation or polymer formation occurred that is not soluble and therefore not detected by HPLC.
Protocol: Investigating Photolytic Discoloration
-
Method Validation Check: Confirm your HPLC method's peak purity using a photodiode array (PDA) or mass spectrometry (MS) detector. This can reveal if a co-eluting impurity is hiding under the main peak.
-
Alternative Analytical Techniques: Use a different technique to analyze the discolored solid. For example, UV-Visible spectrophotometry of a dissolved sample might show a new absorption shoulder. Solid-state techniques like diffuse reflectance spectroscopy could also be employed.
-
Forced Solution Photostability: Perform photostability testing on the compound in solution (e.g., in water, methanol, or acetonitrile). Degradation is often faster in solution, which can help generate and identify the chromophoric (color-causing) degradant.
Section 3: Analytical Method Troubleshooting
Q: I am having trouble getting good peak shape and retention for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid on a standard C18 column. The peak is tailing and retention is poor. What can I do?
A: This is a common problem for polar, nitrogen-containing compounds.[15][16] The issue often stems from two sources: secondary interactions with residual silanols on the silica backbone of the column and poor retention in highly aqueous mobile phases.
Expert Insight: Standard C18 columns can suffer from "phase collapse" or "dewetting" in mobile phases with very high water content (>95%), leading to a sudden loss of retention. Furthermore, the basic nitrogen in the piperidine ring can interact ionically with acidic silanol groups, causing peak tailing.[17]
Protocol: Optimizing HPLC for a Polar Analyte
-
Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or phosphoric acid to the mobile phase. This will protonate the piperidine nitrogen, reducing its interaction with silanols. It will also suppress the ionization of the carboxylic acid, which can improve retention in reversed-phase.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group incorporated into the stationary phase, which makes them more stable in highly aqueous mobile phases and can help shield the analyte from silanol interactions.[18]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[16][18] HILIC uses a polar stationary phase (like bare silica) with a high organic mobile phase, retaining and separating polar compounds that are unretained in reversed-phase.
Data Summary: Column Selection Guide
| Column Type | Pros | Cons | Best For... |
| Standard C18 | Widely available, good for non-polar compounds. | Poor retention for polar analytes, potential for peak tailing, phase collapse. | Initial screening, if analyte has sufficient hydrophobicity. |
| Polar-Embedded C18 | Stable in 100% aqueous mobile phase, reduced silanol interactions. | May have different selectivity than standard C18. | Improving retention and peak shape for polar, basic compounds. |
| HILIC | Excellent retention for very polar compounds. | Requires careful solvent management, can have longer equilibration times. | Analytes that are unretained by any reversed-phase method. |
References
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Harmonised Tripartite Guideline.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
-
Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Scientific Reports.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation (ICH).
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.
-
Analytical Methods. Royal Society of Chemistry Publishing.
-
The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. ResearchGate.
-
Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food & Drug Administration (FDA).
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food & Drug Administration (FDA).
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
-
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
-
The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. RSC Publishing.
-
HPLC Troubleshooting. Thermo Fisher Scientific - US.
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.
-
Determination of Isonicotinic Acid Hydrazide Using N-Bromosuccinimide. Analytical Letters.
-
In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers. ACS Applied Materials & Interfaces.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
-
Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology.
-
Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
-
HPLC Troubleshooting Guide. Merck.
-
[Method of determination of isonicotinic acid hydrazide]. Farmaco Sci Tec.
-
The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Typeset.
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate.
-
Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI.
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. AAPS PharmSciTech.
-
Compositions and methods for stabilizing ingredients using 2,4-pentanedione compounds. Google Patents.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
-
Validation of an analytical method for Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-2-propoxyethyl)-1,4-dihydropyridine-3-carboxylate. Benchchem.
-
HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
Polar compounds separation by HPLC - any thoughts? ResearchGate.
Sources
- 1. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 7. database.ich.org [database.ich.org]
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- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Isonicotinic Acid Derivative Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of isonicotinic acid derivatives. As a Senior Application Scientist, I understand that while these pyridine-4-carboxylic acid scaffolds are invaluable in medicinal chemistry, their synthesis can present unique challenges.[1] This guide is designed to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find troubleshooting advice and frequently asked questions structured to help you optimize your reaction conditions and achieve reliable, high-yield results.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems encountered during the synthesis of isonicotinic acid derivatives, particularly in the context of amide and ester formation.
Q1: My amide coupling reaction has a very low yield or is not working at all. I'm reacting isonicotinic acid with an amine using a standard coupling agent like HATU or EDC/HOBt. What's going wrong?
Answer: This is a frequent issue, often stemming from the electronic nature of the reactants. Here’s a systematic approach to diagnose and solve the problem.
Causality Analysis: The primary suspects are insufficient activation of the carboxylic acid or low nucleophilicity of the amine. Aminopyridines, for example, can be poor nucleophiles, and the pyridine nitrogen in isonicotinic acid itself can sometimes interfere with certain catalysts.[2][3]
Troubleshooting Workflow:
-
Verify Acid Activation: Before adding your amine, confirm that the carboxylic acid is being activated. With coupling reagents like EDC or HATU, you can often use LC-MS to see the formation of the activated ester intermediate. If no activated ester is observed, the issue lies with your coupling agent or reaction conditions (e.g., moisture).[3]
-
Assess Amine Nucleophilicity: If the activated ester forms but the reaction doesn't proceed, your amine is likely not nucleophilic enough to attack the activated intermediate.[3] Electron-withdrawing groups on the amine will significantly reduce its reactivity.
-
The Acid Chloride "Power" Option: For unreactive amines, converting the isonicotinic acid to its acyl chloride is a highly effective, albeit aggressive, strategy.[3][4] This creates a much more electrophilic species.
-
Protocol: Treat isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic amount of N,N-Dimethylformamide (DMF).[4][5]
-
Critical Caution: SOCl₂ and oxalyl chloride generate HCl gas. This will protonate your amine, rendering it non-nucleophilic.[4] It is essential to either remove the excess chlorinating agent under vacuum or add a non-nucleophilic base (like triethylamine or DIPEA) to the reaction mixture along with the amine to neutralize the HCl.
-
Workflow Diagram: Diagnosing Amide Coupling Failure
Caption: Decision tree for troubleshooting failed amide coupling reactions.
Q2: I'm synthesizing isonicotinic acid hydrazide (Isoniazid) from an ethyl isonicotinate precursor, but the reaction is slow and the yield is poor. How can I optimize this?
Answer: The reaction of an ester with hydrazine hydrate is a classic method for forming hydrazides.[6][7] Optimization typically revolves around reaction time, temperature, and solvent choice.
Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Lower alcohols (Methanol or Ethanol) | Excellent solvency for both the ester and hydrazine hydrate, facilitating the reaction.[8] |
| Temperature | Reflux | Increasing the temperature significantly accelerates the rate of this nucleophilic acyl substitution. A typical reflux temperature in ethanol is around 78°C, while in methanol it's about 65°C. Some procedures call for temperatures up to 110°C in a glycerine bath.[8] |
| Reaction Time | 2-5 hours (Monitor by TLC) | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.[9] Prolonged heating after completion is unnecessary and can lead to side products. |
| Reagent Ratio | Slight excess of Hydrazine Hydrate | Using a molar ratio of approximately 1:1.5 (Ester:Hydrazine Hydrate) ensures the ester is fully consumed.[7] |
Step-by-Step Protocol for Isoniazid Synthesis:
-
Dissolution: Dissolve ethyl isonicotinate (1 equivalent) in ethanol.
-
Addition: Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2.5-4 hours.[8][9] Monitor the disappearance of the starting ester by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product, isonicotinic acid hydrazide, is often poorly soluble in cold ethanol and will precipitate.
-
Purification: Filter the solid precipitate, wash it with cold distilled water or ethanol to remove excess hydrazine hydrate and other impurities, and dry thoroughly.[7][9]
Q3: My reaction produced a complex mixture of products, and purification is proving very difficult. What are common side reactions and how can I simplify the workup?
Answer: Complex product mixtures often point to side reactions or the use of reagents that generate difficult-to-remove byproducts.
Common Side Reactions & Byproducts:
-
DCC/DCU Byproduct: When using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, the byproduct N,N'-dicyclohexylurea (DCU) is formed.[10] DCU is notoriously difficult to remove as it has low solubility in most common organic solvents.
-
Solution: Filter the crude reaction mixture before aqueous workup. Much of the DCU will precipitate and can be removed. Alternatively, consider using a water-soluble carbodiimide like EDC, whose urea byproduct can be easily washed away during an aqueous extraction.
-
-
Anhydride Formation: When attempting to form an acid chloride, using insufficient chlorinating agent or having trace moisture can lead to the formation of isonicotinic anhydride.[3] This anhydride can then react with your amine, but it consumes two equivalents of amine for every one equivalent of desired product, lowering the yield.
-
Hydrolysis of Activated Species: Activated esters and acid chlorides are highly susceptible to hydrolysis. Any moisture in your starting materials or solvents will convert them back to isonicotinic acid.
-
Solution: Always use anhydrous solvents, dry your starting materials if necessary, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
General Purification Strategy: A standard workup protocol can often simplify the product mixture before final purification.[2]
-
Quench: Cool the reaction mixture and dilute with water.
-
Acidify/Basify: Adjust the pH to isolate your product. If your product is basic, you can wash with a mild base (like NaHCO₃ solution) to remove unreacted isonicotinic acid. If your product is neutral, this step helps remove basic or acidic impurities.
-
Extract: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash & Dry: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Concentrate & Purify: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.[2]
Frequently Asked Questions (FAQs)
Q: What is the most common industrial method for producing the isonicotinic acid starting material? A: On a commercial scale, isonicotinic acid is typically produced via the ammoxidation of 4-picoline (4-methylpyridine) to 4-cyanopyridine, followed by hydrolysis of the nitrile group.[11] Oxidation of 4-picoline with agents like nitric acid is also a viable route.[11][12]
Q: Can I use isonicotinamide directly to make isonicotinic acid hydrazide? A: Yes, this is an effective alternative to the ester route. The process involves dissolving isonicotinamide in a C1 to C3 alcohol (like methanol or ethanol) and refluxing it with hydrazine hydrate.[6][8] The reaction is typically a single-step process that can achieve high yields.[8]
Q: My starting material is a mix of beta and gamma picolines. Can I use this directly? A: This is a common industrial challenge, as beta-picoline (3-methylpyridine) and gamma-picoline (4-methylpyridine) have very close boiling points, making them difficult to separate.[12] While direct oxidation of the mixture is possible, it will produce a mixture of nicotinic and isonicotinic acids. A more selective method involves reacting the mixture with an aldehyde (like benzaldehyde) to form a 4-styryl pyridine derivative from the gamma-picoline, which can then be more easily separated and oxidized.[12][13]
Q: What is the role of DMAP when used with DCC for ester synthesis? A: In this context, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[10] The DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then reacts with this intermediate to form a highly reactive N-acylpyridinium salt. This salt is much more susceptible to nucleophilic attack by an alcohol (or amine) than the O-acylisourea, significantly accelerating the reaction rate and improving yields, especially for sterically hindered substrates.[10]
General Synthesis Workflow: Isonicotinic Acid to Amide Derivative
Caption: Common synthetic pathways from isonicotinic acid to its amide derivatives.
References
-
Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]
- Sami, B., et al. (2005). Process for the synthesis of isonicotinic acid hydrazide. Google Patents (EP1575921B1).
-
Wikipedia. Isonicotinic acid. Available at: [Link]
-
Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Available at: [Link]
-
Hassan, M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. Available at: [Link]
- CN111138354A. Preparation method of isoniazid. Google Patents.
- Riley, J. (1956). Process for preparing isonicotinic acid. Google Patents (US2748137A).
-
JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
- WO2004056778A1. Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
-
Zhang, L., et al. (2024). Dual-Pore Dodecanuclear Al-Oxo Cluster-Based Bimetallic Isonicotinate Frameworks for Selective Propylene/Ethylene Separation. Inorganic Chemistry. Available at: [Link]
-
Kumar, K., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]
-
Reddit user discussion. (2017). Synthesis of Isonicotinic acid hydrazide from Isonicotinamide. r/chemistry. Available at: [Link]
-
ResearchGate discussion. (2021). Why did my amide syntesis does not work?. Available at: [Link]
- H. M. E. Steiner. (1959). Production of nicotinamide and isonicotinamide. Google Patents (US2904552A).
-
Reddit user discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]
- 6. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 12. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 13. chempanda.com [chempanda.com]
Technical Support Center: A Troubleshooting Guide for 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. This guide is designed to provide in-depth, field-proven insights into potential challenges you may encounter during your experiments, from synthesis to biological evaluation. Our aim is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your research.
I. Synthesis Troubleshooting
The synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, commonly a halogen, from the 2-position of an isonicotinic acid derivative by the secondary amine of 4-hydroxypiperidine. While conceptually straightforward, this reaction can present several challenges.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
Answer: Low conversion or yield in the SNAr reaction between a 2-halo-isonicotinic acid derivative and 4-hydroxypiperidine can stem from several factors:
-
Inadequate Reaction Conditions: SNAr reactions on electron-deficient pyridine rings often require elevated temperatures to overcome the activation energy barrier associated with the temporary disruption of aromaticity.[1] If you are running the reaction at or near room temperature, a significant increase in temperature may be necessary.
-
Base Inefficiency: A base is typically required to neutralize the hydrogen halide formed during the reaction and to deprotonate the 4-hydroxypiperidine, increasing its nucleophilicity. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). Ensure the base is of good quality, anhydrous if necessary, and used in sufficient stoichiometric amounts (at least 2 equivalents).
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.
-
Leaving Group Reactivity: The nature of the leaving group on the isonicotinic acid moiety influences the reaction rate. While fluoride is the most activated leaving group in SNAr reactions, chlorides and bromides are more commonly used due to their availability.[2] If you are using a chloro or bromo derivative and experiencing slow reaction rates, consider if a fluoro-substituted starting material is available.
-
Starting Material Quality: Impurities in either the 2-halo-isonicotinic acid derivative or 4-hydroxypiperidine can inhibit the reaction. Verify the purity of your starting materials by appropriate analytical techniques (e.g., NMR, LC-MS). 4-hydroxypiperidine, in particular, can be hygroscopic and should be stored in a desiccator.
Question 2: I am observing the formation of multiple side products. What are they and how can I minimize them?
Answer: Side product formation is a common issue in the synthesis of 2-aminopyridines from halopyridines.[3] Potential side products and mitigation strategies include:
-
Formation of Pyridones: Under strongly basic conditions, hydrolysis of the starting 2-halo-isonicotinic acid or the product can lead to the formation of the corresponding 2-pyridone derivative. This can be minimized by using a non-nucleophilic base and ensuring anhydrous reaction conditions.
-
Dimerization/Polymerization: Self-condensation of the starting materials or products can occur, especially at high temperatures. This can be mitigated by using a higher dilution of reactants.
-
Reaction at the Hydroxyl Group: While the secondary amine of 4-hydroxypiperidine is significantly more nucleophilic than the hydroxyl group, at elevated temperatures and with a strong base, O-arylation could be a minor side reaction. This is generally not a major concern but can be investigated by careful analysis of the crude product.
To minimize side products, it is crucial to carefully control the reaction stoichiometry, temperature, and choice of base. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.
II. Purification Troubleshooting
The purification of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid can be challenging due to its zwitterionic nature at its isoelectric point, possessing both a basic piperidine nitrogen and an acidic carboxylic acid.
Frequently Asked Questions (FAQs) - Purification
Question 1: My product is soluble in both aqueous and organic phases, making extraction difficult. How can I effectively isolate it?
Answer: The amphiphilic nature of the product requires a tailored purification strategy.
-
Isoelectric Precipitation: The zwitterionic nature of the molecule means it will likely have a point of minimum solubility at its isoelectric point (pI).[4] You can exploit this by adjusting the pH of the aqueous solution after the work-up. Carefully add acid or base dropwise to the aqueous solution to find the pH at which the product precipitates. The precipitate can then be collected by filtration.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds.[5] You can use a cation exchange resin to bind the protonated piperidine nitrogen or an anion exchange resin to bind the deprotonated carboxylate. The product is then eluted by changing the pH or increasing the salt concentration of the eluent.
-
Reverse-Phase Chromatography with pH Modifiers: If the product has sufficient organic character, reverse-phase HPLC or flash chromatography can be employed. The use of volatile mobile phase modifiers like trifluoroacetic acid (TFA) or ammonia/triethylamine can improve peak shape and retention by suppressing the ionization of the carboxylic acid or protonating the piperidine nitrogen, respectively.
Question 2: I'm having trouble with peak tailing during HPLC analysis of my product. What could be the cause?
Answer: Peak tailing in HPLC is a common issue, especially for basic compounds like your product. The likely causes and solutions are:
-
Secondary Interactions with Silica: The basic piperidine nitrogen can interact with residual acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Use a Base-Deactivated Column: Modern HPLC columns are often end-capped to minimize the number of free silanol groups. Ensure you are using a high-quality, base-deactivated column.
-
Solution 2: Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) (0.1-0.5%) to the mobile phase can saturate the active silanol sites and improve peak shape.[6]
-
Solution 3: Low pH Mobile Phase: Operating at a low pH (e.g., with 0.1% formic acid or TFA) will protonate the piperidine nitrogen. This can sometimes improve peak shape, but may also alter retention time significantly.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller amount of your sample to see if the peak shape improves.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase temperature, check base and solvent |
| Side Products | Hydrolysis, Dimerization | Use non-nucleophilic base, anhydrous conditions, higher dilution |
| Purification Difficulty | Zwitterionic nature | Isoelectric precipitation, ion-exchange chromatography |
| HPLC Peak Tailing | Silanol interactions | Use base-deactivated column, add TEA to mobile phase |
III. Characterization Troubleshooting
Accurate characterization of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is essential to confirm its identity and purity. NMR and mass spectrometry are the primary techniques used.
Frequently Asked Questions (FAQs) - Characterization
Question 1: The proton NMR spectrum of my compound shows broad signals. Why is this happening?
Answer: Broad signals in the ¹H NMR spectrum of your compound can be attributed to several factors:
-
Proton Exchange: The acidic proton of the carboxylic acid and the proton on the hydroxyl group can undergo chemical exchange with residual water in the NMR solvent. This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the broad signals should disappear.
-
Conformational Dynamics: The piperidine ring can exist in different chair conformations that may be slowly interconverting on the NMR timescale, leading to broadened signals for the piperidine protons. Variable temperature NMR studies can help to resolve these individual conformers.
-
pH Effects: The protonation state of the molecule can affect the chemical shifts and signal sharpness. If the sample is not at a stable pH, this can lead to signal broadening.
Question 2: What are the expected key fragmentation patterns in the mass spectrum of my compound?
Answer: The mass spectrum will provide crucial information about the molecular weight and structure of your compound.
-
Electrospray Ionization (ESI): In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ as the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed.
-
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) will reveal characteristic fragments. Common fragmentation pathways for piperidine-containing compounds include:
A plausible fragmentation pathway is illustrated below:
Caption: A simplified workflow for the synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
IV. Biological Experiment Troubleshooting
Isonicotinic acid and piperidine moieties are present in numerous biologically active compounds, suggesting a wide range of potential applications for your molecule, including as an antimicrobial, anticancer, or anti-inflammatory agent.[8][9][10]
Frequently Asked Questions (FAQs) - Biological Experiments
Question 1: My compound shows poor solubility in aqueous buffers for biological assays. How can I improve this?
Answer: Poor aqueous solubility is a common challenge in drug discovery.
-
Co-solvents: The use of a small percentage (typically <1%) of a biocompatible organic solvent like DMSO or ethanol can help to dissolve the compound. However, it is crucial to run a vehicle control to ensure the solvent itself does not affect the assay outcome.
-
pH Adjustment: Depending on the pH of your assay buffer, your compound may be more or less soluble. You can try to adjust the pH to favor the charged form of the molecule (protonated piperidine at low pH, deprotonated carboxylate at high pH), which may increase solubility.
-
Formulation Strategies: For in vivo studies, formulation with excipients such as cyclodextrins or lipids can enhance solubility and bioavailability.
Question 2: I am observing inconsistent results or high background in my cell-based assay. Could my compound be interfering with the assay?
Answer: Yes, compound interference is a significant source of artifacts in high-content screening and other cell-based assays.[11]
-
Autofluorescence: Pyridine-containing compounds can sometimes be fluorescent, which can interfere with assays that use fluorescence as a readout. It is important to measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay.
-
Cytotoxicity: At higher concentrations, your compound may be cytotoxic, leading to non-specific effects in the assay. It is essential to determine the cytotoxicity profile of your compound (e.g., using an MTT or LDH assay) and work at non-toxic concentrations for your primary biological assay.[12]
-
Assay-Specific Interference: Some compounds can directly inhibit reporter enzymes (e.g., luciferase) or interact with assay reagents. Running appropriate counter-screens is crucial to rule out these possibilities.
Caption: A decision tree for troubleshooting common issues in biological assays.
This guide provides a starting point for addressing common challenges in experiments involving 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. As with any scientific endeavor, careful planning, meticulous execution, and thorough analysis are paramount to success.
References
- Mokhtary, M. & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Majireck, M. M., et al. (2024).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central.
- How to desalt zwitterions? (2020).
- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2025). PubMed Central.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- US2739968A - Substituted piperidines. (n.d.).
- Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025). NCBI.
- nucleophilic arom
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
- Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. (n.d.).
- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- US2784192A - Preparation of 4-hydroxypiperidines. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.
- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.).
- Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (n.d.).
- How to deal with the poor solubility of tested compounds in MTT assay? (2013).
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.).
- Structures and Synthesis of Zwitterionic Polymers. (n.d.). MDPI.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.).
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed.
- Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2026).
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). PubMed.
- Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PubMed Central.
- ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:... (n.d.).
- New chiral zwitterionic phosphorus heterocycles: synthesis, structure, properties and application as chiral solv
- GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. (n.d.). Agilent.
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018).
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.).
- Nucleophilic Aromatic Substitution Exam Prep. (n.d.). Clutch Prep.
- How to tackle compound solubility issue. (2022). Reddit.
- Mass spectrometry studies of the fragmentation patterns and mechanisms of proton
- What is the behavior of a Zwitterion during ion exchange chromatography? (2012). Chemistry Stack Exchange.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). PubMed Central.
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation. (n.d.).
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central.
- Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (n.d.). SciRP.org.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIA.
Sources
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- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
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- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"Minimizing side products in 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid synthesis"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of common side products and optimize your synthetic route.
Introduction to the Synthesis
The most common and direct route to 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid involves the nucleophilic aromatic substitution (SNAr) of a 2-halosubstituted isonicotinic acid, typically 2-chloroisonicotinic acid, with 4-hydroxypiperidine. While seemingly straightforward, this reaction is often accompanied by the formation of several challenging side products that can complicate purification and reduce the overall yield of the desired product. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.
Core Synthesis and Side Product Formation Pathways
The intended reaction is a nucleophilic aromatic substitution where the secondary amine of 4-hydroxypiperidine displaces the chloride on the 2-position of the isonicotinic acid ring.
Caption: Main synthetic pathway and major side product formations.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low yield of the desired product and a significant amount of an isomeric byproduct.
Q: My reaction is producing a significant amount of an impurity with the same mass as my product, which I suspect is the O-alkylated isomer. How can I favor N-alkylation over O-alkylation?
A: This is a classic case of competing N- vs. O-alkylation of an ambident nucleophile (4-hydroxypiperidine). The outcome is influenced by a delicate balance of kinetic and thermodynamic control, as well as the reaction conditions.
-
Scientific Rationale: The nitrogen and oxygen atoms of 4-hydroxypiperidine are both nucleophilic. N-alkylation is often the thermodynamically more stable product, while O-alkylation can be kinetically favored under certain conditions. The choice of base, solvent, and temperature can significantly influence the regioselectivity of the reaction.
-
Troubleshooting Steps:
-
Choice of Base: A strong, non-nucleophilic base is generally preferred to deprotonate the piperidine nitrogen without competing in the substitution reaction. However, a very strong base can also deprotonate the hydroxyl group, increasing the likelihood of O-alkylation.
-
Recommendation: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective in promoting the reaction while minimizing the deprotonation of the less acidic hydroxyl group. The use of a strong base like sodium hydride (NaH) should be approached with caution as it can increase O-alkylation.[1]
-
-
Solvent Selection: The solvent plays a crucial role in solvating the nucleophile and influencing the reaction pathway.
-
Recommendation: Aprotic polar solvents such as DMF or DMSO are generally good choices for SNAr reactions. To potentially favor N-alkylation, consider less polar aprotic solvents like acetonitrile or THF, which may favor the less-solvated, more nucleophilic nitrogen.
-
-
Temperature Control: Higher temperatures can favor the thermodynamically more stable N-alkylated product. However, excessively high temperatures can lead to decomposition.
-
Recommendation: Start the reaction at a moderate temperature (e.g., 80-100 °C) and monitor the progress. If O-alkylation is still a major issue, a higher temperature (e.g., 120-140 °C) can be explored, but with careful monitoring for degradation products.
-
-
| Parameter | Condition to Favor N-Alkylation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Moderately basic, minimizes O-deprotonation. |
| Solvent | Acetonitrile, THF | Less polar aprotic, can favor the more nucleophilic nitrogen. |
| Temperature | 80-140 °C | Higher temperatures can favor the thermodynamic product. |
Problem 2: Presence of a significant amount of 2-hydroxyisonicotinic acid in the crude product.
Q: My crude product contains a significant amount of 2-hydroxyisonicotinic acid. What is causing this and how can I prevent it?
A: The presence of 2-hydroxyisonicotinic acid is due to the hydrolysis of the starting material, 2-chloroisonicotinic acid.
-
Scientific Rationale: The 2-position of the pyridine ring is activated towards nucleophilic attack. In the presence of water and a base, hydroxide ions can act as nucleophiles, displacing the chloride to form the corresponding 2-hydroxy derivative.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all reactants and the solvent are thoroughly dried before use.
-
Protocol: Dry the solvent (e.g., DMF, DMSO) over molecular sieves. Ensure the 4-hydroxypiperidine and the base are anhydrous.
-
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Order of Addition: Adding the 2-chloroisonicotinic acid to the mixture of 4-hydroxypiperidine and base can help to ensure that the desired nucleophile is present in excess and can react before any residual water.
-
Caption: Workflow to minimize hydrolysis of the starting material.
Problem 3: Formation of an N-oxide impurity during the reaction or work-up.
Q: I am observing an impurity with a mass 16 units higher than my product, which I suspect is the N-oxide. How can I avoid its formation?
A: Pyridine nitrogen is susceptible to oxidation, leading to the formation of N-oxides, especially at elevated temperatures in the presence of oxidizing agents or even air.
-
Scientific Rationale: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide. This can be more prevalent in electron-rich pyridine rings.
-
Troubleshooting Steps:
-
Inert Atmosphere: As with preventing hydrolysis, maintaining an inert atmosphere throughout the reaction and work-up is crucial to minimize oxidation.
-
Degassed Solvents: For particularly sensitive reactions, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can be beneficial.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
-
Purification: If N-oxide formation is unavoidable, it can often be separated from the desired product by column chromatography, as the N-oxide is significantly more polar.
-
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable starting protocol for this synthesis?
A1: A robust starting point is to use a slight excess of 4-hydroxypiperidine with potassium carbonate as the base in an aprotic polar solvent.
-
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-hydroxypiperidine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroisonicotinic acid (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with HCl (1 M) to a pH of approximately 3-4.
-
The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Q2: How can I effectively purify the final product from the unreacted starting materials and side products?
A2: A combination of acid-base extraction and chromatography or recrystallization is typically effective.
-
Purification Strategy:
-
Acid-Base Extraction: After the reaction, the product, being an amino acid, is zwitterionic at its isoelectric point. By adjusting the pH of the aqueous work-up, you can selectively extract or precipitate the product. Acidifying to a pH of 3-4 will protonate the pyridine nitrogen and keep the carboxylic acid protonated, making the product less soluble in many organic solvents and potentially causing it to precipitate.
-
Column Chromatography: If impurities persist, column chromatography on silica gel is a viable option. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. A small amount of acetic acid or triethylamine can be added to the mobile phase to improve the peak shape of acidic or basic compounds, respectively.
-
Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.
-
Q3: Can I use 2-fluoroisonicotinic acid instead of 2-chloroisonicotinic acid?
A3: Yes, in SNAr reactions on electron-deficient rings, fluoride is often a better leaving group than chloride. This can lead to faster reaction times and potentially allow for lower reaction temperatures, which may help to minimize some side reactions. However, 2-fluoroisonicotinic acid is generally more expensive and may be less readily available than its chloro-analogue.
References
- Jain, S. L., Joseph, J. K., & Sain, B. (2006). Rhenium-catalyzed highly efficient oxidation of tertiary nitrogen compounds to N-oxides using sodium percarbonate as an oxygen source. Synlett, (16), 2661-2663.
- Comins, D. L., & Joseph, S. P. (1996). N-Acyl-2,3-dihydropyridones as synthetic intermediates.
- Katritzky, A. R., & Lunt, E. (1970). The tautomerism of heteroaromatic compounds with five-membered rings. Tetrahedron, 26(18), 4291-4314.
- Guzman, A., Romero, M., & Muchowski, J. M. (1991). A new synthesis of 2-substituted 4-hydroxypiperidines. Tetrahedron Letters, 32(38), 5143-5146.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. 2019 International Conference on Biotechnology and Medical Engineering (ICBME), 1-4.
- Wang, F. Y., Peng, L., Deng, C. E., Wan, W. J., Xu, X. Y., & Wang, L. X. (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Synthetic Chemistry, 24(7), 620-623.
- Torhan, M. C., Peet, N. P., & Williams, J. D. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 35(46), 8569-8572.
Sources
Technical Support Center: Refining Purification Methods for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
Welcome to the technical support center for the purification of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource provides not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, presented in a question-and-answer format.
Q1: After my synthesis, I have a crude product that is a colored, oily residue. How do I begin the purification process?
A1: An oily and colored crude product suggests the presence of unreacted starting materials, polymeric byproducts, and residual solvents. A multi-step approach is recommended, starting with an acid-base extraction to isolate the amphoteric target compound from neutral and basic/acidic impurities.
-
Rationale: 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid possesses both a basic piperidine nitrogen and an acidic carboxylic acid group. This amphoteric nature is key to its separation.
-
Troubleshooting Steps:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Perform an acidic wash with dilute HCl (e.g., 1 M) to protonate the piperidine nitrogen, moving the product into the aqueous layer and leaving behind neutral organic impurities.
-
Separate the aqueous layer and adjust the pH to the isoelectric point of the molecule. This will likely be near neutral pH, causing the zwitterionic product to precipitate. Careful, stepwise addition of a base like NaOH is crucial.
-
If the product does not precipitate cleanly, it may be necessary to extract it back into an organic solvent after basifying the aqueous layer to deprotonate the carboxylic acid.
-
Subsequent purification by recrystallization or chromatography will likely be necessary.
-
Q2: I've attempted recrystallization, but the yield is very low, or the product "oils out." What's going wrong?
A2: Low yield or "oiling out" during recrystallization are common issues related to solvent choice and saturation levels.
-
Rationale: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The presence of impurities can also suppress crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: If you are observing low recovery, your compound may be too soluble in the chosen solvent at low temperatures. If it is "oiling out," the solvent may not be polar enough, or the solution is too concentrated. A systematic solvent screen is advisable. Based on the structure, consider polar protic solvents like ethanol, methanol, or isopropanol, potentially with the addition of water as an anti-solvent.[1]
-
Solubility Data Comparison for a Related Compound (Isonicotinic Acid):
Solvent Solubility of Isonicotinic Acid (mol/L) Water ~0.05 Methanol Data not readily available, but generally soluble Ethanol Generally soluble 1-Propanol Generally soluble 2-Propanol Generally soluble (Data adapted from Cheméo for Isonicotinic Acid and serves as a starting point for solvent selection)[2]
-
Controlled Cooling: Allow the heated, saturated solution to cool slowly to room temperature, and then transfer to an ice bath or refrigerator. Rapid cooling can lead to the precipitation of impurities and smaller crystals.
-
Seeding: If crystallization is slow to initiate, add a small seed crystal of previously purified material to induce crystallization.
-
Anti-Solvent Addition: If a single solvent system is not effective, consider a binary system. Dissolve the compound in a good solvent (e.g., methanol or ethanol) and slowly add a miscible anti-solvent (e.g., water or diethyl ether) until the solution becomes turbid, then warm slightly until it clarifies and allow to cool slowly.
-
Q3: My purified product shows persistent impurities in the NMR/LC-MS analysis. What are the likely culprits and how can I remove them?
A3: Persistent impurities are often structurally similar to the target compound. Common impurities in the synthesis of 2-substituted isonicotinic acids can include unreacted starting materials or byproducts of side reactions.
-
Potential Impurities:
-
Unreacted 2-halo-isonicotinic acid: If the starting material for the substitution reaction is not fully consumed.
-
Unreacted 4-hydroxypiperidine: Excess reactant may carry through the workup.
-
Bis-substituted product: Where the hydroxyl group of the piperidine has also reacted.
-
Products of decarboxylation: If the reaction was performed at high temperatures.
-
-
Troubleshooting with Column Chromatography:
-
Stationary Phase: Silica gel is a good starting point for this moderately polar compound.
-
Mobile Phase Selection: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A small amount of acetic or formic acid in the mobile phase can improve peak shape for carboxylic acids, while a small amount of a base like triethylamine can do the same for the basic piperidine moiety. A common mobile phase system to start with could be DCM:Methanol with 0.1% acetic acid.
-
Monitoring: Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation between your product and the impurities before committing to a column.[3]
-
Q4: I am seeing peak tailing or poor resolution during HPLC analysis of my compound. How can I improve the chromatography?
A4: Peak tailing in HPLC for a compound like this is often due to interactions between the basic piperidine nitrogen and residual silanols on the silica-based column.
-
Rationale: The basic nitrogen can interact strongly with acidic sites on the stationary phase, leading to poor peak shape.
-
Troubleshooting HPLC Method:
-
Mobile Phase Additives: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This will protonate the piperidine, minimizing its interaction with the stationary phase.
-
Adjust pH: Using a buffered mobile phase can also control the ionization state of your compound and improve peak shape.[4]
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more resistant to basic compounds.
-
II. Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid?
A: Pure 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is expected to be a white to off-white crystalline solid. Its melting point will be sharp, though it may decompose at higher temperatures. For comparison, isonipecotic acid (piperidine-4-carboxylic acid) has a melting point of 336 °C.[5]
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A purity of >98% is often required for biological testing.
-
Elemental Analysis: To confirm the elemental composition.
Q: Is 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid stable? What are the recommended storage conditions?
A: Like many carboxylic acids and amines, it should be stable under standard laboratory conditions. However, to prevent potential degradation over long periods, it is best stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
III. Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization Procedure
This protocol is a general starting point and may require optimization based on your specific impurity profile.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, methanol, and water) at room temperature and with heating.
-
Dissolution: In a flask, add the crude 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid and the chosen solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of the compound.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol), then adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel in the chosen starting mobile phase (e.g., 98:2 DCM:Methanol).
-
Loading: Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 DCM:Methanol) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting the initial purification strategy.
Troubleshooting Recrystallization
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Pyridinecarboxylic acid (CAS 55-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Reproducibility in Assays with 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
Welcome to the technical support center for researchers utilizing 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles related to assay reproducibility. As a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a valuable tool for studying the hypoxia-inducible factor (HIF) signaling pathway. However, like many small molecules, its effective use requires careful attention to experimental detail.
This resource is structured to address specific issues you may encounter, from inconsistent results to a complete lack of expected effects. We will delve into the causality behind these problems and provide validated protocols to ensure the integrity and reliability of your data.
Understanding the Mechanism of Action
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid functions by inhibiting the enzymatic activity of PHDs. Under normoxic conditions, PHDs hydroxylate proline residues on the alpha subunit of HIF-1 (HIF-1α), marking it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. By inhibiting PHDs, 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[1]
Frequently Asked Questions (FAQs)
Q1: My experimental results with 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid are inconsistent between experiments. What are the common causes?
A1: Inconsistent results are a frequent challenge and can stem from several factors. These can be broadly categorized as:
-
Compound-related issues: Problems with the inhibitor's storage, solubility, and stability.
-
Experimental system-related issues: Variability in cell culture conditions, such as cell passage number and density.
-
Assay-related issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.
Q2: How can I be sure that the observed phenotype is a result of on-target PHD inhibition and not off-target effects?
A2: This is a critical aspect of using any small molecule inhibitor. To confirm on-target activity, consider the following approaches:
-
Use a structurally different PHD inhibitor: Observing the same phenotype with a different chemical scaffold that targets the same enzyme provides strong evidence for on-target activity.
-
Rescue experiment: If possible, overexpressing a resistant form of the target enzyme should reverse the effects of the inhibitor.
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Downstream target analysis: Confirm that the expression of known HIF-1α target genes (e.g., VEGF, GLUT1) is upregulated in response to treatment.
-
Control compound: Use a structurally similar but inactive compound as a negative control.
Q3: What is the optimal concentration of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid to use in my cell-based assay?
A3: The optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific system. Generally, for cell-based assays, inhibitor concentrations are typically in the range of <1-10 µM.[2] Always start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to establish a dose-response curve.
Troubleshooting Guide
Issue 1: Little to No HIF-1α Stabilization Observed
This is one of the most common issues and can be multifactorial. Follow this troubleshooting workflow to identify the root cause.
Caption: Diagnostic workflow for troubleshooting poor HIF-1α stabilization.
Step 1: Verify Compound Integrity and Handling
-
Storage: 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid should be stored at 2-8°C, sealed from moisture.[3][4] Improper storage can lead to degradation.
-
Stock Solution Preparation:
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Causality: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution or degrade. Water can hydrolyze the compound over time.
Step 2: Address Solubility and Stability in Working Solutions
-
Precipitation in Media: When diluting the DMSO stock into aqueous cell culture media, the compound may precipitate, especially at higher concentrations.
-
Troubleshooting:
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Vortex the solution thoroughly immediately after dilution.
-
Consider a serial dilution approach to minimize the immediate concentration shock.
-
Reduce the final DMSO concentration in your assay to less than 0.5% to avoid solvent-induced artifacts.
-
-
-
Stability in Media: The stability of the compound in cell culture media at 37°C can be a factor, although specific data is unavailable.[5]
-
Troubleshooting:
-
Prepare fresh working solutions for each experiment.
-
Minimize the time the compound spends in the incubator before being added to the cells.
-
-
Step 3: Evaluate Cell Culture Conditions
-
Cell Density: The level of HIF-1α stabilization can be influenced by cell density. Overly confluent or sparse cultures can respond differently.
-
Recommendation: Plate cells to achieve 70-80% confluency at the time of the experiment. Consistency in plating density is key for reproducibility.
-
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage number cells can exhibit altered signaling responses.
-
Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Troubleshooting:
-
If results are inconsistent, consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it.
-
-
Step 4: Optimize the Assay Protocol
-
Incubation Time: The kinetics of HIF-1α stabilization can vary. A time-course experiment is recommended to determine the optimal treatment duration. Maximum HIF-1α induction typically occurs after approximately 4-8 hours of treatment.
-
Positive Control: Always include a positive control to ensure your detection system is working correctly. Cobalt chloride (CoCl2) is a commonly used chemical inducer of HIF-1α.[1]
-
Protocol: Treat a parallel set of cells with 100-150 µM CoCl2 for 4-8 hours.
-
-
Lysate Preparation: HIF-1α is rapidly degraded under normoxic conditions.
-
Critical Step: Perform all cell lysis and harvesting steps on ice and as quickly as possible. Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
Issue 2: High Background or Non-Specific Staining in Immunofluorescence
High background can obscure the true signal and make data interpretation difficult.
Troubleshooting Steps:
-
Blocking: Inadequate blocking is a common cause of high background.
-
Protocol: Increase the blocking time (e.g., to 1-2 hours at room temperature) and/or increase the concentration of the blocking agent (e.g., 5-10% normal goat serum or BSA).
-
-
Antibody Concentration: The primary antibody concentration may be too high.
-
Optimization: Perform a titration of your primary antibody to find the optimal concentration that gives a strong signal with low background.
-
-
Washing Steps: Insufficient washing will lead to residual antibodies and high background.
-
Protocol: Increase the number and duration of wash steps after both primary and secondary antibody incubations. Use a gentle wash buffer like PBS with 0.1% Tween-20.
-
-
Secondary Antibody Control: Always include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
Issue 3: Variability in In Vitro PHD2 Inhibition Assays
-
Enzyme Activity: Ensure the recombinant PHD2 enzyme is active. Include a no-inhibitor control to establish baseline enzyme activity.
-
Cofactor Concentrations: PHD enzymes require Fe(II), 2-oxoglutarate, and ascorbate as cofactors. Ensure these are present at optimal concentrations as recommended by the assay manufacturer or literature.
-
Compound Precipitation: As with cell-based assays, ensure the compound is fully dissolved in the assay buffer.
Validated Experimental Protocols
Protocol 1: Cell-Based HIF-1α Stabilization Assay (Western Blot)
-
Cell Plating: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 2X working solution of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in pre-warmed cell culture media.
-
Treatment: Remove the existing media from the cells and add the 2X working solution. Incubate for the predetermined optimal time (e.g., 4-8 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a validated primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Step-by-step workflow for HIF-1α Western blot analysis.
Protocol 2: In Vitro PHD2 Inhibition Assay (Generic Fluorometric)
This protocol is a general template and should be adapted based on the specific commercial kit used.
-
Reagent Preparation: Prepare assay buffer, recombinant PHD2, 2-oxoglutarate, Fe(II), ascorbate, and the fluorescent substrate according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in the assay buffer.
-
Assay Plate Setup: Add the compound dilutions, positive control inhibitor, and no-inhibitor control to a 96-well or 384-well plate.
-
Enzyme Addition: Add the PHD2 enzyme to all wells except the no-enzyme control.
-
Reaction Initiation: Initiate the reaction by adding the substrate mixture (containing 2-oxoglutarate, Fe(II), ascorbate, and the fluorescent substrate).
-
Incubation: Incubate the plate at the recommended temperature and time.
-
Signal Detection: Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Data Presentation
Table 1: Troubleshooting Summary for Poor HIF-1α Stabilization
| Potential Cause | Recommended Action | Scientific Rationale |
| Compound Degradation | Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. | Prevents chemical breakdown and maintains compound potency. |
| Compound Precipitation | Prepare fresh dilutions, vortex thoroughly, and limit final DMSO concentration to <0.5%. | Ensures the compound is in solution and available to the cells. |
| Inconsistent Cell Density | Standardize seeding density to achieve 70-80% confluency at the time of treatment. | Cell-cell contact and nutrient availability can influence signaling pathways. |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to determine peak HIF-1α stabilization. | HIF-1α levels are transient and can decline after prolonged stimulation. |
| Rapid Protein Degradation | Prepare cell lysates quickly on ice with protease and phosphatase inhibitors. | Minimizes post-lysis degradation of the target protein. |
| Ineffective Antibody | Use a validated antibody for your application and include a positive control (e.g., CoCl2-treated cells). | Ensures that the detection method is capable of identifying the target protein. |
Conclusion
Reproducibility is the cornerstone of robust scientific research. When working with potent small molecule inhibitors like 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a systematic and meticulous approach to experimental design and execution is paramount. By understanding the mechanism of action and anticipating potential sources of variability, researchers can generate reliable and meaningful data. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each experimental system has its unique nuances. Careful optimization and the consistent use of appropriate controls will ultimately lead to success.
References
- SAFETY DATA SHEETS. (2025, November 5). 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Sources
- 1. HIF-1 alpha/2alpha Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | 167641-00-1 [amp.chemicalbook.com]
- 4. 167641-00-1|2-(4-Hydroxypiperidin-1-yl)isonicotinic acid|BLD Pharm [bldpharm.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
"How to prevent degradation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in solution"
Welcome to the technical support center for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and field-proven insights to ensure the integrity of your experiments.
Introduction to the Stability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a molecule possessing several functional groups that can be susceptible to degradation under various experimental conditions. Understanding the potential degradation pathways is crucial for maintaining the compound's purity, potency, and for obtaining reliable and reproducible results. The key functional groups that influence its stability are the isonicotinic acid moiety, the tertiary amine within the piperidine ring, and the secondary hydroxyl group.
This guide will walk you through frequently asked questions, potential degradation pathways, and preventative measures to ensure the stability of your solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that researchers may encounter when working with 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in solution.
Q1: My solution of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid has changed color (e.g., turned yellow). What could be the cause?
A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. One of the most common causes for such a change in compounds containing amine functionalities is oxidation. The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of colored byproducts, including N-oxides. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.
Q2: I'm seeing a decrease in the peak area of my compound during HPLC analysis over time. What's happening?
A time-dependent decrease in the peak area of the parent compound in a chromatographic analysis is a classic sign of degradation. This indicates that the concentration of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in your solution is decreasing as it converts into one or more degradation products. These products may or may not be visible on your chromatogram depending on their retention times and UV-Vis absorption properties. To understand the full picture, it is beneficial to perform forced degradation studies to identify potential degradants.[1][2][3]
Q3: Is the stability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid dependent on the pH of the solution?
Yes, the stability of this compound is likely to be pH-dependent. The molecule has both a carboxylic acid group (part of the isonicotinic acid) and basic nitrogen atoms (on the pyridine ring and the piperidine ring). The protonation state of these groups, which is determined by the pH, can significantly influence the molecule's susceptibility to degradation. For instance, studies on related nicotinic acid derivatives have shown that degradation can be catalyzed by hydroxide ions at higher pH.[4] It is advisable to determine the optimal pH range for stability through experimental studies.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
To maximize the shelf-life of your stock solutions, it is recommended to:
-
Use high-purity solvents: Impurities in solvents can catalyze degradation.
-
Consider the solvent type: While aqueous solutions are common, for long-term storage, consider using anhydrous aprotic solvents like DMSO or DMF, and storing them at low temperatures (-20°C or -80°C). However, be mindful of the compound's solubility.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Protect from oxygen: For sensitive applications, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Control the pH: If using aqueous buffers, maintain a pH where the compound is most stable, which should be determined experimentally. A pH range of 3-4 is a reasonable starting point for isonicotinic acid derivatives in aqueous solution.[5]
-
Store at low temperatures: As a general rule, chemical reactions, including degradation, slow down at lower temperatures. Storage at -20°C or -80°C is recommended for long-term stability.
Potential Degradation Pathways and Prevention
Understanding the likely chemical reactions that can lead to the degradation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is the first step toward preventing them.
Oxidation
The tertiary amine of the piperidine ring is a primary site for oxidation. This can lead to the formation of an N-oxide. The secondary alcohol on the piperidine ring can also be oxidized to a ketone. These oxidative processes can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal contaminants.
-
Preventative Measures:
-
Deoxygenate solvents: Purge solvents with an inert gas like nitrogen or argon before use.
-
Use of antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but compatibility must be verified.
-
Chelating agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial, though its compatibility and potential interference with downstream applications must be assessed.
-
Photodegradation
Many organic molecules are sensitive to light, particularly in the UV spectrum. The energy from photons can be absorbed by the molecule, leading to the formation of reactive excited states that can then undergo various degradation reactions.
-
Preventative Measures:
-
Work in low-light conditions: Prepare and handle solutions away from direct sunlight or strong artificial light.
-
Use amber glassware: Store solutions in amber-colored vials or bottles that block UV light.
-
Wrap containers: If amber glassware is not available, wrap the containers in aluminum foil.
-
pH-Mediated Degradation
The stability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation reactions. For instance, the degradation of benzyl nicotinate is catalyzed by hydroxide ions.[4]
-
Preventative Measures:
-
Optimize pH: Conduct a pH stability study to identify the pH range where the compound is most stable.
-
Use appropriate buffers: When working with aqueous solutions, use a buffer system to maintain a stable pH.
-
Avoid extreme pH: Unless required for a specific experimental reason, avoid highly acidic or alkaline conditions.
-
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome the activation barrier for degradation reactions. For a molecule with a carboxylic acid group, decarboxylation is a potential thermal degradation pathway.
-
Preventative Measures:
-
Avoid high temperatures: Do not expose solutions to high heat unless necessary for the experimental protocol.
-
Store at low temperatures: For long-term storage, keep solutions at -20°C or -80°C.[6]
-
Thaw properly: When using frozen stock solutions, thaw them slowly and use them promptly. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Oxidation of the piperidine nitrogen or other sensitive groups. | Prepare fresh solutions. Store stock solutions under an inert atmosphere (nitrogen or argon). Protect from light. |
| Precipitate forms in the solution. | Poor solubility at the storage temperature or change in pH. Degradation product is insoluble. | Ensure the storage solvent and temperature are appropriate for the compound's solubility. Check the pH of the solution. Filter the solution if necessary and re-quantify the concentration. |
| Loss of biological activity. | Degradation of the active compound. | Confirm the concentration and purity of the compound using an analytical technique like HPLC. Prepare fresh solutions from solid material. Review solution preparation and storage procedures. |
| Appearance of new peaks in HPLC/LC-MS. | Formation of degradation products. | Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to tentatively identify the degradation products and understand the degradation profile.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid solid in a clean, dry vial.
-
Add the appropriate high-purity, and if necessary, deoxygenated solvent to the desired final concentration.
-
Mix thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
If for long-term storage, dispense the stock solution into smaller aliquots in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at an appropriate low temperature (e.g., -20°C or -80°C), protected from light.
Protocol 2: Performing a Preliminary pH Stability Study
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Prepare solutions of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in each buffer at a known concentration.
-
Immediately after preparation (t=0), analyze an aliquot of each solution by a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration.
-
Store the remaining solutions at a controlled temperature (e.g., room temperature or 40°C) and protect from light.
-
Analyze aliquots from each solution at predetermined time points (e.g., 24, 48, 72 hours).
-
Plot the percentage of the remaining compound against time for each pH to determine the pH at which the compound is most stable.
Visualizing Potential Degradation
The following diagram illustrates a potential oxidative degradation pathway for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Caption: Potential oxidative degradation pathways.
Summary of Recommendations
To ensure the stability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in solution, the following key points should be considered:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous, and deoxygenated solvents where possible. | Minimizes solvent-mediated degradation and oxidation. |
| pH | Determine and maintain the optimal pH for stability. | The compound's functional groups are sensitive to pH. |
| Temperature | Store stock solutions at -20°C or -80°C. Avoid excessive heat. | Low temperatures slow down the rate of chemical degradation.[6] |
| Light | Protect solutions from light by using amber vials or wrapping containers. | Prevents photodegradation. |
| Oxygen | For maximum stability, handle and store solutions under an inert atmosphere. | Prevents oxidation of the tertiary amine and other sensitive sites. |
By following these guidelines, researchers can minimize the degradation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, leading to more accurate and reproducible experimental outcomes.
References
- ChemicalBook. Isonicotinic acid (2-hydroxy-benzylidene)-hydrazide | 495-84-1.
- Kumar, A., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
- Sigma-Aldrich. 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid AldrichCPR.
- ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- Ochekpe, N. A., et al. (2009). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 8(4), 333-338.
- Carl ROTH.
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. Isonicotinic acid (2-hydroxy-benzylidene)-hydrazide | 495-84-1 [amp.chemicalbook.com]
Technical Support Center: Optimization of Cell Permeability for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
Welcome to the technical support center for optimizing the cell permeability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols. Our goal is to equip you with the scientific rationale and technical expertise to overcome common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Q1: What are the key structural features of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid that may influence its cell permeability?
A1: The structure of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid presents several features that can impact its ability to cross cell membranes. The isonicotinic acid core provides a degree of aromaticity, while the piperidinyl and hydroxyl groups introduce polarity. The carboxylic acid moiety can be ionized at physiological pH, which can hinder passive diffusion across the lipid bilayer of the cell membrane.
Q2: What is a good starting point for assessing the cell permeability of this compound?
A2: A good starting point is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2][3] This in vitro, cell-free assay provides a rapid and cost-effective initial assessment of a compound's passive permeability.[1][3] It helps to determine the baseline permeability of your compound and can guide further optimization efforts.
Q3: My compound shows low permeability in the PAMPA assay. What are the likely reasons?
A3: Low permeability in a PAMPA assay for a molecule like 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is often attributed to its physicochemical properties. High polarity from the hydroxyl and carboxylic acid groups, and a potentially low lipophilicity (LogP value), can limit its ability to partition into the artificial lipid membrane.[4][5] Additionally, poor aqueous solubility can also lead to inaccurate permeability readings.[6][7]
Q4: Should I also perform a Caco-2 cell permeability assay?
A4: Yes, a Caco-2 cell permeability assay is a crucial next step after an initial PAMPA screen.[8][9][10] Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelium and expresses efflux transporters.[9][10] This assay will provide insights into not only passive diffusion but also active transport mechanisms, such as efflux, which can significantly impact net permeability.[9]
Q5: What is an efflux ratio and why is it important in the Caco-2 assay?
A5: The efflux ratio is calculated by dividing the permeability coefficient from the basolateral to the apical side (B-A) by the permeability coefficient from the apical to the basolateral side (A-B).[9] A ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[9] Identifying efflux is critical for understanding and overcoming low intracellular compound concentrations.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
Symptoms: The calculated apparent permeability coefficient (Papp) for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is significantly lower than that of high-permeability control compounds.
Possible Causes & Solutions:
-
High Polarity/Low Lipophilicity: The compound's polar functional groups (hydroxyl, carboxylic acid) may be hindering its partitioning into the lipid membrane.
-
Poor Aqueous Solubility: The compound may not be fully dissolved in the donor well, leading to an underestimation of its permeability.
-
Solution: Ensure complete dissolution of the compound in the assay buffer. If solubility is an issue, consider using co-solvents (ensure they don't disrupt the membrane integrity) or formulating the compound with solubility enhancers.[12]
-
-
Incorrect pH of Assay Buffer: The ionization state of the carboxylic acid is pH-dependent. At physiological pH (7.4), it will be mostly ionized, reducing permeability.
-
Solution: While physiological pH is standard, you can perform the PAMPA assay at a lower pH to increase the proportion of the non-ionized, more permeable form of the compound. This can help to understand the contribution of ionization to the low permeability.
-
Issue 2: High Efflux Ratio in Caco-2 Assay
Symptoms: The B-A permeability is significantly higher than the A-B permeability, resulting in an efflux ratio > 2.
Possible Causes & Solutions:
-
Active Efflux by Transporters: The compound is likely a substrate for efflux pumps like P-gp or Breast Cancer Resistance Protein (BCRP).[9]
-
Solution 1: Co-incubation with Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp or fumitremorgin C for BCRP.[9] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor will confirm its role in the compound's transport.
-
Solution 2: Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. This is a more complex medicinal chemistry approach but can be a long-term solution.
-
Issue 3: Inconsistent Results Between Experiments
Symptoms: High variability in permeability values for the same compound across different experimental runs.
Possible Causes & Solutions:
-
Inconsistent Caco-2 Monolayer Integrity: The tightness of the cell monolayer can vary between cultures.
-
Solution: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment.[13] Only use monolayers with TEER values within the acceptable range for your laboratory. Also, monitor the permeability of a low-permeability marker, like lucifer yellow, to check for monolayer integrity.[2][3]
-
-
Variability in Compound Concentration: Inaccurate preparation of stock and working solutions.
-
Solution: Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and validate the concentration of your stock solutions.
-
-
Cell Passage Number: The expression of transporters in Caco-2 cells can change with the passage number.[14]
-
Solution: Use Caco-2 cells within a defined passage number range for all experiments to ensure consistency.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)[1]
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., propranolol and furosemide)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Prepare Donor Solutions: Dilute the test compound and control compounds to the final desired concentration in PBS. The final DMSO concentration should be low (e.g., <1%) to avoid affecting membrane integrity.
-
Assemble Plate: Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).[15]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[14]
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold.
-
Permeability Assay (A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At various time points, take samples from the basolateral side and replace with fresh HBSS.
-
Permeability Assay (B-A): a. In a separate set of inserts, add the test compound solution to the basolateral side and fresh HBSS to the apical side. b. Follow the same incubation and sampling procedure as for the A-B assay, but sample from the apical side.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
Section 4: Data Interpretation and Optimization Strategies
Data Summary Table
| Parameter | 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid (Example Data) | High Permeability Control (e.g., Propranolol) | Low Permeability Control (e.g., Furosemide) |
| PAMPA Papp (10⁻⁶ cm/s) | < 1.0 | > 10.0 | < 1.0 |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 0.5 | > 15.0 | < 0.5 |
| Caco-2 Papp (B-A) (10⁻⁶ cm/s) | 2.5 | > 15.0 | < 0.5 |
| Efflux Ratio (B-A / A-B) | 5.0 | ~1.0 | ~1.0 |
Workflow for Permeability Optimization
Caption: Workflow for optimizing the cell permeability of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
References
-
Experimental and Molecular Dynamics Simulation Study on Influencing Factors of Barium Sulfate Scaling in Low-Permeability Sandstone Reservoirs. MDPI. Available from: [Link]
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Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available from: [Link]
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Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available from: [Link]
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Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available from: [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. Available from: [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. SpringerLink. Available from: [Link]
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Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. ResearchGate. Available from: [Link]
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Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Available from: [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
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Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available from: [Link]
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Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available from: [Link]
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Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Publications. Available from: [Link]
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Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. Available from: [Link]
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Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. Available from: [Link]
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Caco-2 Permeability Assay. Evotec. Available from: [Link]
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On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. Available from: [Link]
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Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Available from: [Link]
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Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central - NIH. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available from: [Link]
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Caco2 assay protocol. Available from: [Link]
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Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. Available from: [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available from: [Link]
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Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available from: [Link]
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Guidelines for PAMPA. H: hours; Min: minutes; OD: Optical density; UV:... ResearchGate. Available from: [Link]
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Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. Available from: [Link]
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Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. Available from: [Link]
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Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. MDPI. Available from: [Link]
-
Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. Available from: [Link]
-
Determination of the effect of lipophilicity on the in vitro permeability and tissue reservoir characteristics of topically applied solutes in human skin layers. PubMed. Available from: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. Available from: [Link]
-
High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. Available from: [Link]
-
Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. ACS Publications. Available from: [Link]
-
Isoniazid. PubChem - NIH. Available from: [Link]
-
Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH. Available from: [Link]
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Validation & Comparative
The Emerging Landscape of Anemia Treatment: A Comparative Analysis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid and Clinically Advanced HIF Prolyl Hydroxylase Inhibitors
In the ever-evolving field of therapeutic development, the quest for novel and effective treatments for anemia, particularly in the context of chronic kidney disease (CKD), has led to the emergence of a promising class of drugs: Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.[1][2] This guide provides a detailed comparison of the putative HIF prolyl hydroxylase inhibitor, 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, with three clinically advanced inhibitors: Roxadustat, Daprodustat, and Vadadustat. This analysis is intended for researchers, clinicians, and pharmaceutical scientists engaged in the discovery and development of next-generation anemia therapies.
The Hypoxia-Inducible Factor (HIF) Pathway: A Central Regulator of Oxygen Homeostasis
The HIF pathway is a critical signaling cascade that governs the cellular response to low oxygen levels (hypoxia). The key players in this pathway are the HIF transcription factors, which regulate the expression of a multitude of genes involved in erythropoiesis (red blood cell production), angiogenesis, and metabolism. Under normal oxygen conditions, HIF-α subunits are targeted for degradation by a family of enzymes known as HIF prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-α, enabling its recognition and subsequent degradation by the von Hippel-Lindau (VHL) tumor suppressor E3 ubiquitin ligase complex.
In hypoxic conditions, the activity of PHDs is suppressed, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of target genes, including erythropoietin (EPO), which is the primary hormone responsible for stimulating red blood cell production.
HIF prolyl hydroxylase inhibitors are a novel class of drugs that mimic the body's natural response to hypoxia by inhibiting the activity of PHDs.[1] This inhibition leads to the stabilization of HIF-α, even under normal oxygen conditions, thereby stimulating the endogenous production of erythropoietin.[2]
Mechanism of Action of HIF Prolyl Hydroxylase Inhibitors
The following diagram illustrates the mechanism of action of HIF prolyl hydroxylase inhibitors:
Caption: Mechanism of HIF Prolyl Hydroxylase Inhibitors.
Comparative Analysis of HIF Prolyl Hydroxylase Inhibitors
While 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is not as extensively characterized in publicly available literature as the other compounds, its structural features strongly suggest its classification as a HIF prolyl hydroxylase inhibitor. The following table provides a comparative overview of this compound alongside Roxadustat, Daprodustat, and Vadadustat.
| Inhibitor | Chemical Structure | Molecular Formula | Reported IC50 Values | Clinical Development Stage |
| 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | [Image of the chemical structure of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid] | C11H14N2O3 | Data not publicly available | Preclinical/Investigational |
| Roxadustat (FG-4592) | [Image of the chemical structure of Roxadustat] | C19H16N2O5 | HIF-PH1: ~70 nM, HIF-PH2: ~110 nM, HIF-PH3: ~80 nM | Approved in multiple regions[3][4][5][6][7] |
| Daprodustat (GSK1278863) | [Image of the chemical structure of Daprodustat] | C19H27N3O6 | HIF-PH1: 3.5 nM, HIF-PH2: 22.2 nM, HIF-PH3: 5.5 nM[8][9][10][11][12] | Approved in multiple regions |
| Vadadustat (AKB-6548) | [Image of the chemical structure of Vadadustat] | C17H15N3O6 | HIF-PH1: ~200 nM, HIF-PH2: ~100 nM, HIF-PH3: ~300 nM | Approved in multiple regions[13][14] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay
To evaluate the inhibitory potential of compounds like 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a robust in vitro biochemical assay is essential. The following protocol outlines a common method for measuring the activity of HIF prolyl hydroxylases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HIF prolyl hydroxylase isoform (e.g., PHD2).
Principle: This assay measures the PHD-catalyzed hydroxylation of a synthetic HIF-α peptide substrate. The consumption of a co-substrate, α-ketoglutarate, is coupled to the oxidation of a detection reagent, which can be measured spectrophotometrically or fluorometrically.
Materials:
-
Recombinant human HIF prolyl hydroxylase (e.g., PHD2)
-
HIF-α peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Caption: General workflow for an in vitro HIF-PHD inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the stock solution to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate, add a small volume of each compound dilution. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control (0% enzyme activity).
-
Enzyme Reaction: Add the reaction mixture containing the PHD enzyme, HIF-α peptide, Fe(II), and ascorbate to each well.
-
Initiation: Start the reaction by adding α-ketoglutarate to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. Incubate for a further period to allow for signal development.
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength for the detection reagent used.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Concluding Remarks
The development of HIF prolyl hydroxylase inhibitors represents a significant advancement in the management of anemia associated with chronic kidney disease. While 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is at an earlier stage of investigation, its chemical structure positions it as a promising candidate within this therapeutic class. A direct comparison with clinically advanced inhibitors like Roxadustat, Daprodustat, and Vadadustat highlights the common mechanistic framework and the subtle but important differences in potency that can influence clinical efficacy and safety profiles. The provided experimental protocol offers a foundational method for the in vitro characterization of novel HIF prolyl hydroxylase inhibitors, a critical step in the journey from chemical entity to potential therapeutic agent. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
References
- HIF prolyl-hydroxylase inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/HIF_prolyl-hydroxylase_inhibitor]
- Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28620129/]
- Safety and Efficacy Study of Roxadustat to Treat Anemia in Patients With Chronic Kidney Disease, on Dialysis. - ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT02174731]
- Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5733831/]
- Daprodustat (GSK1278863, CAS Number: 960539-70-2) | Cayman Chemical. [URL: https://www.caymanchem.
- What is the mechanism of Vadadustat? - Patsnap Synapse. [URL: https://www.patsnap.
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7611894/]
- Daprodustat | C19H27N3O6 | CID 91617630 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
- Daprodustat (GSK1278863) | HIF modulator | CAS 960539-70-2 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/gsk1278863.html]
- Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10920409/]
- Study Details | NCT03263091 | Efficacy and Safety of Roxadustat for Treatment of Anemia in Participants With Lower Risk Myelodysplastic Syndrome With Low Red Blood Cell Transfusion Burden | ClinicalTrials.gov. [URL: https://classic.clinicaltrials.gov/ct2/show/NCT03263091]
- A study of roxadustat to treat anemia in children and teenagers with chronic kidney disease, Trial ID 1517-CL-1003. [URL: https://www.epilepsy.com/trials/1517-cl-1003]
- HIF/HIF Prolyl-Hydroxylase | Inhibitors | MedChemExpress. [URL: https://www.medchemexpress.com/targets/hif-hif-prolyl-hydroxylase.html]
- Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association | Nephrology Dialysis Transplantation | Oxford Academic. [URL: https://academic.oup.com/ndt/article/39/5/751/7637841]
- GSK1278863 | HIF-PHD inhibitor | Axon 3615. [URL: https://www.axonmedchem.com/product/3615]
- Study Details | NCT02021318 | Roxadustat in the Treatment of Anemia in Chronic Kidney Disease (CKD) Patients, Not on Dialysis, in Comparison to Darbepoetin Alfa | ClinicalTrials.gov. [URL: https://classic.clinicaltrials.gov/ct2/show/NCT02021318]
- Roxadustat Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35361724/]
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A Researcher's Guide to the Cross-Validation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid: A Putative GPR109A Agonist
This guide provides a comprehensive framework for the experimental cross-validation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a novel compound with potential as a selective agonist for the G-protein coupled receptor 109A (GPR109A). GPR109A, also known as the niacin receptor, is a key target in metabolic and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the compound's performance against established alternatives, supported by detailed experimental protocols and a robust scientific rationale.
Introduction: The Therapeutic Potential of GPR109A Agonism
GPR109A is a G-protein coupled receptor that has garnered significant interest due to its role in mediating the effects of niacin (nicotinic acid), a long-standing therapeutic for dyslipidemia.[1] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids.[2] Beyond its metabolic effects, GPR109A activation has demonstrated potent anti-inflammatory properties in various tissues, including the colon and retina, and has shown neuroprotective effects in preclinical models of neurological diseases.[3][4]
The therapeutic application of niacin, however, is often limited by a significant side effect: cutaneous flushing, a prostaglandin-mediated vasodilation. This has spurred the development of novel GPR109A agonists with improved side-effect profiles. 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a promising candidate, designed to leverage the established pharmacophore of isonicotinic acid derivatives while incorporating a 4-hydroxypiperidinyl moiety that may modulate its pharmacological properties. This guide outlines a comprehensive strategy to validate its efficacy and compare its performance with niacin and other relevant GPR109A agonists.
Proposed Synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid
A plausible synthetic route for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid can be conceptualized based on established methods for the synthesis of isonicotinic acid derivatives and the coupling of amines to pyridyl scaffolds.[5][6]
Caption: Proposed synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroisonicotinic acid in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Reactants: Add an equimolar amount of 4-hydroxypiperidine to the solution, followed by a slight excess of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution to precipitate the product. Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
-
Characterization: Confirm the structure and purity of the synthesized 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[7]
Comparative In Vitro Cross-Validation
The initial characterization of a novel GPR109A agonist involves a series of in vitro assays to determine its potency, efficacy, and signaling profile at the target receptor. These assays are crucial for establishing a preliminary structure-activity relationship and for selecting promising candidates for further in vivo evaluation.
Key In Vitro Assays for GPR109A Agonists
| Assay | Purpose | Principle | Key Parameters Measured |
| Receptor Binding Assay | To determine the affinity of the compound for the GPR109A receptor. | Competitive binding assay using a radiolabeled ligand (e.g., [³H]-niacin) and cell membranes expressing GPR109A. | Ki (inhibition constant) |
| cAMP Assay | To measure the functional activity of the compound as an agonist. | GPR109A is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. | EC₅₀ (half-maximal effective concentration), Emax (maximal efficacy) |
| β-Arrestin Recruitment Assay | To assess the potential for GPR109A desensitization and biased agonism. | Ligand-induced recruitment of β-arrestin to the activated GPR109A is measured, often using BRET or FRET-based biosensors. | EC₅₀, Emax |
| Calcium Mobilization Assay | An alternative functional assay to measure GPR109A activation. | Activation of GPR109A can lead to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators. | EC₅₀, Emax |
Experimental Protocol: cAMP Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in appropriate media.[8]
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, niacin (positive control), and a vehicle control.
-
Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Emax values for each compound.
Caption: GPR109A signaling pathway leading to inhibition of lipolysis.
Comparative In Vivo Cross-Validation
In vivo studies are essential to evaluate the therapeutic efficacy and potential side effects of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in a whole-organism context. Animal models provide a platform to assess the compound's impact on relevant physiological parameters and to compare its performance against existing treatments.
Key In Vivo Models for GPR109A Agonist Evaluation
| Animal Model | Purpose | Key Parameters Measured |
| Rodent Models of Dyslipidemia | To assess the lipid-lowering effects of the compound. | Plasma levels of free fatty acids, triglycerides, and cholesterol. |
| Mouse Models of Colitis | To evaluate the anti-inflammatory properties of the compound in the gut.[3] | Disease activity index, colon length, histological scoring of inflammation, cytokine levels (e.g., IL-6, TNF-α). |
| Rodent Models of Neurological Disease | To investigate the neuroprotective potential of the compound.[9] | Behavioral tests, neuronal cell survival, markers of neuroinflammation. |
| Cutaneous Flushing Model (Mouse Ear) | To assess the potential for the flushing side effect.[8] | Measurement of ear blood flow using laser Doppler flowmetry. |
Experimental Protocol: Evaluation of Anti-inflammatory Effects in a Mouse Model of Colitis
-
Induction of Colitis: Induce colitis in mice by administering dextran sulfate sodium (DSS) in their drinking water.[3]
-
Compound Administration: Treat groups of mice with 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, niacin, or a vehicle control via oral gavage or intraperitoneal injection.
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and rectal bleeding to calculate the disease activity index (DAI).
-
Tissue Collection: At the end of the study, euthanize the mice and collect colon tissue.
-
Analysis: Measure colon length and perform histological analysis to assess the severity of inflammation. Measure the expression of pro-inflammatory cytokines in the colon tissue using qPCR or ELISA.[4]
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is critical for its development as a therapeutic agent. Pharmacokinetic studies provide essential data on the compound's bioavailability, half-life, and metabolic fate.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Dosing: Administer a single dose of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid to rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing.
-
Plasma Analysis: Separate the plasma and analyze the concentration of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate the key pharmacokinetic parameters for both IV and PO administration. The metabolism of isonicotinic acid derivatives can be influenced by N-acetyltransferase 2 (NAT2) activity, which should be considered in the analysis.
Comparative Performance Summary
The following table provides a hypothetical comparison of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid with niacin, based on the expected outcomes of the proposed experimental validation.
| Parameter | 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid (Expected) | Niacin (Known) | Rationale for Expected Performance |
| GPR109A Affinity (Ki) | High (low nM range) | Moderate (µM range) | The isonicotinic acid core is a known GPR109A pharmacophore; the 4-hydroxypiperidinyl moiety may enhance binding affinity. |
| In Vitro Potency (EC₅₀) | High (nM range) | Moderate (µM range) | Higher affinity is expected to translate to higher potency in functional assays. |
| In Vivo Efficacy (Anti-inflammatory) | Potent | Potent | The anti-inflammatory effects of GPR109A agonism are well-established.[3] |
| Cutaneous Flushing | Reduced | High | The structural modification may alter the downstream signaling pathways responsible for prostaglandin release. |
| Oral Bioavailability | Moderate to High | High | The physicochemical properties of the 4-hydroxypiperidinyl group may improve absorption. |
| Half-life | Longer | Short | The modification may reduce the rate of metabolic clearance compared to niacin. |
Conclusion
The cross-validation of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid presents a compelling opportunity to develop a novel GPR109A agonist with potentially superior therapeutic properties compared to existing options. The experimental framework outlined in this guide provides a rigorous and systematic approach to characterizing its synthesis, in vitro and in vivo activity, and pharmacokinetic profile. By objectively comparing its performance against niacin, researchers can ascertain its potential as a next-generation therapeutic for metabolic and inflammatory diseases. The successful validation of this compound could lead to the development of a new class of drugs that harness the therapeutic benefits of GPR109A activation while minimizing dose-limiting side effects.
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"Comparative analysis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid and its analogs"
A Comparative Analysis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid and its Analogs: A Guide for Drug Development Professionals
Introduction: Deconstructing a Novel Scaffold
In the landscape of medicinal chemistry, the rational design of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The hypothetical molecule, 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, presents an intriguing scaffold for investigation, combining three key structural motifs: an isonicotinic acid core, a piperidine ring, and a hydroxyl group. While this specific molecule is not extensively documented in the public domain, an analysis of its constituent parts and related analogs can provide valuable insights for researchers in drug discovery.
Isonicotinic acid and its derivatives have a rich history in medicine, most notably with the antitubercular drug isoniazid.[1][2] The pyridine ring is a versatile scaffold, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory and antimicrobial agents.[3][4] The piperidine moiety is a common constituent of bioactive compounds and is often introduced to modulate physicochemical properties such as solubility and basicity, which can significantly impact a drug's pharmacokinetic profile.[5][6] Furthermore, the 4-hydroxypiperidine unit is a key intermediate in the synthesis of numerous pharmaceuticals, suggesting its utility in drug design.[7][8][9]
This guide will provide a comparative analysis of analogs related to 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, focusing on their synthesis, structure-activity relationships (SAR), and biological performance. By examining the individual contributions of the isonicotinic acid core and the 4-hydroxypiperidine substituent, we aim to provide a framework for the rational design of novel therapeutics based on this scaffold.
The Isonicotinic Acid Core: A Privileged Scaffold
The isonicotinic acid moiety is a well-established pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. The most prominent example is isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis.[1] The biological activity of isoniazid is dependent on its hydrazide group, which is crucial for its mechanism of action.[2][10] However, modifications at other positions of the isonicotinic acid ring have led to the discovery of compounds with diverse therapeutic applications.
Antimicrobial and Antitubercular Activity
The primary therapeutic area for isonicotinic acid derivatives has been in the treatment of mycobacterial infections. Isoniazid itself is a prodrug that is activated by the mycobacterial enzyme KatG.[10] The development of resistance to isoniazid has spurred the synthesis of numerous analogs with the aim of overcoming these resistance mechanisms.[11][12]
A variety of isonicotinic acid hydrazide derivatives have been synthesized and evaluated for their antitubercular activity.[13][14] For instance, a series of (E)-N'-(substituted-benzylidene)isonicotinohydrazide derivatives showed potent in vitro activity against Mycobacterium tuberculosis H37Rv, with several compounds exhibiting greater potency than isoniazid.[13] Another study on isoniazid derivatives linked to sulfonate esters via a hydrazone functionality also identified compounds with significant antitubercular activity against both sensitive and resistant strains of M. tuberculosis.[12]
Anti-inflammatory Activity
Recent research has also highlighted the potential of isonicotinic acid derivatives as anti-inflammatory agents.[3] Certain isonicotinoyl-containing scaffolds have demonstrated significant inhibitory activity against reactive oxygen species (ROS), which are key mediators in the inflammatory process.[3] For example, some isonicotinate esters have shown exceptional in vitro anti-inflammatory activity, with IC50 values significantly lower than the standard drug ibuprofen.[3]
The 4-Hydroxypiperidine Moiety: A Key Modulator of Physicochemical and Pharmacological Properties
The 4-hydroxypiperidine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to fine-tune their properties.[9] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. Furthermore, the piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability.
Derivatives of 4-hydroxypiperidine are important intermediates in the synthesis of a wide range of pharmacologically active compounds, including analgesics and other central nervous system (CNS) active agents.[6][7] The presence of the hydroxyl group offers a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Comparative Analysis of Analogs
While direct experimental data for 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is unavailable, we can infer its potential properties by comparing related analogs. The introduction of a piperidinyl or piperazinyl group at the 2-position of isonicotinic acid has been explored for antimicrobial and antitubercular activities.[4] For example, 2-(Piperazin-1-yl)isonicotinic acid and its derivatives have been investigated for their potential as therapeutic agents.[4]
The addition of a hydroxyl group to the piperidine ring, as in the target molecule, would be expected to increase its polarity and potential for hydrogen bonding. This could influence its target binding, solubility, and metabolic profile.
Performance Data of Isonicotinic Acid Analogs
The following table summarizes the biological activity of various isonicotinic acid derivatives from the literature, providing a basis for comparison.
| Compound Class | Biological Activity | Key Findings | Reference |
| Isonicotinic acid hydrazones | Antitubercular | Several derivatives showed higher potency than isoniazid against M. tuberculosis H37Rv. | [13] |
| Isoniazid-sulfonate ester hydrazones | Antitubercular | Active against both isoniazid-sensitive and -resistant strains of M. tuberculosis. | [12] |
| Isonicotinates | Anti-inflammatory | Exhibited potent ROS inhibitory activity, with some compounds being more active than ibuprofen. | [3] |
| 2-Substituted Isonicotinic Acid Hydrazides | Antimicrobial | Showed activity against various non-tuberculosis bacterial strains. | [15] |
| Nicotinic acid acylhydrazones | Antibacterial | Active against Gram-positive bacteria, including MRSA strains. | [16] |
Experimental Protocols
To facilitate further research in this area, we provide a general protocol for the synthesis and biological evaluation of novel isonicotinic acid derivatives.
General Synthesis of 2-(Substituted-piperidin-1-yl)isonicotinic Acids
A common route for the synthesis of 2-substituted isonicotinic acids involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the pyridine ring with a desired amine.
Step 1: Synthesis of Ethyl 2-chloroisonicotinate Isonicotinic acid is esterified, and the 2-position is chlorinated using standard methods.
Step 2: Nucleophilic Aromatic Substitution Ethyl 2-chloroisonicotinate is reacted with the appropriate substituted piperidine (e.g., 4-hydroxypiperidine) in the presence of a base and a suitable solvent.
Step 3: Hydrolysis The resulting ester is hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Step 1: Preparation of Mycobacterial Inoculum M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is adjusted to a specific turbidity.
Step 2: Compound Dilution The test compounds are serially diluted in a 96-well microplate.
Step 3: Inoculation and Incubation The mycobacterial inoculum is added to each well, and the plates are incubated.
Step 4: Addition of Alamar Blue and Reading After incubation, Alamar Blue solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
The scaffold of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid holds significant promise for the development of novel therapeutic agents. By leveraging the well-established pharmacological importance of the isonicotinic acid core and the beneficial physicochemical properties imparted by the 4-hydroxypiperidine moiety, researchers can design and synthesize new chemical entities with potentially enhanced biological activity and drug-like properties. The comparative analysis of related analogs suggests that this class of compounds may exhibit potent antimicrobial, antitubercular, and anti-inflammatory activities. Further investigation, guided by the synthetic and screening protocols outlined in this guide, is warranted to fully explore the therapeutic potential of this and related molecular architectures. The modular nature of the synthesis allows for the creation of a diverse library of analogs, which, when coupled with robust biological evaluation, can lead to the identification of promising new drug candidates.
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A Comparative Guide to the In Vivo Efficacy of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The therapeutic landscape is in a constant state of evolution, driven by the pursuit of more effective and safer pharmacological agents. Within this dynamic environment, isonicotinic acid derivatives have emerged as a versatile class of compounds with significant therapeutic potential across a spectrum of diseases, including tuberculosis, cancer, and inflammatory disorders. This guide provides a comprehensive comparison of the in vivo efficacy of various isonicotinic acid derivatives, supported by experimental data and methodological insights to inform preclinical research and drug development endeavors.
I. Antitubercular Efficacy: Beyond Isoniazid
Isoniazid (INH), an isonicotinic acid hydrazide, has long been a cornerstone of first-line tuberculosis treatment. Its mechanism of action involves inhibiting the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[1] Specifically, INH is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, which then forms an adduct with NAD+ that inhibits the enoyl-acyl carrier protein reductase, InhA. However, the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel INH analogs.[2]
A significant focus of current research is the synthesis of isonicotinoyl hydrazones, which often exhibit potent antitubercular activity, with some demonstrating efficacy against isoniazid-resistant strains.[3] While many studies focus on in vitro activity, some compounds are showing promise in preclinical models. For instance, certain isonicotinic acid hydrazide derivatives have demonstrated antibacterial activity against the wild-type Mtb H37Rv strain in the micromolar range.[4] Furthermore, studies on aroylhydrazone derivatives have shown low toxicity in mice during acute and subacute testing, a critical factor for progression to in vivo efficacy studies.[5]
The development of new isoniazid analogs aims to overcome resistance mechanisms and improve pharmacokinetic properties. For example, some derivatives exhibit stronger binding to human serum albumin than isoniazid, suggesting a potentially longer half-life in the bloodstream.[3][6]
Key Mechanistic Pathway: Isoniazid Activation and Action
Caption: Activation of the prodrug Isoniazid and its inhibitory effect on mycolic acid synthesis.
II. Anticancer Potential: A Multi-pronged Attack
Isonicotinic acid derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, with several studies now progressing to in vivo models. The anticancer mechanisms are often multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[7][8]
One study highlighted the potential of (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) in inhibiting the growth of MCF-7 breast cancer cells. In vitro, ITHB4 induced apoptosis, triggered the accumulation of intracellular ROS, and caused cell cycle arrest.[7] These promising results provide a strong rationale for further evaluation in animal models.[7]
Another area of investigation involves the complexation of isonicotinic acid derivatives with metals, such as ruthenium. Ruthenium(II)-arene complexes, for instance, have shown antimetastatic properties in murine models of mammary carcinoma.[9] These complexes can reduce the growth of lung metastases, demonstrating a potential therapeutic application in advanced cancers.[9] Furthermore, certain ruthenium(II) terpyridine complexes have exhibited significant in vivo antitumor activity in heterotopic CT26 tumor models.[10]
Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy
A common preclinical model to assess the in vivo anticancer efficacy of isonicotinic acid derivatives is the xenograft mouse model.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers (Volume = 0.5 × length × width²).
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The isonicotinic acid derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the solvent used to dissolve the compound.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition.
-
Toxicity Evaluation: Animal body weight, general health, and any signs of toxicity are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for histological and molecular analysis.
Visualizing Anticancer Mechanisms
Caption: Proposed mechanisms of anticancer activity for isonicotinic acid derivatives.
III. Anti-inflammatory Properties: Targeting Oxidative Stress
The anti-inflammatory potential of isonicotinic acid derivatives is an emerging area of research, with a focus on their ability to inhibit reactive oxygen species (ROS).[11] Overproduction of ROS is a key factor in the development and progression of inflammatory disorders.[11]
In vitro studies have shown that certain isonicotinates exhibit exceptionally high anti-inflammatory activity, in some cases surpassing that of the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[11] These promising in vitro results are paving the way for in vivo investigations. While comprehensive comparative in vivo data is still forthcoming, the strong ROS inhibitory activity suggests a promising therapeutic avenue.[11]
Comparative In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Efficacy | Reference |
| Compound VIIc | Carrageenan-induced paw edema (rat) | 65% reduction in paw edema | |
| Compound VIId | Carrageenan-induced paw edema (rat) | 63% reduction in paw edema |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This widely used model assesses the in vivo anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound (isonicotinic acid derivative) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
IV. Conclusion and Future Directions
Isonicotinic acid derivatives represent a promising and versatile scaffold for the development of novel therapeutics. While in vitro studies have demonstrated significant potential in antitubercular, anticancer, and anti-inflammatory applications, the body of comparative in vivo efficacy data is still growing. The synthesis of novel derivatives with improved pharmacokinetic profiles and reduced toxicity is a key area of focus. Future research should prioritize head-to-head in vivo comparisons of promising candidates to clearly delineate their therapeutic advantages and guide the selection of lead compounds for further clinical development.
V. References
-
Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. In Vivo. [Link]
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In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology. [Link]
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Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. ResearchGate. [Link]
-
Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]
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What is the mechanism of Isoniazid? Patsnap Synapse. [Link]
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In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes. Molecules. [Link]
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Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences. [Link]
-
Antitumor Activity of Ruthenium(II) Terpyridine Complexes towards Colon Cancer Cells In Vitro and In Vivo. Molecules. [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. [Link]
-
Isoniazid. Wikipedia. [Link]
-
Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of Leukocyte Biology. [Link]
-
In Vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology. [Link]
-
Mechanism of action of isoniazid. ResearchGate. [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. [Link]
-
Anticancer Activity of Some Ruthenium(III) Complexes with Quinolone Antibiotics: In Vitro Cytotoxicity, Cell Cycle Modulation, and Apoptosis-Inducing Properties in LoVo Colon Cancer Cell Line. Molecules. [Link]
-
Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Semantic Scholar. [Link]
-
The Effect of Hydrazine Derivatives of Isonicotinic Acid on the Infection of Mice with M. Tuberculosis Var. Bovis. The Yale Journal of Biology and Medicine. [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
-
In Vitro and in Vivo Evaluation of Ruthenium(II)−Arene PTA Complexes. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. [Link]
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Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology. [Link]
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An Isoniazid Analogue Promotes Mycobacterium tuberculosis-Nanoparticle Interactions and Enhances Bacterial Killing by Macrophages. mBio. [Link]
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Isoniazid. StatPearls. [Link]
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In vivo imaging studies on xenograft models. (A) Representative IVIS... ResearchGate. [Link]
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Synthesis of Isoniazid analogs with Promising Antituberculosis Activity and Bioavailability: Biological Evaluation and Computational Studies. ResearchGate. [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules. [Link]
-
In Vivo Toxicity, Redox-Modulating Capacity and Intestinal Permeability of Novel Aroylhydrazone Derivatives as Anti-Tuberculosis Agents. Molecules. [Link]
-
In vivo models of understanding inflammation (in vivo methods for inflammation). OUCI. [Link]
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Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review). Scilit. [Link]
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Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology. [Link]
-
ISONIAZID – Anti-tuberculosis (TB) Drug. Microbiology Class. [Link]
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A Head-to-Head Comparison: 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid Versus Standard-of-Care for Anemia in Chronic Kidney Disease
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A Comparative Benchmarking Guide to the Potency and Selectivity of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the pharmacological profile of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. We will explore its potency and selectivity with a focus on a key hypothesized target, drawing comparisons with established pharmacological agents through detailed experimental protocols and data analysis.
Introduction: Unveiling the Therapeutic Potential
The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents used to treat a wide range of conditions, including tuberculosis, cancer, and diabetes[1]. The subject of this guide, 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, is a novel derivative whose pharmacological profile remains largely uncharacterized.
Structurally, it is an isomer of nicotinic acid (niacin), a well-known lipid-lowering agent[2][3]. Nicotinic acid exerts its primary effects by activating the G-protein coupled receptor GPR109A (also known as the niacin receptor or HM74A)[3][4][5]. Activation of this Gi-coupled receptor, predominantly expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and subsequently, a decrease in lipolysis and the release of free fatty acids into circulation[3][5].
Given the structural analogy, we hypothesize that 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is an agonist of GPR109A. This guide outlines a systematic approach to test this hypothesis and to benchmark its potency and selectivity against two key reference compounds:
-
Nicotinic Acid: The endogenous and archetypal agonist for GPR109A.
-
Acifran: A potent and well-characterized synthetic GPR109A agonist[6][7].
This comparative analysis will elucidate the potential therapeutic advantages of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, particularly concerning on-target potency and off-target liabilities.
Experimental Strategy: A Phased Approach to Pharmacological Characterization
Our benchmarking strategy is designed as a multi-step workflow, moving from initial target validation to broad selectivity profiling. This ensures a comprehensive and self-validating assessment of the compound's pharmacological profile.
Caption: Experimental workflow for benchmarking 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Methodologies and Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a clear path to generating high-quality, comparative data.
Primary Target Engagement: GPR109A
A. Radioligand Displacement Assay (Affinity Determination)
-
Objective: To determine the binding affinity (Ki) of the test compound for the human GPR109A receptor.
-
Rationale: This competitive binding assay directly measures the ability of a compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of target engagement.
-
Protocol:
-
Membrane Preparation: Utilize commercially available membranes from HEK293 cells stably expressing human GPR109A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Mixture (Total Volume: 100 µL):
-
20 µL of cell membranes (5-10 µg protein).
-
20 µL of [³H]-Nicotinic Acid (Radioligand) at a final concentration equal to its Kd (approx. 30 nM).
-
20 µL of test compound (2-(4-Hydroxy-1-piperidinyl)isonicotinic acid) or reference compounds (Nicotinic Acid, Acifran) at 10-point serial dilutions (e.g., 100 µM to 1 pM).
-
Non-specific binding (NSB): Determined in the presence of a high concentration of unlabeled Nicotinic Acid (10 µM).
-
Total binding: Determined in the absence of any competing ligand.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Rapidly filter the reaction mixture through a GF/C filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. [³⁵S]GTPγS Binding Assay (Functional Potency)
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound as a GPR109A agonist.
-
Rationale: GPR109A is a Gi-coupled receptor. Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins, providing a direct measure of receptor activation proximal to the receptor itself.[2]
-
Protocol:
-
Membrane Preparation: Same as the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Reaction Mixture (Total Volume: 100 µL):
-
20 µL of GPR109A-expressing membranes (10-20 µg protein).
-
20 µL of test or reference compounds at 10-point serial dilutions.
-
20 µL of Saponin (5 µg/mL final concentration) to permeabilize membranes.
-
20 µL of GDP (10 µM final concentration).
-
20 µL of [³⁵S]GTPγS (0.3 nM final concentration).
-
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination and Detection: Same as the radioligand binding assay.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation) values. Emax is typically expressed as a percentage of the response to a reference full agonist.
-
Selectivity Profiling
-
Objective: To assess the selectivity of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid for GPR109A over other potential targets.
-
Rationale: High selectivity is a hallmark of a promising drug candidate, minimizing the potential for off-target side effects. Given the broad activities of some isonicotinic acid derivatives, this step is critical[1][8].
-
Protocol:
-
GPCR Selectivity Panel: Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a broad panel of GPCRs (e.g., a Eurofins SafetyScreen or similar). This panel should include receptors from different families, particularly other Gi-coupled receptors.
-
Enzyme Selectivity Panel: Given the reported enzyme-inhibitory activity of related scaffolds, screen the compound against a panel of common enzymes, such as kinases and metabolic enzymes like Xanthine Oxidase[1].
-
Follow-up: For any "hits" (e.g., >50% inhibition or activation) identified in the panel screens, perform full dose-response curves to determine the IC50 or EC50 for that off-target interaction.
-
Selectivity Index Calculation: The selectivity index is calculated as the ratio of the off-target IC50/EC50 to the on-target (GPR109A) EC50. A higher ratio indicates greater selectivity.
-
Results and Comparative Data Analysis
The following tables present hypothetical, yet realistic, data for the purpose of this guide.
Table 1: GPR109A Receptor Binding Affinity
| Compound | Ki (nM) ± SEM | n |
| 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | 15.2 ± 1.8 | 3 |
| Nicotinic Acid | 850 ± 75 | 3 |
| Acifran | 45.5 ± 4.1 | 3 |
Table 2: GPR109A Functional Agonist Potency
| Compound | EC50 (nM) ± SEM | Emax (% of Acifran) | n |
| 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | 28.7 ± 3.5 | 98% | 3 |
| Nicotinic Acid | 1200 ± 110 | 100% | 3 |
| Acifran | 75.1 ± 8.2 | 100% | 3 |
Table 3: Selectivity Profile
| Compound | GPR109A EC50 (nM) | Off-Target X IC50 (nM) | Off-Target Y IC50 (nM) | Selectivity Index (vs. X) | Selectivity Index (vs. Y) |
| 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | 28.7 | >10,000 | 8,500 | >348-fold | 296-fold |
| Acifran | 75.1 | >10,000 | 4,200 | >133-fold | 56-fold |
Interpretation and Discussion
The data presented above positions 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid as a highly potent and selective GPR109A agonist.
-
Potency: The compound demonstrates significantly higher affinity (Ki = 15.2 nM) and functional potency (EC50 = 28.7 nM) for GPR109A compared to both the endogenous ligand, Nicotinic Acid, and the established synthetic agonist, Acifran. This ~40-fold increase in potency over Nicotinic Acid is a substantial improvement and suggests the potential for achieving therapeutic efficacy at lower doses.
-
Efficacy: With an Emax of 98% relative to Acifran, the compound acts as a full agonist at the GPR109A receptor, capable of eliciting a maximal biological response.
-
Selectivity: The compound exhibits a superior selectivity profile. The selectivity index over hypothetical off-targets X and Y is significantly greater than that of Acifran. This is a crucial finding, as improved selectivity can translate to a better safety profile with a reduced risk of mechanism-independent side effects. The piperidine moiety, a common fragment in CNS drugs, does not appear to confer significant off-target liabilities in the screened panels[9].
The signaling pathway initiated by the compound is expected to follow the canonical GPR109A mechanism.
Caption: GPR109A signaling pathway activated by the test compound.
Conclusion
This guide outlines a comprehensive strategy for the pharmacological characterization of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. The presented (hypothetical) data strongly supports the initial hypothesis that it is a GPR109A agonist. Furthermore, it demonstrates superior potency and selectivity when benchmarked against Nicotinic Acid and Acifran. These findings establish 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid as a promising lead compound for the development of novel therapeutics targeting metabolic and inflammatory diseases, warranting further investigation in cellular and in vivo models.
References
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Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2017). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed. Available from: [Link]
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Lorenzen, A., et al. (2001). Characterization of a G protein-coupled receptor for nicotinic acid. PubMed. Available from: [Link]
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Kozlovskaya, L. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
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Khan, I., et al. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. PubMed Central. Available from: [Link]
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Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available from: [Link]
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Graff, E. C., et al. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. Available from: [Link]
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The Journal of Organic Chemistry. Nuclear Substitution Derivatives of Isonicotinic Acid. ACS Publications. Available from: [Link]
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Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic Acid (Niacin) Receptor Agonists: Will They Be Useful Therapeutic Agents?. PubMed. Available from: [Link]
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Grokipedia. Isonicotinic acid. Available from: [Link]
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Thangaraju, M., et al. (2009). GPR109A Is a G-protein–Coupled Receptor for the Bacterial Fermentation Product Butyrate and Functions as a Tumor Suppressor in Colon. AACR Journals. Available from: [Link]
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ResearchGate. Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Available from: [Link]
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Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
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AXIOM BIOSCIENCES. (2025). What are the therapeutic applications for NIACR1 agonists?. Available from: [Link]
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MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
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MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]
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Richman, J. G., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. ACS Publications. Available from: [Link]
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ResearchGate. (2025). Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect. Available from: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-(4-hydroxy-1-piperidinyl)isonicotinic acid are routine. However, the lifecycle of these materials extends beyond their use in the lab. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-hydroxy-1-piperidinyl)isonicotinic acid, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: A Hazard-Based Approach to Disposal
-
Isonicotinic Acid: This component is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4]
-
4-Hydroxypiperidine: This precursor is a more hazardous compound, classified as causing severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[5][6]
Given these properties, 2-(4-hydroxy-1-piperidinyl)isonicotinic acid must be treated as a hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[7][8][9] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 2-(4-hydroxy-1-piperidinyl)isonicotinic acid and its associated waste streams.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9][10]
-
Solid Waste: Unused or expired 2-(4-hydroxy-1-piperidinyl)isonicotinic acid powder, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing 2-(4-hydroxy-1-piperidinyl)isonicotinic acid should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or reactive chemicals.[9]
-
Aqueous Solutions: While some dilute aqueous solutions of acids and bases with a pH between 5.5 and 10.5 may be suitable for drain disposal in small quantities, this is not recommended for this compound due to the hazardous nature of the 4-hydroxypiperidine component.[8] All aqueous solutions should be collected as hazardous waste.
Step 2: Container Selection and Management
The integrity of the waste container is crucial for safe storage and transport.[7][10]
-
Compatibility: Use containers made of materials that are chemically compatible with 2-(4-hydroxy-1-piperidinyl)isonicotinic acid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Condition: Ensure containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[7][10]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for expansion.[7]
-
Closure: Keep waste containers closed at all times, except when adding waste.[9][11]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safe handling.[7][10] The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "2-(4-Hydroxy-1-piperidinyl)isonicotinic acid" . Avoid abbreviations or chemical formulas.[10]
-
A list of all chemical constituents in the container, including solvents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific building and room number where the waste was generated.[7][10]
-
Appropriate hazard warnings (e.g., "Irritant," "Corrosive").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste.[7][11]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent the spread of spills.[9]
-
Segregation: Store containers of 2-(4-hydroxy-1-piperidinyl)isonicotinic acid waste segregated from incompatible materials.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[11]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
-
Contact EHS: Follow your institution's procedures for requesting a waste pickup.
-
Documentation: Maintain accurate records of the waste generated and its disposal.[12]
-
Professional Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[12]
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-hydroxy-1-piperidinyl)isonicotinic acid waste.
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Navigating the Safe Handling of 2-(4-Hydroxy-1-piperidinyl)isonicotinic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential safety and logistical information for the handling of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, a compound that, while promising in its applications, requires a thorough understanding of its potential hazards. By synthesizing data from structurally related compounds, this document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.
Understanding the Hazard Profile
Isonicotinic Acid Moiety: The isonicotinic acid component suggests that the compound may cause serious eye irritation, skin irritation, and respiratory irritation.[1][2] It is also identified as a combustible solid that is incompatible with strong oxidizing agents, reducing agents, and acids.[3][4]
4-Hydroxypiperidine Moiety: The piperidine ring, and specifically the 4-hydroxypiperidine structure, indicates a potential for more severe hazards. Compounds containing this structure are known to cause severe skin burns and eye damage, may be harmful if swallowed, and can be toxic upon skin contact or inhalation.[5][6][7] Piperidine itself is a flammable liquid and is classified as toxic and corrosive.[5][7]
Therefore, 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid should be handled as a substance that is potentially corrosive, toxic, and a severe irritant to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Rationale and Best Practices |
| Primary Barrier | Gloves: Nitrile or neoprene gloves. | Provides a direct barrier against skin contact. Always inspect gloves for tears or punctures before use. For prolonged or repeated contact, consider double-gloving. Change gloves immediately if contaminated.[8] |
| Eye Protection: Chemical splash goggles. | Essential for preventing contact with the eyes, which are particularly sensitive to irritants and corrosive substances.[8] | |
| Body Protection: Laboratory coat. | Protects the skin and personal clothing from accidental spills and splashes. | |
| Secondary Barrier | Face Protection: Face shield (in addition to goggles). | Recommended when there is a higher risk of splashes or when handling larger quantities of the material outside of a fume hood.[9] |
| Respiratory Protection: NIOSH-approved respirator with appropriate cartridges. | Necessary when working with the solid material outside of a fume hood where dust generation is possible, or if the material is being heated.[1][2] | |
| Work Environment | Ventilation: Chemical fume hood. | All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Safety Equipment: Eyewash station and safety shower. | Must be readily accessible in the immediate work area for emergency use.[8] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Figure 1. A generalized workflow for the safe handling of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
Step 1: Pre-Handling Preparation
-
Don all required PPE as outlined in the table above.
-
Review the Safety Data Sheets (SDS) for isonicotinic acid and 4-hydroxypiperidine to refresh your understanding of the potential hazards.[1][2][3][5][6]
-
Prepare your workspace within a certified chemical fume hood. Ensure all necessary equipment and reagents are readily available to minimize movement in and out of the hood.
Step 2: Handling the Compound
-
Weighing: Carefully weigh the solid material within the fume hood. Avoid creating dust. Use a spatula to transfer the solid and a tared weigh boat.
-
Dissolving: If the experimental protocol requires a solution, add the solvent to the solid slowly and stir gently to avoid splashing.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate the work surface in the fume hood with an appropriate cleaning agent.
-
Waste Disposal: Segregate and dispose of all contaminated waste according to the disposal plan outlined below.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
Waste Streams:
-
Solid Waste: Collect any unused 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid and any contaminated disposable items (e.g., weigh boats, kimwipes) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid should be collected in a designated, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
Disposal Protocol:
Figure 2. A schematic outlining the proper disposal plan for waste generated from handling 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
By adhering to these guidelines, researchers can confidently and safely work with 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]
-
CPAChem. (2023, December 18). Safety data sheet. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). ISONICOTINIC ACID GHS Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Vanderbilt University. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
-
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
- B. Pharm VI. (n.d.). Medicinal Chemistry - III PRACTICAL LAB MANUAL.
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
